molecular formula C39H47N5O13S B611074 Sulfo DBCO-PEG4-Maleimide

Sulfo DBCO-PEG4-Maleimide

货号: B611074
分子量: 825.9 g/mol
InChI 键: QXLOITKOSRDQIZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulfo DBCO-PEG4-Maleimide is a water-soluble PEG derivative containing a maleimide group and a DBCO moiety. The hydrophilic PEG spacer arm improves solubility in aqueous buffers. Maleimide group specifically and efficiently reacts with thiols to form stable thioether bonds. The low mass weight will add minimal spacer to modified molecules and will enable simple and efficient incorporation of DBCO moiety onto cysteine-containing peptides or other thiol-containing biomolecules.

属性

IUPAC Name

1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H47N5O13S/c45-34(14-18-43-36(47)11-12-37(43)48)40-17-20-55-22-24-57-26-25-56-23-21-54-19-15-35(46)42-27-33(58(51,52)53)39(50)41-16-13-38(49)44-28-31-7-2-1-5-29(31)9-10-30-6-3-4-8-32(30)44/h1-8,11-12,33H,13-28H2,(H,40,45)(H,41,50)(H,42,46)(H,51,52,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLOITKOSRDQIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H47N5O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

825.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Architecture of a Versatile Bioconjugation Tool: A Technical Guide to Sulfo DBCO-PEG4-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, properties, and applications of Sulfo DBCO-PEG4-Maleimide, a heterobifunctional crosslinker critical in the field of bioconjugation. This document details the molecule's chemical and physical characteristics, provides protocols for its use in labeling and conjugation reactions, and outlines its role in advanced applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Structure and Functionality

This compound is a water-soluble reagent designed for the efficient and specific linkage of biomolecules. Its structure is comprised of four key functional components:

  • Sulfonate Group (Sulfo): This group imparts significant hydrophilicity to the molecule, rendering it soluble in aqueous buffers. This is a critical feature for bioconjugation reactions, as it allows for procedures to be conducted in physiological conditions, minimizing the use of organic co-solvents that can denature proteins and other biomolecules.

  • Dibenzocyclooctyne (DBCO): The DBCO group is the reactive moiety for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1] This bioorthogonal reaction is highly efficient and occurs under mild conditions without the need for a cytotoxic copper catalyst, making it ideal for use in living systems and with sensitive biological samples.[2][3]

  • Polyethylene (B3416737) Glycol (PEG4) Spacer: A four-unit polyethylene glycol chain acts as a flexible, hydrophilic spacer arm. This spacer enhances the solubility of the entire construct, reduces aggregation, and minimizes steric hindrance between the conjugated molecules, which can improve the efficiency of the labeling process.[2][4]

  • Maleimide (B117702) Group: This functional group reacts specifically and efficiently with sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides.[5] This reaction forms a stable thioether bond, providing a robust and covalent linkage.[6]

The combination of these four components in a single molecule allows for a two-step bioconjugation strategy. First, the maleimide group is used to attach the this compound linker to a thiol-containing biomolecule. In the second step, the DBCO group is available to react with an azide-functionalized molecule.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Chemical Formula C39H47N5O13S[7][8]
Molecular Weight 825.89 g/mol [8][9]
CAS Number 2055198-07-5[8][10]
Purity >95% (as determined by HPLC)[4][8]
Appearance Grey amorphous solid[4][8]
Solubility Water, DMSO, DMF[4][8]
Storage Conditions -20°C, desiccated[4][7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Protocol 1: Labeling of a Thiol-Containing Protein with this compound

This protocol outlines the steps for conjugating this compound to a protein containing accessible cysteine residues.

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5. Other non-thiol containing buffers such as HEPES or Tris can also be used.[6][11]

  • Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or other thiol-containing reagent

  • Desalting columns or dialysis equipment for purification

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Protein Preparation:

    • Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL.[11]

    • If the protein has disulfide bonds that need to be reduced to expose free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[11][12] Note that complete reduction of all disulfide bonds can lead to protein denaturation and loss of activity.

    • Remove excess TCEP using a desalting column or through dialysis against the Reaction Buffer.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 5-20 mM.[6]

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the prepared protein solution.[6] The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[3]

  • Quenching:

    • To stop the reaction, add a quenching solution containing a free thiol (e.g., Tris-HCl, 2-mercaptoethanol, or dithiothreitol) to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.[3]

  • Purification:

    • Remove unreacted this compound and quenching reagents by gel filtration (desalting column) or dialysis against an appropriate buffer (e.g., PBS).[3]

Protocol 2: Copper-Free Click Chemistry Reaction

This protocol describes the conjugation of the DBCO-labeled protein from Protocol 1 with an azide-functionalized molecule.

Materials:

  • DBCO-labeled protein (from Protocol 1)

  • Azide-functionalized molecule (e.g., a small molecule drug, a fluorescent probe, or another biomolecule)

  • Reaction Buffer: PBS, pH 7.0-7.4 or other azide-free buffer.[3]

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the DBCO-labeled protein and the azide-functionalized molecule in the Reaction Buffer.

    • A molar excess of 1.5 to 5-fold of the azide-payload is typically recommended.[13]

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[10] Reaction times may vary depending on the specific reactants and their concentrations.

  • Purification:

    • Purify the resulting bioconjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis.

Visualizing the Process: Diagrams and Workflows

To further elucidate the structure and utility of this compound, the following diagrams have been generated.

G Sulfo SO3- DBCO DBCO PEG4 PEG4 Maleimide Maleimide

Caption: Functional components of this compound.

G Bioconjugation Workflow using this compound cluster_step1 Step 1: Thiol-Maleimide Ligation cluster_step2 Step 2: Copper-Free Click Chemistry (SPAAC) Protein_SH Protein with Thiol Group (-SH) DBCO_Protein DBCO-Labeled Protein Protein_SH->DBCO_Protein pH 6.5-7.5 Linker This compound Linker->DBCO_Protein Final_Conjugate Final Bioconjugate DBCO_Protein->Final_Conjugate Bioorthogonal Reaction Azide_Molecule Azide-Functionalized Molecule (-N3) Azide_Molecule->Final_Conjugate

Caption: A two-step bioconjugation workflow.

References

An In-depth Technical Guide to Sulfo DBCO-PEG4-Maleimide: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and applications of Sulfo DBCO-PEG4-Maleimide, a heterobifunctional crosslinker crucial for advanced bioconjugation strategies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, proteomics, and diagnostics.

Core Chemical Properties

This compound is a versatile reagent designed for the covalent linkage of biomolecules. It features three key components: a sulfonate group for enhanced aqueous solubility, a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, and a maleimide (B117702) group for specific reaction with sulfhydryl (thiol) groups. The polyethylene (B3416737) glycol (PEG) spacer (PEG4) provides a flexible linker arm, which helps to reduce steric hindrance and improve the stability of the resulting conjugate.

PropertyValueReferences
CAS Number 2055198-07-5[1][2][3][4]
Molecular Weight 825.89 g/mol [1][2][3][5][6][7][8][9]
Chemical Formula C39H47N5O13S[1][5][8][9]
Purity >95% (typically analyzed by HPLC)[1][2][5][9]
Appearance Grey amorphous solid[5][6][8][9]
Storage Conditions -20°C, desiccated[1][5][6][8][9][10]

Solubility Characteristics

The inclusion of a sulfonate group and a hydrophilic PEG spacer significantly enhances the water solubility of this compound.[5][10][11] This property is highly advantageous for bioconjugation reactions, as it allows for procedures to be conducted in aqueous buffers, which is essential for maintaining the native structure and function of proteins and other biomolecules.

SolventSolubilityReferences
Water Soluble[3][5][8][9][11]
Dimethyl sulfoxide (B87167) (DMSO) Soluble[3][5][8][9]
Dimethylformamide (DMF) Soluble[3][5][8][9]

Experimental Protocols

The primary application of this compound is in two-step bioconjugation reactions. The first step involves the reaction of the maleimide group with a thiol-containing molecule, followed by a copper-free click chemistry reaction between the DBCO group and an azide-functionalized molecule.

Protocol 1: Thiol-Maleimide Conjugation

This protocol outlines the general procedure for labeling a thiol-containing protein with this compound.

Materials:

  • Thiol-containing protein (e.g., cysteine-containing peptide or antibody with reduced disulfides)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer, pH 6.5-7.5.[12] The inclusion of 5-10 mM EDTA is recommended to prevent disulfide re-oxidation.[13]

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 10-50 mM cysteine or DTT) (Optional)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare the Protein: Ensure the protein to be labeled has a free sulfhydryl group. If necessary, reduce disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent.[12] Dissolve the protein in the reaction buffer.

  • Prepare the Reagent: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 5-20 mM.[12]

  • Reaction: Add the this compound solution to the protein solution. A 4-fold molar excess of the reagent over the sulfhydryl groups is a common starting point.[12]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C.[12][13]

  • Quenching (Optional): To stop the reaction, a quenching solution can be added and incubated for 15 minutes at room temperature.[12][13]

  • Purification: Remove excess, unreacted this compound using a desalting column or dialysis. The resulting DBCO-labeled protein is now ready for the subsequent click chemistry reaction.

Protocol 2: Copper-Free Click Chemistry (SPAAC)

This protocol describes the strain-promoted alkyne-azide cycloaddition (SPAAC) between the DBCO-labeled protein and an azide-containing molecule.

Materials:

  • DBCO-labeled protein (from Protocol 1)

  • Azide-containing molecule of interest

  • Reaction Buffer (compatible with both molecules)

Procedure:

  • Prepare the Azide-Containing Sample: Dissolve the azide-containing molecule in the reaction buffer.

  • Reaction: Add the DBCO-labeled protein to the azide-containing sample. It is recommended to use a 2-5 molar excess of the more abundant reagent.[12]

  • Incubation: Incubate the reaction at room temperature for 2-12 hours.[12]

  • Purification: If necessary, purify the final conjugate using size-exclusion chromatography or other appropriate methods.

Visualizing Experimental Workflows

The following diagrams illustrate the key reactions and workflows involving this compound.

Thiol_Maleimide_Conjugation Protein_SH Thiol-containing Protein (Protein-SH) Reaction Thiol-Maleimide Reaction (pH 6.5-7.5) Protein_SH->Reaction Sulfo_DBCO_Maleimide This compound Sulfo_DBCO_Maleimide->Reaction DBCO_Protein DBCO-labeled Protein Reaction->DBCO_Protein Stable Thioether Bond

Caption: Thiol-Maleimide Conjugation Workflow.

Copper_Free_Click_Chemistry DBCO_Protein DBCO-labeled Protein Reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) DBCO_Protein->Reaction Azide_Molecule Azide-containing Molecule (N3-Molecule) Azide_Molecule->Reaction Conjugate Final Bioconjugate Reaction->Conjugate Stable Triazole Linkage

Caption: Copper-Free Click Chemistry (SPAAC) Workflow.

Applications in Drug Development and Research

This compound is a key enabling technology in several cutting-edge areas of biomedical research and drug development.

  • Antibody-Drug Conjugates (ADCs): This linker is used to attach cytotoxic drugs to monoclonal antibodies, creating highly targeted cancer therapies.[6] The maleimide group can react with cysteines in the antibody, and the DBCO group allows for the precise attachment of an azide-modified drug payload.

  • PROTACs (Proteolysis Targeting Chimeras): this compound serves as a linker in the synthesis of PROTACs.[7][14] These molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.

  • Bioconjugation and Labeling: The reagent is widely used for the general bioconjugation of proteins, peptides, and other biomolecules for various applications, including immunoassays, fluorescence imaging, and proteomics.[2][11] The hydrophilic nature of the linker helps to maintain the solubility and biological activity of the conjugated molecules.[5][10][11]

References

An In-depth Technical Guide to the Sulfo DBCO-PEG4-Maleimide Crosslinker: Mechanism and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sulfo DBCO-PEG4-Maleimide crosslinker is a heterobifunctional reagent that has become an indispensable tool in bioconjugation, particularly for the construction of complex biomolecules such as antibody-drug conjugates (ADCs). Its design, featuring two distinct reactive moieties—a sulfhydryl-reactive maleimide (B117702) and an azide-reactive sulfo-dibenzocyclooctyne (Sulfo-DBCO)—connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, allows for a highly specific and efficient two-step conjugation strategy. This guide provides a comprehensive overview of the crosslinker's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Core Mechanism of Action

The functionality of the this compound crosslinker is rooted in the orthogonal reactivity of its two terminal groups. This allows for the sequential and controlled conjugation of two different molecules.

1. Maleimide-Thiol Conjugation: The maleimide group exhibits high selectivity for sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[1][2] This results in the formation of a stable, covalent thioether bond.[1] This reaction is most efficient and specific within a pH range of 6.5 to 7.5.[3] At pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, opening to form a non-reactive maleamic acid derivative, and the potential for reaction with primary amines increases.[2]

2. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The Sulfo-DBCO group is a key component for copper-free click chemistry. It reacts with azide-functionalized molecules through a strain-promoted alkyne-azide [3+2] cycloaddition (SPAAC). The inherent ring strain of the dibenzocyclooctyne ring system significantly lowers the activation energy of the cycloaddition, obviating the need for a cytotoxic copper(I) catalyst.[4][5] This reaction is bioorthogonal, meaning it can proceed within a complex biological environment without interfering with native biochemical processes.[1] The result is a stable triazole linkage.[5]

3. The PEG4 Spacer and Sulfo Group: The crosslinker incorporates a hydrophilic PEG4 (polyethylene glycol) spacer. This spacer enhances the water solubility of the crosslinker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[6] It also helps to reduce non-specific binding and aggregation.[7] The sulfonate (–SO3) group on the DBCO moiety further increases the overall water solubility of the reagent.

Quantitative Data Summary

The efficiency and kinetics of the conjugation reactions are critical for experimental design. The following tables summarize key quantitative data for the maleimide-thiol and DBCO-azide reactions.

ParameterValueConditionsReference(s)
Optimal pH Range 6.5 - 7.5Aqueous buffer[3]
Reaction Time 30 min - 2 hoursRoom temperature, dependent on reactant concentrations[8][9]
Half-life of Retro-Michael Reaction 20 - 80 hoursIn the presence of glutathione[10]
Maleimide Hydrolysis Increased rate at pH > 7.5Aqueous buffer[2]

Table 1: Key Parameters of the Maleimide-Thiol Reaction.

ParameterValueReactantsReference(s)
Second-Order Rate Constant ~0.24 M⁻¹s⁻¹DBCO and benzyl (B1604629) azide[11]
Second-Order Rate Constant 2.0 - 2.9 M⁻¹s⁻¹BCN and electron-poor azides[11]
Reaction Time 4 - 12 hoursRoom temperature[1]

Table 2: Reaction Kinetics of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental Protocols

Successful bioconjugation requires careful attention to reaction conditions. Below are detailed methodologies for a typical two-step conjugation process using this compound.

Protocol 1: Thiol-Modification of a Protein with this compound

This protocol describes the first step of labeling a protein containing free sulfhydryl groups with the DBCO moiety.

Materials:

  • Protein with accessible cysteine residues

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Solution: 1 M Cysteine or Mercaptoethanol

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the conjugation buffer to a concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

    • Remove excess TCEP using a desalting column equilibrated with conjugation buffer.

  • Crosslinker Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • To quench any unreacted maleimide groups, add the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.

    • Purify the DBCO-labeled protein from excess crosslinker and quenching reagent using a desalting column or dialysis.

Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol outlines the second step, where the DBCO-labeled protein is conjugated to an azide-containing molecule.

Materials:

  • DBCO-labeled protein (from Protocol 1)

  • Azide-functionalized molecule (e.g., a drug, a fluorescent dye)

  • Reaction Buffer: PBS, pH 7.4 (must be azide-free)

Procedure:

  • Reactant Preparation:

    • Ensure the DBCO-labeled protein is in an azide-free buffer.

    • Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO, water) and then dilute into the reaction buffer.

  • Click Reaction:

    • Add the azide-functionalized molecule to the DBCO-labeled protein. A 1.5- to 3-fold molar excess of the azide-containing molecule is typically recommended.[9]

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[1] For less efficient reactions, the incubation can be extended or performed at 37°C.

  • Purification:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove any unreacted molecules.

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the chemical reactions and experimental processes.

Mechanism_of_Action cluster_maleimide Step 1: Maleimide-Thiol Conjugation cluster_dbco Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Protein_SH Protein-SH (Thiol Group) Thioether_Bond DBCO-labeled Protein (Stable Thioether Bond) Protein_SH->Thioether_Bond Michael Addition (pH 6.5-7.5) Maleimide This compound Maleimide->Thioether_Bond DBCO_Protein DBCO-labeled Protein Triazole_Linkage Final Conjugate (Stable Triazole Ring) DBCO_Protein->Triazole_Linkage Copper-Free Click Chemistry Azide_Molecule Azide-Molecule (e.g., Drug, Dye) Azide_Molecule->Triazole_Linkage

Mechanism of Action of this compound Crosslinker.

Experimental_Workflow start Start: Protein with Thiol Groups step1 Step 1: Add this compound (10-20x molar excess) start->step1 incubation1 Incubate (1-2h at RT or overnight at 4°C) step1->incubation1 quench1 Quench unreacted Maleimide (e.g., with Cysteine) incubation1->quench1 purify1 Purify DBCO-labeled Protein (Desalting Column/Dialysis) quench1->purify1 step2 Step 2: Add Azide-functionalized Molecule (1.5-3x molar excess) purify1->step2 incubation2 Incubate (4-12h at RT or overnight at 4°C) step2->incubation2 purify2 Purify Final Conjugate (e.g., SEC, Affinity Chromatography) incubation2->purify2 end End: Purified Bioconjugate purify2->end

General Experimental Workflow for Two-Step Bioconjugation.

Logical_Relationships crosslinker This compound maleimide Maleimide Group crosslinker->maleimide dbco Sulfo-DBCO Group crosslinker->dbco peg PEG4 Spacer crosslinker->peg thiol Reacts with Thiols (Cysteine) maleimide->thiol azide Reacts with Azides (Click Chemistry) dbco->azide solubility Increases Hydrophilicity Reduces Non-specific Binding peg->solubility thioether Forms Stable Thioether Bond thiol->thioether triazole Forms Stable Triazole Ring azide->triazole biocompatibility Enhances Biocompatibility solubility->biocompatibility

Functional Components of the this compound Crosslinker.

References

The Water-Soluble Advantage: A Technical Guide to DBCO Reagents in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the pursuit of efficiency, specificity, and biocompatibility is paramount. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for covalently linking molecules in complex biological environments. At the heart of this technology is the dibenzocyclooctyne (DBCO) group, a strained alkyne that reacts with high specificity and efficiency with azides, obviating the need for cytotoxic copper catalysts.[1][2][3][4][5][6][7] This guide provides an in-depth technical overview of water-soluble DBCO reagents, highlighting their advantages and providing practical guidance for their use in research and drug development.

The Challenge of Hydrophobicity and the Water-Soluble Solution

Standard DBCO reagents are inherently hydrophobic, which can lead to several challenges in biological applications, including poor solubility in aqueous buffers, a tendency to induce aggregation of labeled biomolecules, and potential non-specific binding.[8][9] To overcome these limitations, hydrophilic moieties, most commonly polyethylene (B3416737) glycol (PEG) linkers, are incorporated into the DBCO reagent structure.[1][8][10][11][12] This modification confers significant advantages:

  • Enhanced Aqueous Solubility: The PEG spacer dramatically increases the water solubility of the DBCO reagent, allowing for reactions to be performed in aqueous buffers with minimal or no organic co-solvents.[1][8][10][13] This is critical for maintaining the native conformation and function of proteins and other biomolecules.[1][8]

  • Reduced Aggregation: The hydrophilic PEG chain helps to prevent the aggregation of labeled biomolecules, which can otherwise compromise their biological activity and lead to clearance from circulation.[1][8]

  • Improved Reaction Kinetics: By extending the DBCO group away from the surface of the biomolecule, the PEG spacer minimizes steric hindrance, allowing for more efficient access of the azide-containing reaction partner and leading to faster reaction rates.[8][14]

  • Enhanced Biocompatibility: The elimination of the need for cytotoxic copper catalysts makes water-soluble DBCO reagents highly biocompatible and suitable for in vivo applications and live-cell imaging.[1][2][5][10]

Quantitative Data on Water-Soluble DBCO Reagents

The choice of a specific water-soluble DBCO reagent can be guided by its physicochemical properties and reaction kinetics. The following tables summarize key quantitative data for commonly used reagents.

Table 1: Aqueous Solubility of Selected DBCO-PEG Reagents
ReagentAqueous SolubilityReference(s)
DBCO-PEG4-NHS EsterUp to 5.5 mM[1]
DBCO-PEG4-MaleimideUp to 6.6 mM[1]
DBCO-PEG4-NHS esterUp to 1.5 mM[13]

Note: Solubility can be influenced by buffer composition and pH.

Table 2: Second-Order Rate Constants for SPAAC Reactions with Water-Soluble DBCO Reagents
DBCO ReagentAzide (B81097) PartnerBuffer (pH)Temperature (°C)Rate Constant (M⁻¹s⁻¹)Reference(s)
Sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideHEPES (7)371.22 ± 0.02[3]
Sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideBorate (10)371.18 ± 0.01[3]
Sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranosidePBS (7)370.85 ± 0.03[3]
DBCO-PEG5-trastuzumab1-azido-1-deoxy-β-D-glucopyranosideHEPES (7)37~0.55[14]
DBCO-trastuzumab1-azido-1-deoxy-β-D-glucopyranosideHEPES (7)37~0.36[14]
DBCOBenzyl azide--0.24[15]
DBCOPhenyl azide--0.033[15]

Note: Reaction rates are influenced by the specific structures of the DBCO and azide reactants, as well as the reaction conditions.

Experimental Protocols

The following sections provide detailed methodologies for key applications of water-soluble DBCO reagents.

Protocol 1: Antibody Labeling with Water-Soluble DBCO-NHS Ester

This protocol describes the labeling of a primary amine-containing antibody with a water-soluble DBCO-NHS ester.

Materials:

  • Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Water-soluble DBCO-PEG-NHS ester (e.g., DBCO-PEG4-NHS ester)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)

  • Desalting column or dialysis cassette (10K MWCO)

Procedure:

  • Reagent Preparation:

    • Equilibrate the DBCO-PEG-NHS ester vial to room temperature before opening.

    • Prepare a 10 mM stock solution of the DBCO-PEG-NHS ester in anhydrous DMSO or DMF immediately before use.

  • Antibody Reaction:

    • Add a 10- to 30-fold molar excess of the DBCO-PEG-NHS ester stock solution to the antibody solution.[10][16][17] The final concentration of the organic solvent should be kept below 20% to prevent antibody precipitation.[1][10][17]

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[10][17]

  • Quenching (Optional):

    • To quench any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.[17]

  • Purification:

    • Remove excess, unreacted DBCO reagent and quenching buffer using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~309 nm (for the DBCO group).[1][17]

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines a two-step process for creating an ADC using a water-soluble DBCO linker.

Step 1: Antibody Modification with DBCO-PEG-NHS Ester

  • Follow the procedure described in Protocol 1 to generate a DBCO-functionalized antibody.

Step 2: Conjugation of Azide-Modified Payload

Materials:

  • DBCO-functionalized antibody

  • Azide-modified cytotoxic drug

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Mix the DBCO-functionalized antibody with a 1.5- to 4-fold molar excess of the azide-modified drug in the reaction buffer.[1][10]

  • Incubation:

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[1][6][18] Longer incubation times (up to 24 hours) may improve conjugation efficiency.[1]

  • Purification:

    • Purify the ADC to remove unconjugated drug using size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Analyze the final ADC product by methods such as SDS-PAGE (to observe the increase in molecular weight) and hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).

Protocol 3: Live Cell Surface Labeling

This protocol describes the labeling of cell surface glycans that have been metabolically engineered to express azide groups.

Materials:

  • Cells cultured with an azide-functionalized sugar (e.g., Ac4ManNAz)

  • DBCO-functionalized fluorescent probe

  • Cell culture medium

  • PBS

Procedure:

  • Cell Preparation:

    • Culture cells in the presence of an appropriate concentration of the azide-sugar precursor for 24-48 hours to allow for metabolic incorporation into cell surface glycans.

  • Labeling:

    • Wash the cells twice with PBS.

    • Incubate the cells with the DBCO-functionalized fluorescent probe (typically 15-50 µM in culture medium) for 30-60 minutes at 37°C.[9][19]

  • Washing:

    • Wash the cells three times with PBS to remove any unbound probe.

  • Analysis:

    • The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflows and underlying biological concepts.

G General Workflow for Bioconjugation using Water-Soluble DBCO-NHS Ester cluster_0 Step 1: Activation of Biomolecule 1 cluster_1 Step 2: Activation of Biomolecule 2 cluster_2 Step 3: Copper-Free Click Reaction (SPAAC) Biomolecule 1 (Amine-containing) Biomolecule 1 (Amine-containing) DBCO-Biomolecule 1 DBCO-Biomolecule 1 Biomolecule 1 (Amine-containing)->DBCO-Biomolecule 1 Reaction with DBCO-PEG-NHS Ester DBCO-PEG-NHS Ester DBCO-PEG-NHS Ester DBCO-PEG-NHS Ester->DBCO-Biomolecule 1 Azide-Biomolecule 2 Azide-Biomolecule 2 Conjugate Conjugate DBCO-Biomolecule 1->Conjugate Biomolecule 2 Biomolecule 2 Biomolecule 2->Azide-Biomolecule 2 Introduction of Azide Group Azide-Linker Azide-Linker Azide-Linker->Azide-Biomolecule 2 Azide-Biomolecule 2->Conjugate Mixing and Incubation

General workflow for bioconjugation using a water-soluble DBCO reagent.

G Experimental Workflow for ADC Synthesis Antibody Antibody DBCO-Antibody DBCO-Antibody Antibody->DBCO-Antibody + DBCO-PEG-NHS DBCO-PEG-NHS DBCO-PEG-NHS DBCO-PEG-NHS->DBCO-Antibody Purification 1 Purification 1 DBCO-Antibody->Purification 1 Desalting/Dialysis ADC ADC Purification 1->ADC + Azide-Drug (SPAAC) Azide-Drug Azide-Drug Azide-Drug->ADC Purification 2 Purification 2 ADC->Purification 2 SEC/Dialysis Characterization Characterization Purification 2->Characterization SDS-PAGE, HIC

Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

G Targeted Cell Labeling and Signaling Pathway Inhibition cluster_cell Target Cell Receptor Cell Surface Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Ligand Binding Receptor->Signaling Cascade Inhibition Cellular Response Cellular Response Signaling Cascade->Cellular Response Signal Transduction DBCO-Antibody-Inhibitor DBCO-Ab-Inhibitor Conjugate DBCO-Antibody-Inhibitor->Receptor Binds to Receptor DBCO-Antibody-Inhibitor->Azide-Cell Click Reaction (for imaging)

References

The Pivotal Role of the PEG4 Spacer in Sulfo DBCO-PEG4-Maleimide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of highly specific and potent bioconjugates, such as antibody-drug conjugates (ADCs) and PROteolysis-Targeting Chimeras (PROTACs), has revolutionized modern therapeutics. The success of these complex molecules hinges on the careful design of each component, with the linker playing a a critical role in determining the overall efficacy, stability, and pharmacokinetic profile.[1] Sulfo DBCO-PEG4-Maleimide is a heterobifunctional crosslinker that has gained prominence in bioconjugation strategies. This guide provides a comprehensive technical examination of the core functions of the tetraethylene glycol (PEG4) spacer within this reagent, supported by quantitative data, detailed experimental protocols, and visual workflows.

The this compound linker is comprised of three key functional components: a sulfhydryl-reactive maleimide (B117702) group, a copper-free click chemistry-compatible dibenzocyclooctyne (DBCO) moiety, and a central hydrophilic PEG4 spacer.[2][3] The maleimide group facilitates covalent attachment to cysteine residues on proteins, while the DBCO group allows for a bioorthogonal reaction with azide-functionalized molecules.[2][4] The PEG4 spacer, a chain of four ethylene (B1197577) glycol units, is instrumental in optimizing the performance of the resulting bioconjugate.[1]

Core Functions and Advantages of the PEG4 Spacer

The discrete PEG4 spacer confers several advantageous physicochemical properties to the this compound reagent and the subsequent bioconjugate.[1] These properties address common challenges encountered in the development of complex biomolecules.[1]

Enhanced Hydrophilicity and Solubility

A primary challenge in bioconjugation is the inherent hydrophobicity of many payloads, such as cytotoxic drugs used in ADCs.[1] This can lead to poor solubility in aqueous buffers, promoting aggregation of the bioconjugate, which can compromise its function and potentially trigger an immune response.[1] The repeating ethylene oxide units of the PEG4 spacer are highly hydrophilic, imparting increased water solubility to the entire construct.[1][5] This "shielding" effect helps to prevent the hydrophobic interactions that drive aggregation.[6] The sulfo- group further enhances the water solubility of the reagent.[3]

Reduction of Immunogenicity and Improved Stability

The PEG4 spacer can create a protective hydration shell around the bioconjugate.[1] This layer can mask immunogenic epitopes on the payload or linker, thereby reducing the risk of an immune response.[1] Furthermore, this hydration layer can offer a degree of protection against enzymatic degradation, enhancing the stability of the conjugate in biological fluids.[1]

Improved Pharmacokinetics

By increasing hydrophilicity and stability, the PEG4 spacer contributes to an improved pharmacokinetic profile.[1] Reduced aggregation leads to a lower likelihood of rapid clearance from circulation by the reticuloendothelial system.[7] This can result in a longer plasma half-life and increased exposure of the therapeutic agent at the target site.[6][7]

Optimal Spacing and Minimized Steric Hindrance

The defined length of the PEG4 spacer, approximately 1.4 nm, provides critical spatial separation between the conjugated molecules.[1] This spacing is crucial for preserving the biological activity of a protein or antibody by preventing the attached payload from interfering with its binding sites.[1] The flexible nature of the PEG chain extends the reactive DBCO group away from the surface of the biomolecule, which can lead to more efficient and rapid reactions with its azide-functionalized binding partner.[8] Research has indicated that the inclusion of a PEG spacer can lead to a more than four-fold increase in the reactivity of TCO-conjugated antibodies.[8]

Quantitative Impact of the PEG4 Spacer

While direct quantitative comparisons for the this compound are not always available, the general effects of PEGylation on bioconjugates are well-documented. The following tables summarize the impact of incorporating PEG spacers of varying lengths, illustrating the principles that make the PEG4 spacer a favorable choice.

Table 1: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

Application/MoleculeSpacer LengthObservation
Trastuzumab-MMAD ConjugatePEG2Higher Drug-to-Antibody Ratio (DAR) achieved compared to PEG8.[1]
Trastuzumab-MMAD ConjugatePEG8Associated with increased aggregation compared to PEG2.[1]

Table 2: Impact of PEG Spacer Length on Pharmacokinetics of an ADC

LinkerClearance (mL/day/kg)Exposure (AUC, µg*day/mL)Half-Life (days)
ADC with PEG2 Linker33012,0005.3
ADC with PEG4 Linker1003,500-
ADC with PEG8 Linker1605,600-
ADC with PEG12 Linker2809,8006.1
ADC with PEG24 Linker28010,0006.0
(Data synthesized from a study on PEGylated glucuronide-MMAE linkers)[9]

Table 3: Impact of PEG Spacer Length on In Vitro Cytotoxicity of an Anti-CD30 ADC

Cell LineLinkerIC50 (ng/mL)
Karpas-299No PEG~10
Karpas-299PEG2~10
Karpas-299PEG4~10
Karpas-299PEG8~10
Karpas-299PEG12~10
Karpas-299PEG24~10
(Data adapted from Burke et al., 2017)[10]

Table 4: Impact of PEG Spacer Length on Binding Affinity

SpacerNumber of Ethylene Glycol UnitsDissociation Constant (Kd)
No Spacer014.5 ± 2.1
PEG4410.2 ± 1.5
PEG888.9 ± 1.2
PEG24247.8 ± 1.1
(Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers.)[11]

Experimental Protocols

The following are detailed methodologies for the two-step bioconjugation process using this compound.

Protocol 1: Thiol-Maleimide Conjugation to a Protein

This protocol describes the reaction of the maleimide group of this compound with free sulfhydryl groups on a protein, such as a monoclonal antibody.

Materials:

  • Protein with free sulfhydryl groups (e.g., reduced antibody) in an amine-free, sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5).

  • This compound.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching reagent (e.g., free cysteine or 2-mercaptoethanol).

  • Desalting columns or dialysis equipment for purification.

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of >1 mg/mL in a suitable buffer at pH 6.5-7.5.[12] If necessary, reduce disulfide bonds to generate free sulfhydryls and remove the reducing agent.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 3.9 mM).[12]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[12]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.[4]

  • Quenching: Add a quenching reagent at a concentration several times higher than the initial sulfhydryl concentration to react with any excess maleimide groups.[1] Incubate for 15 minutes at room temperature.

  • Purification: Purify the DBCO-labeled protein using a desalting column or dialysis to remove unreacted reagents and the quenching agent.[1][4]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click chemistry reaction between the DBCO-labeled protein and an azide-functionalized molecule.

Materials:

  • DBCO-labeled protein (from Protocol 1).

  • Azide-functionalized molecule.

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Purification equipment (e.g., size-exclusion chromatography).

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the DBCO-labeled protein with the azide-functionalized molecule. A molar excess of 1.5–10 equivalents of one of the coupling partners can be used to increase conjugation efficiency.[12]

  • Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[12]

  • Purification: The resulting bioconjugate can be used directly or purified by size-exclusion chromatography if necessary to remove any unreacted components.

Visualizing the Core Concepts

Chemical Structure and Reaction Mechanism

G cluster_reagents Reactants cluster_intermediates Intermediate cluster_product Final Product Sulfo_DBCO_PEG4_Maleimide This compound DBCO_Protein DBCO-PEG4-Protein Sulfo_DBCO_PEG4_Maleimide->DBCO_Protein Maleimide-Thiol Conjugation Protein_SH Protein-SH (e.g., Antibody with Cysteine) Protein_SH->DBCO_Protein Azide_Molecule Azide-Molecule (e.g., Drug-N3) Final_Conjugate Final Bioconjugate (Protein-Linker-Drug) Azide_Molecule->Final_Conjugate DBCO_Protein->Final_Conjugate SPAAC Click Chemistry

Caption: Reaction mechanism of this compound.

Experimental Workflow for Bioconjugation

G cluster_step1 Step 1: Maleimide-Thiol Conjugation cluster_step2 Step 2: SPAAC Reaction cluster_analysis Analysis and Purification A Prepare Protein-SH (pH 6.5-7.5) B Dissolve this compound in DMSO/DMF A->B C Mix Protein and Linker (1-2h incubation) B->C D Quench excess Maleimide (e.g., with Cysteine) C->D E Purify DBCO-labeled Protein (e.g., Desalting Column) D->E F Combine DBCO-Protein with Azide-Molecule E->F DBCO-Protein G Incubate (4-12h at RT) F->G H Purify Final Conjugate (e.g., SEC) G->H Crude Conjugate I Characterize Conjugate (e.g., HIC, MS) H->I

Caption: Experimental workflow for a two-step bioconjugation.

Logical Diagram of PEG4 Spacer Benefits

G cluster_properties Physicochemical Properties cluster_outcomes Functional Outcomes center PEG4 Spacer prop1 Increased Hydrophilicity center->prop1 prop2 Flexibility center->prop2 prop3 Defined Length (~1.4 nm) center->prop3 out1 Improved Solubility & Reduced Aggregation prop1->out1 out2 Reduced Immunogenicity prop1->out2 out3 Improved Pharmacokinetics prop1->out3 out4 Minimized Steric Hindrance prop2->out4 prop3->out4 out1->out2 out1->out3

Caption: Benefits conferred by the PEG4 spacer in bioconjugates.

Conclusion

The PEG4 spacer is a small but functionally critical component of the this compound linker, playing a disproportionately large role in the success of the resulting bioconjugate.[1] By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics.[1] The strategic incorporation of the PEG4 spacer enhances the overall performance and therapeutic potential of advanced bioconjugates, making this compound a valuable tool for researchers, scientists, and drug development professionals in the creation of next-generation therapeutics and research agents.

References

An In-depth Technical Guide to the Thiol-Reactive Chemistry of the Maleimide Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules is a foundational technique in modern biotechnology and drug development. Among the diverse chemical strategies available, the reaction between a maleimide (B117702) and a thiol group stands out for its high selectivity, efficiency, and mild reaction conditions. This technical guide provides a comprehensive overview of the maleimide-thiol reaction, delving into its core chemistry, factors influencing its success, detailed experimental protocols, and its critical role in the creation of targeted therapeutics such as antibody-drug conjugates (ADCs).

The Core Chemistry: A Michael Addition Reaction

The reaction between a maleimide and a thiol proceeds through a Michael addition mechanism.[1] In this reaction, the thiol group (typically from a cysteine residue in a protein or peptide) acts as a nucleophile and attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[1][2] This results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[2][3] This reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[3] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[3][4]

Maleimide_Thiol_Reaction cluster_reactants Reactants cluster_product Product Maleimide Maleimide Thiosuccinimide Stable Thiosuccinimide Adduct Maleimide->Thiosuccinimide Thiol Thiol (e.g., Cysteine residue) Thiol->Thiosuccinimide Michael Addition

Key Parameters Influencing the Reaction

The success and specificity of maleimide-thiol conjugation are highly dependent on several experimental parameters. Careful control of these factors is crucial to maximize the yield of the desired conjugate and minimize side reactions.

pH

The pH of the reaction buffer is a critical parameter.[5] The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[3][4] Below pH 6.5, the reaction rate decreases because the thiol group is predominantly in its protonated form (R-SH) rather than the more reactive thiolate anion (R-S⁻).[5] Above pH 7.5, the maleimide group can lose its chemoselectivity and begin to react with primary amines, such as the side chain of lysine (B10760008) residues.[3][6] Furthermore, the rate of maleimide hydrolysis increases at higher pH.[3][6]

Temperature

The reaction can be carried out at room temperature (20-25°C) or at 4°C.[4] The reaction proceeds faster at room temperature.[4]

Stoichiometry

The molar ratio of maleimide to thiol significantly impacts conjugation efficiency.[5] A 10 to 20-fold molar excess of the maleimide-containing reagent is often recommended as a starting point for labeling proteins.[4] However, the optimal ratio can vary depending on the specific biomolecules involved. For instance, a 2:1 maleimide to thiol ratio was found to be optimal for a small cyclic peptide, while a 5:1 ratio was better for a larger nanobody.[5][7]

Stability of the Thioether Linkage and Side Reactions

While the maleimide-thiol reaction is robust, the stability of the resulting thiosuccinimide linkage and the potential for side reactions are important considerations, especially for in vivo applications.

Retro-Michael Reaction and Thiol Exchange

The thioether bond formed between a maleimide and a thiol is susceptible to a retro-Michael reaction, where the thiol is eliminated, leading to cleavage of the conjugate.[8] This process can be facilitated by endogenous thiols like glutathione (B108866) and albumin, leading to "payload" exchange in vivo.[6][8][9] This instability is a significant concern for ADCs, as premature release of the cytotoxic drug can lead to off-target toxicity and reduced efficacy.[8]

Hydrolysis of the Succinimide Ring

To counteract the retro-Michael reaction, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation by treatment at a higher pH.[10][11] The resulting ring-opened product is stable and not susceptible to the reverse reaction.[10][11] Some "next-generation" maleimides are designed with neighboring basic groups that catalyze this hydrolysis intramolecularly, leading to a more stable conjugate under physiological conditions.[11]

Maleimide Hydrolysis

The maleimide ring itself is susceptible to hydrolysis, which increases with pH.[3] This hydrolysis opens the ring to form a maleamic acid derivative that is unreactive towards thiols.[1] To minimize this, aqueous solutions of maleimide-containing reagents should be prepared immediately before use.[3][6]

Thiazine (B8601807) Rearrangement

When conjugating a maleimide to a peptide or protein with an N-terminal cysteine, the resulting conjugate can undergo a rearrangement to form a stable six-membered thiazine ring.[2][6] This side reaction is more prominent at basic pH and can be avoided by performing the conjugation at a more acidic pH (around 5) or by acetylating the N-terminal cysteine.[2] It is generally advisable to avoid using N-terminal cysteines for maleimide conjugation if a stable thiosuccinimide linkage is desired.[2]

Side_Reactions cluster_starting Reactants/Product cluster_side Side Reactions/Instability Maleimide Maleimide Thiosuccinimide Thiosuccinimide Adduct Maleimide->Thiosuccinimide Thiol Addition Hydrolyzed_Maleimide Hydrolyzed Maleimide (Inactive) Maleimide->Hydrolyzed_Maleimide Hydrolysis (High pH) Thiol Thiol Thiol->Thiosuccinimide Thiol_Exchange Thiol Exchange (Retro-Michael) Thiosuccinimide->Thiol_Exchange Endogenous Thiols Thiazine Thiazine Rearrangement (N-terminal Cys) Thiosuccinimide->Thiazine N-terminal Amine Attack

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the maleimide-thiol reaction.

Table 1: General Reaction Conditions and Efficiency

ParameterRecommended ConditionExpected EfficiencyReference(s)
pH6.5 - 7.5High[4][6]
TemperatureRoom Temperature (20-25°C) or 4°CReaction is faster at room temperature.[4]
Reaction Time1-2 hours at room temperature; overnight at 4°CVaries with reactants and concentrations.[4]
Maleimide:Thiol Molar Ratio10:1 to 20:1High[4]
Protein Concentration1-10 mg/mLHigh[4]

Table 2: Stability of N-Substituted Thiosuccinimides

N-SubstituentHalf-life of Conjugate in PBS with β-mercaptoethanolHalf-life of Hydrolysis (pH 7.4, 37°C)Reference(s)
N-alkyl60-70% deconjugation over 200h27 hours[12]
N-aryl90-100% conjugation retained over 200h1.5 hours[12]
N-fluorophenylNot specified0.7 hours[12]

Detailed Experimental Protocols

The following provides a general protocol for the labeling of a protein with a maleimide-functionalized molecule (e.g., a fluorescent dye or a drug). Optimization may be required for specific proteins and labels.

Materials
  • Protein or peptide with at least one free thiol group

  • Maleimide-functionalized reagent (e.g., dye, drug-linker)

  • Reaction Buffer: Degassed PBS, Tris, or HEPES buffer, pH 7.0-7.5.[13][14] (Note: Buffers should not contain thiols).

  • Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine).[4][14]

  • Quenching Reagent: A small molecule thiol such as β-mercaptoethanol or L-cysteine.

  • Solvent for maleimide reagent: Anhydrous DMSO or DMF.[13][14]

  • Purification system: Size exclusion chromatography (e.g., gel filtration column), HPLC, or dialysis.[14][15]

Experimental Workflow

Experimental_Workflow A 1. Prepare Protein Solution (1-10 mg/mL in degassed buffer, pH 7.0-7.5) B 2. Optional: Reduce Disulfides (Add 10-100x molar excess TCEP, incubate 20-30 min) A->B If disulfides are present D 4. Conjugation Reaction (Add 10-20x molar excess of maleimide to protein, incubate 1-2h at RT or overnight at 4°C) A->D If no disulfides B->D C 3. Prepare Maleimide Solution (Dissolve in DMSO or DMF) C->D E 5. Quench Reaction (Add excess free thiol) D->E F 6. Purify Conjugate (Size exclusion chromatography, HPLC, or dialysis) E->F G 7. Characterize Conjugate (Spectrophotometry, Mass Spectrometry) F->G

Step-by-Step Procedure
  • Protein Preparation and Reduction of Disulfide Bonds (if necessary): a. Dissolve the protein in a degassed reaction buffer to a final concentration of 1-10 mg/mL.[4] Degassing is crucial to prevent the re-oxidation of thiols.[4] b. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP to the protein solution.[4][14] c. Incubate the mixture for 20-30 minutes at room temperature. TCEP does not need to be removed before the addition of the maleimide reagent.[5] If DTT is used as the reducing agent, it must be removed (e.g., by dialysis or desalting column) before adding the maleimide.[5]

  • Preparation of Maleimide Reagent Solution: a. Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[13][14]

  • Conjugation Reaction: a. Add the desired molar excess (typically 10-20 fold) of the maleimide stock solution to the stirring protein solution.[4] b. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.[4]

  • Quenching the Reaction: a. After the incubation period, quench any unreacted maleimide by adding a small molecule thiol (e.g., β-mercaptoethanol or L-cysteine) to a final concentration of approximately 10-fold molar excess over the initial maleimide concentration.

  • Purification of the Conjugate: a. Remove the unreacted maleimide reagent, quenching agent, and any byproducts by size exclusion chromatography (gel filtration), dialysis, or HPLC.[14][15] The choice of method will depend on the scale of the reaction and the properties of the conjugate.

  • Characterization of the Conjugate: a. Determine the degree of labeling (DOL), which is the average number of maleimide molecules conjugated per protein. This can often be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the label at its maximum absorbance wavelength.[4] b. Further characterization by mass spectrometry can confirm the conjugation and the homogeneity of the product.[4]

Applications in Drug Development

The primary application of maleimide-thiol chemistry in drug development is the construction of Antibody-Drug Conjugates (ADCs).[1][16][17] ADCs are a class of targeted therapies designed to deliver potent cytotoxic drugs specifically to cancer cells.[16] This is achieved by linking the drug to a monoclonal antibody that recognizes a tumor-specific antigen.[1]

The maleimide-thiol reaction is frequently used to attach the cytotoxic payload to the antibody.[1] This is often accomplished by engineering cysteine residues into the antibody backbone at specific sites. The thiol groups of these engineered cysteines can then be selectively targeted by a maleimide-functionalized drug linker, resulting in a homogenous ADC with a defined drug-to-antibody ratio (DAR).[1] This site-specific conjugation is crucial for the safety and efficacy of the ADC.[1] Several FDA-approved ADCs, such as Adcetris® and Kadcyla®, utilize maleimide-based linkers.[10][17][18]

Conclusion

The maleimide-thiol reaction is a powerful and versatile tool in the fields of bioconjugation and drug development.[1][18] Its high selectivity, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules.[2][18] A thorough understanding of the reaction mechanism, critical parameters, and potential side reactions is essential for its successful implementation in the laboratory and for the development of next-generation therapeutics.[1][2] The ongoing development of novel maleimide-based reagents with enhanced stability continues to expand the utility of this important bioconjugation reaction.[11][12]

References

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Principles, Experimental Protocols, and Applications of a Bioorthogonal Chemistry Workhorse

The strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful and indispensable tool in the fields of chemical biology, drug development, and materials science. Its ability to form a stable covalent bond between an azide (B81097) and a strained alkyne in a highly selective and bioorthogonal manner, without the need for cytotoxic copper catalysts, has revolutionized the way scientists can probe and manipulate biological systems.[1][2] This technical guide provides a comprehensive overview of the core principles of SPAAC, detailed experimental protocols for its implementation, and a quantitative analysis of its kinetics to aid researchers in harnessing the full potential of this remarkable reaction.

Core Principles of Strain-Promoted Alkyne-Azide Cycloaddition

The driving force behind SPAAC is the significant ring strain inherent in cyclooctynes, the smallest stable cyclic alkynes.[2] This strain dramatically lowers the activation energy for the [3+2] Huisgen cycloaddition reaction with an azide, a 1,3-dipole.[2] This allows the reaction to proceed rapidly and efficiently at physiological temperatures and pH, making it ideal for applications in living cells and organisms.[3][4] The azide and strained alkyne moieties are bioorthogonal, meaning they are chemically inert to the vast majority of functional groups found in biological systems, thus ensuring high specificity and minimizing off-target reactions.[2][5] The product of the SPAAC reaction is a stable triazole linkage.[6]

The reaction mechanism is a concerted [3+2] cycloaddition, where the azide reacts with the strained alkyne (the dipolarophile) to form the triazole ring.[2] The rate of this second-order reaction is influenced by several factors, including the structure of the cyclooctyne (B158145), the electronic properties of the azide, the solvent, pH, and temperature.[2][4]

Quantitative Analysis of SPAAC Kinetics

The efficiency of a SPAAC reaction is paramount for its successful application. The second-order rate constant (k) is a critical parameter for comparing the reactivity of different cyclooctyne-azide pairs. The following tables summarize the rate constants for commonly used cyclooctynes with various azides, providing a valuable resource for selecting the appropriate reagents for a given application.

Table 1: Second-Order Rate Constants for the SPAAC Reaction of Various Cyclooctynes with Benzyl Azide

CyclooctyneSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Solvent
BCN~0.07 - 0.15MeOD or CD₃CN:D₂O, DMSO
DIBO~0.3 - 0.7Not specified
DBCO/DIBAC~0.6 - 1.9MeOD or CD₃CN:D₂O
DIFO0.076Not specified
BARAC>1.0Not specified

Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, as well as the precise reaction conditions.[1][6][7][8]

Table 2: Second-Order Rate Constants for the SPAAC Reaction of BCN with Various Azides

Azide ReactantSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Solvent
2-Azidoethanol (primary)0.024CDCl₃
2-Azidopropanol (secondary)0.012CDCl₃
2-Azido-2-methylpropanol (tertiary)0.012CDCl₃
Benzyl Azide0.15DMSO
p-Nitrophenyl Azide~2.0 - 2.9Not specified

Data sourced from multiple references.[7][9]

Table 3: Second-Order Rate Constants for the SPAAC Reaction of DBCO Derivatives with Various Azides

DBCO DerivativeAzide ReactantBuffer/SolventRate Constant (k) [M⁻¹s⁻¹]
Sulfo DBCO-amine3-azido-L-alaninePBS (pH 7)0.32
Sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosidePBS (pH 7)0.85
Sulfo DBCO-amine3-azido-L-alanineHEPES (pH 7)0.55
Sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideHEPES (pH 7)1.22
DBCO-PEG5-TrastuzumabModel AzidesHEPES & PBS0.18 - 0.37

This table highlights the influence of buffer and azide structure on the reaction rate.[2][4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving SPAAC, from bioconjugation to kinetic analysis and stability assessment.

General Protocol for SPAAC Bioconjugation of a Protein

This protocol outlines a general procedure for labeling an azide-modified protein with a DBCO-functionalized molecule.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Crucially, the buffer must be free of sodium azide.

  • DBCO-functionalized reagent (e.g., DBCO-NHS ester for labeling primary amines if the azide is on the other molecule, or a DBCO-payload to react with an azide-modified protein).

  • Anhydrous DMSO.

  • Size-exclusion chromatography (SEC) column (e.g., desalting column) or dialysis equipment.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DBCO-functionalized reagent in anhydrous DMSO (e.g., 10 mM).[3]

    • Ensure the azide-modified protein is at a suitable concentration in the reaction buffer (e.g., 1-10 mg/mL).[10]

  • Conjugation Reaction:

    • Add a 10-30 fold molar excess of the DBCO-reagent solution to the protein solution.[10] The final concentration of DMSO should be kept low (typically <10-20%) to prevent protein denaturation.[3][9]

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle agitation.[3][9]

  • Purification:

    • Remove unreacted DBCO-reagent and byproducts using a desalting column or by dialysis against a suitable buffer.[3]

  • Characterization:

    • Confirm successful conjugation and assess the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (DBCO has a characteristic absorbance around 309 nm).[9]

SPAAC_Bioconjugation_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Azide-Modified Protein in Buffer mix Mix Protein and DBCO Reagent prep_protein->mix prep_dbco Dissolve DBCO Reagent in DMSO prep_dbco->mix incubate Incubate (RT or 4°C) mix->incubate purify Remove Excess Reagent (SEC or Dialysis) incubate->purify analyze Characterize Conjugate (SDS-PAGE, MS) purify->analyze

General workflow for SPAAC bioconjugation.

Protocol for Monitoring SPAAC Kinetics by ¹H NMR Spectroscopy

This method allows for the direct observation of reactant consumption and product formation.

Materials:

  • Azide and cyclooctyne reactants.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).[7]

  • NMR spectrometer.

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the azide and cyclooctyne in the chosen deuterated solvent at known concentrations.[7]

    • In an NMR tube, mix the stock solutions to achieve the desired final concentrations (e.g., in the millimolar range). It is often beneficial to use one reactant in excess to achieve pseudo-first-order kinetics.[7]

  • NMR Data Acquisition:

    • Acquire an initial ¹H NMR spectrum (t=0).[7]

    • Monitor the reaction progress by acquiring subsequent spectra at regular time intervals.[7]

  • Data Analysis:

    • Integrate characteristic, non-overlapping peaks of a reactant and a product in each spectrum.[7]

    • Plot the concentration of the reactant versus time.

    • Calculate the second-order rate constant from the integrated data using appropriate kinetic models.

SPAAC_NMR_Kinetics_Workflow cluster_setup Sample Setup cluster_acquisition Data Acquisition cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions in Deuterated Solvent mix_reactants Mix Reactants in NMR Tube prep_solutions->mix_reactants initial_spectrum Acquire Spectrum (t=0) mix_reactants->initial_spectrum time_course Acquire Spectra at Regular Intervals initial_spectrum->time_course integrate_peaks Integrate Reactant and Product Peaks time_course->integrate_peaks plot_data Plot Concentration vs. Time integrate_peaks->plot_data calculate_rate Calculate Rate Constant plot_data->calculate_rate

Workflow for monitoring SPAAC kinetics by NMR.

Protocol for Monitoring SPAAC Kinetics by UV-Vis Spectrophotometry

This method is suitable for cyclooctynes that exhibit a change in absorbance upon reaction, such as DBCO.

Materials:

  • Azide and DBCO-containing cyclooctyne.

  • Reaction buffer (e.g., PBS, pH 7.4).

  • UV-Vis spectrophotometer and quartz cuvettes.

Procedure:

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at the λ_max of the DBCO reagent (typically around 309 nm).[2]

  • Sample Preparation:

    • In a quartz cuvette, add a known concentration of the DBCO reagent in the reaction buffer.

    • Zero the spectrophotometer using a reference cuvette containing the buffer.

  • Data Acquisition:

    • Initiate the reaction by adding a known excess of the azide to the cuvette.[1]

    • Immediately begin monitoring the decrease in absorbance at 309 nm over time. Record data at regular intervals until the absorbance stabilizes.[2]

  • Data Analysis:

    • For a pseudo-first-order reaction, plot the natural logarithm of the absorbance versus time. The plot should be linear.[2]

    • The pseudo-first-order rate constant (k') is the negative of the slope of this line.[1]

    • Calculate the second-order rate constant (k) by dividing k' by the initial concentration of the azide in excess.[1]

Protocol for Forced Degradation Study of the Triazole Linkage

This protocol is used to assess the stability of the triazole linkage under various stress conditions.

Materials:

  • Triazole-linked compound of interest.

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, 10 mM Glutathione (GSH) or Dithiothreitol (DTT) in a physiological buffer.

  • Analytical instrumentation (e.g., HPLC, LC-MS).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the triazole-linked compound (e.g., 1 mg/mL) in a suitable solvent.[11]

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60°C).[11]

    • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60°C).[11]

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[11]

    • Reductive Stability: Incubate the sample with 10 mM GSH or DTT in a physiological buffer (e.g., PBS, pH 7.4) at 37°C.[11]

    • Thermal Stability: Incubate the sample in a neutral buffer at an elevated temperature (e.g., 60-80°C).[11]

  • Time Points:

    • Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[11]

  • Analysis:

    • Analyze the aliquots by HPLC or LC-MS to quantify the amount of the intact compound remaining.[11]

  • Data Analysis:

    • Plot the percentage of the intact compound versus time for each stress condition.

    • If applicable, calculate the degradation rate constant and the half-life of the triazole linkage under each condition.[11]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis start Triazole-Linked Compound acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H₂O₂, RT) start->oxidation reduction Reductive Stability (GSH/DTT, 37°C) start->reduction thermal Thermal Stability (60-80°C) start->thermal sampling Collect Aliquots Over Time acid->sampling base->sampling oxidation->sampling reduction->sampling thermal->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data_analysis Plot % Intact vs. Time Calculate Half-life analysis->data_analysis

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with Sulfo DBCO-PEG4-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with Sulfo DBCO-PEG4-Maleimide. This reagent enables the efficient incorporation of a dibenzocyclooctyne (DBCO) moiety onto cysteine-containing proteins or other biomolecules with free sulfhydryl groups. The hydrophilic PEG spacer enhances solubility and the DBCO group allows for subsequent copper-free click chemistry reactions with azide-tagged molecules, a critical tool in bioconjugation and drug development.[1][2][3][4]

Principle of Reaction

The labeling process occurs in two main stages. First, the maleimide (B117702) group of this compound reacts specifically with the free sulfhydryl group (-SH) of a cysteine residue on the target protein. This reaction forms a stable thioether bond. The reaction is most efficient at a pH range of 6.5-7.5.[5][6] At pH values above 7.5, the maleimide group may show some reactivity towards primary amines and is also more susceptible to hydrolysis.[7] The second stage involves the now DBCO-labeled protein reacting with a molecule containing an azide (B81097) group via a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[3][8] This bioorthogonal reaction is highly specific and occurs without interfering with biological systems.[8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the protein labeling protocol as compiled from various sources.

Table 1: Reagent and Buffer Preparation

ParameterRecommended ValueNotes
This compound Stock Solution 5-20 mMDissolve in water, DMSO, or DMF immediately before use. For "No-Weigh" formats, specific volumes of solvent are added to achieve a desired concentration (e.g., 400 µL for a 3.9 mM solution).[8]
Protein Concentration >1 mg/mLA higher concentration is generally preferred.[8][9]
Reaction Buffer Phosphate-buffered saline (PBS) or other sulfhydryl-free buffers (e.g., HEPES, Borate)The buffer should be at a pH of 6.5-7.5.[5][6][7]
EDTA Addition 5-10 mMRecommended to prevent the re-oxidation of disulfide bonds by trace metal ions.
Quenching Solution 10-50 mM Cysteine, DTT, or other thiol-containing reagentsUsed to stop the labeling reaction.[7]

Table 2: Reaction Conditions

ParameterRecommended ValueNotes
Molar Excess of this compound 4 to 20-fold molar excess over the proteinA 10-fold molar excess is commonly used for a 0.1 mM protein solution.[7] For protein concentrations below 5 mg/mL, a 20- to 50-fold excess may be necessary.[7]
Incubation Temperature Room temperature or 4°C
Incubation Time 1 hour at room temperature or 2 hours at 4°CLonger incubation times (overnight) may also be used.[9]
Quenching Time 15 minutes at room temperature[10][7]

Experimental Protocols

This section provides a detailed step-by-step methodology for labeling a protein with this compound.

Preparation of the Protein

For successful labeling, the protein must have free (reduced) sulfhydryl groups.

  • Buffer Exchange: If the protein is in a buffer containing thiols (like DTT or 2-mercaptoethanol), it must be exchanged into a sulfhydryl-free reaction buffer (e.g., PBS, pH 7.2). This can be achieved using spin desalting columns or dialysis.

  • Reduction of Disulfide Bonds (if necessary): If the cysteine residues in the protein are involved in disulfide bonds, they must be reduced.

    • For complete reduction, treat the protein with a 100-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) for 20-30 minutes at room temperature.[10][9]

    • For selective reduction of hinge-region disulfide bonds in antibodies (IgG), 2-Mercaptoethylamine•HCl (2-MEA) can be used.[10]

    • After reduction, the reducing agent must be removed using a desalting column to prevent it from reacting with the maleimide reagent.[10]

  • Introduction of Sulfhydryl Groups (Optional): If the protein lacks free cysteines, sulfhydryl groups can be introduced by reacting primary amines with reagents like Traut's Reagent (2-iminothiolane) or SATA (N-succinimidyl S-acetylthioacetate).[10][7]

Labeling Reaction
  • Dissolve Protein: Prepare the sulfhydryl-containing protein in the reaction buffer (PBS, pH 6.5-7.5) at a concentration of >1 mg/mL.[8][9]

  • Prepare Labeling Reagent: Immediately before use, weigh a small amount of this compound and dissolve it in water, DMSO, or DMF to create a 5-20 mM stock solution.[10]

  • Initiate Labeling: Add the desired molar excess of the this compound stock solution to the protein solution. Mix thoroughly.

  • Incubate: Allow the reaction to proceed for 1 hour at room temperature or for 2 hours at 4°C.[10][7]

Quenching the Reaction (Optional but Recommended)
  • To stop the labeling reaction, add a quenching solution containing a free thiol, such as cysteine or DTT, to a final concentration of 10-50 mM.[10][7]

  • Incubate for 15 minutes at room temperature.[10][7]

Purification of the Labeled Protein

It is crucial to remove the excess, unreacted this compound and any quenching reagents. This can be achieved through:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This is a common and effective method for separating the labeled protein from smaller molecules.

  • Dialysis: Dialyze the reaction mixture against an appropriate buffer.

  • Spin Desalting Columns: Suitable for rapid buffer exchange and removal of small molecules.[10]

Subsequent Copper-Free Click Reaction

The purified DBCO-labeled protein is now ready for conjugation with an azide-containing molecule.

  • Prepare Azide-Containing Sample: Dissolve the azide-containing molecule in a suitable reaction buffer.

  • Click Reaction: Add the DBCO-labeled protein to the azide-containing sample. A 1.5 to 5-fold molar excess of the more abundant reagent is recommended.[10][7]

  • Incubation: Incubate the reaction at room temperature for 2-12 hours.[10] The reaction time may be longer for larger molecules.[7]

Visualized Experimental Workflow

G cluster_prep Protein Preparation cluster_label Labeling Reaction cluster_purify Purification and Downstream Application Prot_Start Start with Protein Solution Buffer_Ex Buffer Exchange (if needed) into Sulfhydryl-Free Buffer (pH 6.5-7.5) Prot_Start->Buffer_Ex Reduce Reduce Disulfide Bonds (e.g., with TCEP) Buffer_Ex->Reduce Remove_Reduce Remove Reducing Agent Reduce->Remove_Reduce Prot_Ready Sulfhydryl-Available Protein Remove_Reduce->Prot_Ready Add_Reagent Add Labeling Reagent to Protein (4-20x molar excess) Prot_Ready->Add_Reagent Prep_Reagent Prepare this compound Stock Solution (5-20 mM) Prep_Reagent->Add_Reagent Incubate_Label Incubate (1h at RT or 2h at 4°C) Add_Reagent->Incubate_Label Quench Quench Reaction (Optional) (e.g., with Cysteine) Incubate_Label->Quench Purify Purify Labeled Protein (SEC, Dialysis, or Desalting) Quench->Purify DBCO_Prot Purified DBCO-Labeled Protein Purify->DBCO_Prot Click_React Copper-Free Click Reaction with Azide-Molecule DBCO_Prot->Click_React Final_Conj Final Bioconjugate Click_React->Final_Conj

Caption: Workflow for protein labeling with this compound.

References

Application Notes and Protocols for Peptide Conjugation with Sulfo DBCO-PEG4-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the successful conjugation of peptides to target molecules utilizing the heterobifunctional linker, Sulfo DBCO-PEG4-Maleimide. This linker facilitates a two-step conjugation strategy: a stable thioether bond formation with a cysteine-containing peptide via its maleimide (B117702) group, followed by a copper-free click chemistry reaction (SPAAC) between the dibenzocyclooctyne (DBCO) group and an azide-functionalized molecule.

I. Overview of the Conjugation Strategy

The use of this compound offers a controlled and efficient method for creating peptide bioconjugates. The maleimide group reacts specifically with the thiol (sulfhydryl) group of a cysteine residue within the peptide, forming a stable covalent bond. The DBCO moiety then allows for a highly specific and bioorthogonal reaction with an azide-functionalized molecule in a copper-free environment, which is crucial for biological applications where copper catalysts can be cytotoxic. The sulfonated PEG4 spacer enhances the water solubility of the linker and the final conjugate, potentially reducing aggregation and improving pharmacokinetic properties.

II. Experimental Protocols

This section details the step-by-step procedures for preparing the peptide and linker, performing the two-stage conjugation, and purifying the final product.

A. Materials and Reagents
  • Cysteine-containing peptide

  • This compound

  • Azide-functionalized molecule of interest

  • Reaction Buffers:

    • Phosphate-buffered saline (PBS), pH 6.5-7.5

    • HEPES buffer, pH 7.0-7.5

    • Tris buffer, pH 7.0-7.5 (Note: Avoid primary amine-containing buffers like Tris during the maleimide reaction if the peptide also has reactive amines that could compete with the thiol group at higher pH).

  • Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)

  • Solvents: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification Equipment: High-Performance Liquid Chromatography (HPLC) system, size-exclusion chromatography (SEC) columns, or dialysis cassettes.

  • Analytical Equipment: UV-Vis spectrophotometer, Mass Spectrometer.

B. Step 1: Preparation of the Cysteine-Containing Peptide
  • Dissolution: Dissolve the cysteine-containing peptide in a degassed reaction buffer (e.g., PBS, pH 7.0) to a final concentration of 1-5 mg/mL.[1]

  • Reduction of Disulfide Bonds (if necessary): If the peptide contains disulfide bonds, they must be reduced to generate a free thiol group.

    • Add a 10-100 fold molar excess of TCEP to the peptide solution.[2]

    • Incubate at room temperature for 30-60 minutes.[1]

    • Remove excess TCEP using a desalting column or spin column to prevent interference with the maleimide reaction.

C. Step 2: Thiol-Maleimide Conjugation
  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[2][3]

  • Conjugation Reaction:

    • Add a 2 to 20-fold molar excess of the this compound solution to the prepared peptide solution.[2][4] The optimal ratio may need to be determined empirically.[1]

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it tightly to prevent re-oxidation of the thiol group.[2]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[2]

  • Purification of the Peptide-DBCO Conjugate:

    • Remove excess, unreacted this compound using a desalting spin column, size-exclusion chromatography, or dialysis.[1] This step is critical to prevent the unreacted linker from reacting with the azide-modified molecule in the next step.

D. Step 3: Copper-Free Click Chemistry (SPAAC)
  • Prepare Azide-Functionalized Molecule: Dissolve the azide-containing molecule in a compatible buffer (e.g., PBS, pH 7.4).

  • Click Reaction:

    • Add the purified peptide-DBCO conjugate to the azide-functionalized molecule. A 1.5 to 10-fold molar excess of one component is often used to drive the reaction to completion.[5]

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[5] The reaction can also be performed at 37°C to increase the reaction rate.

  • Final Purification:

    • Purify the final peptide conjugate using HPLC (e.g., reverse-phase or size-exclusion) to separate the conjugate from any unreacted starting materials and byproducts.[1][2]

E. Step 4: Characterization of the Conjugate
  • Determine Degree of Labeling (DOL): The DOL, which is the average number of DBCO molecules per peptide, can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the peptide) and ~309 nm (for the DBCO group).[2][3]

  • Confirm Conjugation: Use mass spectrometry to confirm the molecular weight of the final conjugate.

III. Quantitative Data Summary

The following table summarizes key quantitative parameters for the conjugation protocol. These values are based on literature recommendations and may require optimization for specific applications.

ParameterStep 1: Thiol-Maleimide ConjugationStep 2: Copper-Free Click Chemistry (SPAAC)
pH Range 6.5 - 7.5[6]7.0 - 8.0
Molar Ratio (Linker:Peptide) 2:1 to 20:1[2][4]1.5:1 to 10:1 (Peptide-DBCO:Azide-Molecule)[5]
Reaction Time 1-2 hours at RT or overnight at 4°C[2]4-12 hours at RT or overnight at 4°C[5]
Temperature Room Temperature or 4°C[2]Room Temperature, 4°C, or 37°C
Typical Conjugation Efficiency 58% - 84% (example from a study with a nanobody and a peptide, respectively)80% - 90% (example from a study with an antibody-peptide conjugate)

IV. Visual Representations

A. Experimental Workflow

experimental_workflow cluster_prep Peptide Preparation cluster_conjugation1 Step 1: Thiol-Maleimide Conjugation cluster_purification1 Purification cluster_conjugation2 Step 2: Copper-Free Click Chemistry (SPAAC) cluster_purification2 Final Purification & Analysis peptide Cysteine-Containing Peptide reduce Reduce Disulfide Bonds (if necessary with TCEP) peptide->reduce 1. Dissolve in degassed buffer react1 Incubate at RT (1-2h) or 4°C (overnight) reduce->react1 2. Add Linker linker This compound linker->react1 purify1 Remove Excess Linker (Desalting/SEC) react1->purify1 3. Purify react2 Incubate at RT (4-12h) or 4°C (overnight) purify1->react2 4. Add to Azide azide Azide-Functionalized Molecule azide->react2 purify2 Purify Final Conjugate (HPLC) react2->purify2 5. Purify analyze Characterize (UV-Vis, MS) purify2->analyze

Caption: Experimental workflow for peptide conjugation.

B. Chemical Reaction Pathway

chemical_reaction cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Final Product peptide Peptide-SH (Cysteine Residue) peptide_dbco Peptide-S-Linker-DBCO peptide->peptide_dbco Thiol-Maleimide Reaction (pH 6.5-7.5) linker This compound linker->peptide_dbco azide Molecule-N3 (Azide-Functionalized) final_conjugate Peptide-S-Linker-Triazole-Molecule azide->final_conjugate peptide_dbco->final_conjugate Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Caption: Chemical reaction pathway for conjugation.

References

Application Notes and Protocols for Sulfo DBCO-PEG4-Maleimide Reaction with Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of molecules to proteins and peptides is a cornerstone of modern biotechnology and drug development. The reaction between a maleimide (B117702) and a thiol group, found on cysteine residues, is a widely used method for creating stable bioconjugates. Sulfo DBCO-PEG4-Maleimide is a heterobifunctional crosslinker that leverages this chemistry, offering a powerful tool for attaching a dibenzocyclooctyne (DBCO) moiety to cysteine-containing biomolecules. This DBCO group can then participate in a highly specific and efficient copper-free click chemistry reaction with azide-functionalized molecules.

The inclusion of a sulfonated group enhances the water solubility of the reagent and the resulting conjugate, while the polyethylene (B3416737) glycol (PEG) spacer arm improves flexibility and reduces potential steric hindrance. This application note provides a detailed overview of the this compound reaction with cysteine residues, including its mechanism, key applications, and comprehensive protocols for its use.

Reaction Mechanism

The reaction between the maleimide group of this compound and the thiol group of a cysteine residue proceeds via a Michael addition. The nucleophilic thiol attacks one of the carbon atoms of the maleimide double bond, resulting in the formation of a stable thioether bond. This reaction is highly specific for thiols within a pH range of 6.5-7.5. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1]

It is important to note that disulfide bonds between cysteine residues are unreactive towards maleimides. Therefore, a crucial prerequisite for conjugation is the reduction of any disulfide bonds to free the thiol groups.

While the thioether bond is generally stable, the succinimide (B58015) ring can undergo hydrolysis at higher pH, and the entire adduct can be susceptible to a retro-Michael reaction, especially in the presence of other thiols.[2] However, for many applications, the stability is sufficient, and strategies exist to further stabilize the linkage if required.

Key Features and Applications

Key Features:

  • High Specificity for Cysteines: At neutral pH, the maleimide group reacts selectively with thiol groups.[1]

  • Water-Soluble: The presence of the sulfo group increases the aqueous solubility of the reagent and the final bioconjugate.

  • PEG Spacer: The PEG4 linker provides flexibility and reduces steric hindrance, potentially improving the functionality of the conjugated molecules.

  • Bioorthogonal Handle: The DBCO group allows for subsequent, highly specific ligation to azide-containing molecules via copper-free click chemistry.

Applications:

  • Antibody-Drug Conjugates (ADCs): this compound is extensively used in the development of ADCs. An antibody's cysteine residues (often in the hinge region) can be targeted for conjugation with the maleimide, introducing a DBCO group. A cytotoxic drug carrying an azide (B81097) can then be "clicked" onto the antibody.

  • PROTACs and Other Targeted Therapies: This linker is valuable for synthesizing Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutic agents where precise bioconjugation is required.

  • Fluorescent Labeling and Imaging: Proteins can be labeled with a DBCO moiety and subsequently conjugated to fluorescent probes containing an azide for use in cellular imaging and tracking studies.

  • Immobilization of Proteins: Proteins can be attached to solid supports or surfaces functionalized with azides for applications in diagnostics, biocatalysis, and affinity chromatography.

Data Presentation

The efficiency and stability of the maleimide-cysteine conjugation are influenced by several factors. The following tables summarize key quantitative data to guide experimental design.

Table 1: Reaction Conditions and Conjugation Efficiency

ParameterRecommended ConditionExpected EfficiencyNotes
pH 6.5 - 7.5HighOptimal balance between thiol reactivity and maleimide stability.[1][2]
Temperature Room Temperature (20-25°C) or 4°CHighReaction is faster at room temperature. 4°C can be used for sensitive proteins.[1]
Reaction Time 1-2 hours at room temperature; 2-4 hours or overnight at 4°CVaries with reactants and concentrationsLonger incubation may be needed for dilute solutions.[1]
Maleimide:Thiol Molar Ratio 2:1 to 20:1High (>80%)A molar excess of the maleimide reagent drives the reaction to completion.[3]
Protein Concentration 1-10 mg/mLOptimal for most proteinsHigher concentrations can improve reaction kinetics.

Table 2: pH Dependence of Maleimide-Thiol Reaction

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5 SlowerHighThe thiol group is less nucleophilic.
6.5 - 7.5 OptimalHighMinimal side reactions.[1][2]
> 7.5 FastDecreasedIncreased reaction with primary amines (e.g., lysine) and hydrolysis of the maleimide group.[1]

Table 3: Stability of Maleimide-Thiol Adducts

ConditionHalf-life of AdductNotes
In presence of glutathione (B108866) (in vitro) 20 - 80 hoursDemonstrates susceptibility to thiol exchange.[4][5]
Ring-opened hydrolysate > 2 yearsHydrolysis of the succinimide ring significantly increases stability.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general method for conjugating this compound to a protein with accessible cysteine residues. Optimization may be required for specific proteins.

Materials:

  • Protein containing free cysteine residues

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer (e.g., HEPES, MOPS) at pH 6.5-7.5. It is recommended to include 1-5 mM EDTA to prevent disulfide bond reformation.

  • Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Quenching Solution: N-acetylcysteine or L-cysteine at a concentration of ~100 mM.

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Protein Preparation and Reduction (if necessary):

    • Dissolve the protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 50-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.

    • If using DTT, it must be removed prior to the addition of the maleimide reagent, as it contains a free thiol. This can be done using a desalting column. TCEP does not need to be removed.

  • Preparation of this compound Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 5-20 mM. Vortex to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired molar ratio (a 4- to 20-fold molar excess of the maleimide reagent over the protein is a good starting point). Add the maleimide solution dropwise while gently stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours (or overnight) at 4°C, protected from light.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature. This will react with any excess maleimide reagent.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis. The buffer should be exchanged to a suitable storage buffer for the protein.

  • Characterization:

    • The degree of labeling (DOL) can be determined using various methods, including mass spectrometry (to measure the mass shift upon conjugation) or by UV-Vis spectroscopy if the conjugated molecule has a distinct absorbance.

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) using this compound and Click Chemistry

This protocol outlines the two-step process for creating an ADC: first labeling the antibody with this compound, and then conjugating an azide-containing drug via copper-free click chemistry.

Step 1: Antibody Labeling with this compound

Follow Protocol 1 for labeling the antibody with this compound. A key consideration for antibodies is the selective reduction of interchain disulfide bonds in the hinge region to generate free thiols while preserving the intradisain disulfide bonds that are critical for antibody structure. This can often be achieved with milder reducing agents or controlled reaction conditions.

Step 2: Copper-Free Click Chemistry Reaction

Materials:

  • DBCO-labeled antibody (from Step 1)

  • Azide-functionalized cytotoxic drug

  • Reaction Buffer: A buffer compatible with both the antibody and the drug (e.g., PBS, pH 7.4).

Procedure:

  • Prepare the Azide-Containing Drug:

    • Dissolve the azide-functionalized drug in a compatible solvent (e.g., DMSO) to a known concentration.

  • Click Reaction:

    • To the purified DBCO-labeled antibody, add the azide-containing drug. A molar excess of the drug (e.g., 2-5 fold over the DBCO sites) is typically used to drive the reaction to completion.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can be monitored by techniques such as HPLC or mass spectrometry to determine completion.

  • Purification of the ADC:

    • Purify the resulting ADC from the unreacted drug and any byproducts using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.

  • Characterization of the ADC:

    • Determine the drug-to-antibody ratio (DAR) using techniques like HIC-HPLC, UV-Vis spectroscopy (if the drug has a unique absorbance), or mass spectrometry.

    • Assess the purity, aggregation state, and biological activity of the final ADC.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Protein_Cys Protein-SH (Cysteine Residue) Thioether_Adduct Protein-S-Sulfo DBCO-PEG4 (Stable Thioether Bond) Protein_Cys->Thioether_Adduct Michael Addition (pH 6.5-7.5) Sulfo_DBCO_Maleimide This compound Sulfo_DBCO_Maleimide->Thioether_Adduct

Caption: Reaction of this compound with a cysteine residue.

Experimental_Workflow start Start: Protein with Cysteine Residues reduction 1. Reduction of Disulfide Bonds (if necessary) with TCEP start->reduction conjugation 2. Conjugation with This compound (pH 6.5-7.5) reduction->conjugation quenching 3. Quenching of Excess Reagent with N-acetylcysteine conjugation->quenching purification 4. Purification of DBCO-labeled Protein quenching->purification click_reaction 5. Copper-Free Click Reaction with Azide-Molecule purification->click_reaction final_purification 6. Final Purification of Conjugate click_reaction->final_purification end End: Final Bioconjugate final_purification->end

Caption: General workflow for bioconjugation.

EGFR_Signaling_Pathway cluster_cell Tumor Cell cluster_downstream Downstream Signaling cluster_adc_action ADC Action EGFR EGFR Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK Activation PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway EGFR->PI3K_Akt_mTOR Activation ADC Anti-EGFR ADC ADC->EGFR Binding ADC_Internalization Internalization Proliferation Cell Proliferation, Survival, Angiogenesis Ras_Raf_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation Lysosome Lysosome Drug Cytotoxic Drug Lysosome->Drug Drug Release Apoptosis Apoptosis Drug->Apoptosis Induces ADC_Internalization->Lysosome Trafficking

Caption: EGFR signaling and ADC mechanism of action.

References

Application Notes and Protocols for Sulfo DBCO-PEG4-Maleimide in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1][2] The linker connecting the antibody to the drug payload is a critical component that influences the stability, efficacy, and safety of the ADC.[1] Sulfo DBCO-PEG4-Maleimide is a heterobifunctional linker that offers a versatile and efficient solution for ADC synthesis.[3]

This linker incorporates three key features:

  • A Maleimide (B117702) group that selectively reacts with free sulfhydryl (thiol) groups, typically on cysteine residues of an antibody.[3][4]

  • A Dibenzocyclooctyne (DBCO) group that enables copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), with an azide-modified drug payload.[5][6] This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions.[7][]

  • A hydrophilic sulfonated polyethylene (B3416737) glycol (Sulfo-PEG4) spacer that enhances the water solubility of the linker and the resulting ADC, which can help to reduce aggregation and improve pharmacokinetic properties.[3][9][10]

These application notes provide a detailed protocol for the synthesis of an ADC using this compound, from antibody preparation to final ADC characterization.

Principle of the Method

The synthesis of an ADC using this compound involves a two-step sequential conjugation strategy:

  • Antibody Modification: The antibody's interchain disulfide bonds are first partially reduced to generate free thiol groups. The maleimide moiety of the this compound linker then reacts with these thiols to form a stable thioether bond, resulting in a DBCO-functionalized antibody.

  • Payload Conjugation: The DBCO-modified antibody is then reacted with an azide-functionalized cytotoxic drug. The DBCO group on the antibody and the azide (B81097) group on the drug undergo a rapid and specific SPAAC reaction to form a stable triazole linkage, yielding the final ADC.

Experimental Protocols

Materials and Equipment
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 6.5-7.5)

  • This compound

  • Azide-functionalized cytotoxic drug

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))[11]

  • Reaction buffers (e.g., Phosphate Buffered Saline (PBS), pH 6.5-7.5)

  • Quenching reagent (e.g., N-acetylcysteine or L-cysteine)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Desalting columns (e.g., Sephadex G-25)[11]

  • Ultrafiltration/diafiltration (UF/DF) system for buffer exchange and purification[]

  • Analytical instruments for ADC characterization:

    • UV/Vis spectrophotometer

    • Liquid Chromatography-Mass Spectrometry (LC-MS)[13][14]

    • Hydrophobic Interaction Chromatography (HIC)[15][16]

    • Size Exclusion Chromatography (SEC)[][17]

Protocol 1: Antibody Reduction and DBCO Functionalization

This protocol describes the generation of free thiol groups on the antibody and subsequent reaction with this compound.

  • Antibody Preparation:

    • Prepare the antibody at a concentration of 1-10 mg/mL in a sulfhydryl-free buffer, such as PBS, at pH 6.5-7.5.[11]

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer.

  • Antibody Reduction (Example using TCEP):

    • Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).

    • Add a 2-5 molar excess of TCEP to the antibody solution. The optimal molar excess should be determined empirically for each antibody.

    • Incubate the reaction at room temperature for 30-60 minutes.[]

  • Removal of Excess Reducing Agent:

    • Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with reaction buffer (PBS, pH 6.5-7.5).[11] This step is critical to prevent the reducing agent from interfering with the maleimide reaction.

  • DBCO-Linker Conjugation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[7]

    • Add a 5-20 fold molar excess of the this compound solution to the reduced antibody solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v).[19]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[20]

  • Quenching of Unreacted Maleimide:

    • To cap any unreacted maleimide groups, add a quenching reagent such as N-acetylcysteine or L-cysteine to a final concentration of 1-2 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of DBCO-Functionalized Antibody:

    • Remove excess linker and quenching reagent by buffer exchange using a desalting column or through ultrafiltration/diafiltration (UF/DF) with a suitable molecular weight cutoff membrane.[][21] The purified DBCO-antibody is now ready for conjugation with the azide-payload.

Protocol 2: Payload Conjugation via Copper-Free Click Chemistry

This protocol details the conjugation of the DBCO-functionalized antibody with an azide-modified drug.

  • Preparation of Azide-Payload:

    • Dissolve the azide-functionalized cytotoxic drug in a compatible organic solvent (e.g., DMSO) to a known concentration.

  • Click Chemistry Reaction:

    • To the purified DBCO-functionalized antibody solution, add a 1.5-5 fold molar excess of the azide-payload solution. The optimal molar ratio should be determined experimentally.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[7] The reaction is typically performed in a buffer such as PBS at pH 7.4.

  • Purification of the Final ADC:

    • The resulting ADC needs to be purified to remove unconjugated drug, residual linker, and any aggregates.[21] Common purification methods include:

      • Tangential Flow Filtration (TFF) / Ultrafiltration-Diafiltration (UF/DF): Effective for removing small molecule impurities and for buffer exchange.[][22]

      • Size Exclusion Chromatography (SEC): Separates the ADC from smaller impurities based on size.[17]

      • Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADC species with different drug-to-antibody ratios (DAR).[16]

      • Ion Exchange Chromatography (IEX): Separates molecules based on charge and can remove impurities.[]

ADC Characterization

Thorough characterization is essential to ensure the quality, efficacy, and safety of the synthesized ADC.[1][23]

ParameterMethodDescription
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), LC-MSThe average number of drug molecules conjugated to one antibody. HIC separates ADCs based on the hydrophobicity conferred by the drug, allowing for the quantification of different DAR species.[15][] LC-MS provides the molecular weight of the intact ADC and its subunits, from which the DAR can be calculated.[13][14][25]
Purity and Aggregation Size Exclusion Chromatography (SEC)Determines the percentage of monomeric ADC and quantifies high molecular weight aggregates.
Residual Free Drug Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Quantifies the amount of unconjugated cytotoxic drug remaining in the final ADC preparation.
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, MTS)Evaluates the potency of the ADC by determining the concentration required to kill a certain percentage of target cancer cells (IC50).[26]
Antigen Binding Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR)Confirms that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
Structural Integrity Circular Dichroism (CD), Differential Scanning Calorimetry (DSC)Assesses the secondary and tertiary structure and thermal stability of the ADC to ensure the conjugation process has not denatured the antibody.[]

Data Presentation

Table 1: Representative Quantitative Data for ADC Synthesis and Characterization

ParameterTypical Value/RangeMethod
Antibody Concentration 1 - 10 mg/mLUV-Vis (A280)
Molar Excess of Linker 5 - 20 fold-
Molar Excess of Payload 1.5 - 5 fold-
Average DAR 2 - 4HIC, LC-MS[]
Monomer Purity >95%SEC
Aggregate Content <5%SEC
Residual Free Drug <1%RP-HPLC
Purification Yield >80%UV-Vis (A280)

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_conjugation Linker Conjugation cluster_payload_conjugation Payload Conjugation cluster_purification_characterization Purification & Characterization mAb Monoclonal Antibody reduced_mAb Reduced Antibody (with -SH) mAb->reduced_mAb Reduction (TCEP/DTT) dbco_mAb DBCO-Functionalized Antibody reduced_mAb->dbco_mAb Maleimide-Thiol Reaction linker This compound linker->dbco_mAb adc Antibody-Drug Conjugate (ADC) dbco_mAb->adc SPAAC Click Chemistry payload Azide-Payload payload->adc purified_adc Purified ADC adc->purified_adc Purification (SEC/HIC) characterization Characterization (DAR, Purity, etc.) purified_adc->characterization

Caption: Workflow for ADC synthesis using this compound.

Logical Relationship of this compound Components

Linker_Components linker This compound Maleimide Sulfo-PEG4 Spacer DBCO maleimide_func Reacts with Antibody Thiols (-SH) linker:maleimide->maleimide_func peg_func Improves Solubility & Spacing linker:peg->peg_func dbco_func Reacts with Azide-Payload (-N3) linker:dbco->dbco_func

References

Application Notes: Cell Surface Modification Using Sulfo DBCO-PEG4-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Sulfo DBCO-PEG4-Maleimide is a heterobifunctional, water-soluble crosslinker used for the targeted modification of cell surfaces.[1][2][3] This reagent enables a two-step bioorthogonal labeling strategy.[4][5] The first step involves the reaction of the maleimide (B117702) group with thiol (sulfhydryl) groups on a protein of interest, such as an antibody.[2] The second step utilizes the Dibenzocyclooctyne (DBCO) group for a copper-free click chemistry reaction, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules on the cell surface.[1][4][6]

The key components of this linker are:

  • Maleimide: Reacts specifically with free sulfhydryl groups (-SH) found in cysteine residues of proteins to form a stable thioether bond.[2] This reaction is most efficient at a pH of 6.5-7.5.[7][8]

  • Sulfo Group & PEG4 Spacer: The sulfonate group and the hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhance the reagent's solubility in aqueous buffers, which is crucial for biological applications.[1][2][3] The PEG linker also provides flexibility and reduces steric hindrance.[3]

  • DBCO Group: This strained alkyne enables a highly efficient and specific reaction with azide (B81097) groups without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.[1][4][]

This methodology allows for the precise attachment of proteins, such as antibodies or enzymes, to live cells that have been engineered to express azide groups on their surface glycans.

Applications

The ability to specifically modify cell surfaces opens up numerous possibilities in research and drug development:

  • Targeted Drug Delivery: Conjugating a therapeutic antibody to a drug-loaded nanoparticle and then attaching it to azide-modified cancer cells.[1]

  • Cell Imaging and Tracking: Labeling specific cell populations with fluorescently tagged antibodies for in vitro or in vivo tracking.[10][11]

  • Antibody-Drug Conjugate (ADC) Development: Serving as a linker to connect a cytotoxic drug to a targeting antibody.[1]

  • Studying Cell-Cell Interactions: Modifying cell surfaces with specific ligands to investigate their role in cellular adhesion and signaling.[11]

  • PROTAC Development: The linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][12]

Experimental Workflow and Reaction Scheme

The overall process involves three main stages: preparing the DBCO-labeled protein, introducing azides to the cell surface, and the final conjugation step.

G cluster_0 Stage 1: Protein Functionalization cluster_1 Stage 2: Cell Surface Engineering cluster_2 Stage 3: Bioorthogonal Ligation p1 Protein with Thiol Group (e.g., Antibody) p3 DBCO-Labeled Protein p1->p3 Thiol-Maleimide Reaction (pH 6.5-7.5) p2 This compound p2->p3 l1 DBCO-Labeled Protein c1 Live Cells c3 Cells with Surface Azides c1->c3 Metabolic Labeling c2 Azide-Modified Sugar (e.g., Ac4ManNAz) c2->c3 l2 Cells with Surface Azides l3 Protein-Conjugated Cell l1->l3 SPAAC Copper-Free Click Reaction l2->l3

Caption: Experimental workflow for cell surface modification.

G cluster_0 Thiol-Maleimide Reaction cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protein_SH Protein-SH plus1 + Linker_Maleimide Maleimide-PEG4-DBCO arrow1 pH 6.5-7.5 Protein_S_Linker Protein-S-Linker-DBCO Cell_Azide Cell-N3 plus2 + DBCO_Protein DBCO-Protein arrow2 Copper-Free Cell_Triazole_Protein Cell-Triazole-Protein

Caption: Core chemical reaction schemes.

Detailed Experimental Protocols

Protocol 1: Preparation of DBCO-Labeled Antibody

This protocol describes the conjugation of this compound to an antibody.

  • Antibody Preparation:

    • Dissolve the antibody in a sulfhydryl-free buffer (e.g., PBS) at pH 7.0-7.5 to a concentration of 1-5 mg/mL.[7]

    • If the antibody does not have free thiols, disulfide bonds can be partially reduced. Incubate the antibody with a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature.[7]

    • Remove excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Columns).[5]

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a 1-10 mM stock solution.[13] The maleimide group is susceptible to hydrolysis, so do not store the stock solution.[5]

  • Conjugation Reaction:

    • Add a 10 to 20-fold molar excess of the dissolved DBCO reagent to the antibody solution.[13]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8][14][15]

  • Purification:

    • Remove excess, unreacted DBCO reagent by dialysis or by using a desalting column.

    • The DBCO-labeled antibody is now ready for conjugation to azide-modified cells. Store at 4°C (short-term) or at -20°C with 50% glycerol (B35011) (long-term).[13][14]

Protocol 2: Metabolic Labeling of Cell Surface Glycans with Azides

This protocol uses an azide-modified sugar to introduce azide groups onto cell surface glycoproteins.[16][17]

  • Cell Culture:

    • Plate mammalian cells (e.g., HeLa, Jurkat, A549) and grow to approximately 70-80% confluency in complete culture medium.[4]

  • Metabolic Labeling:

    • Prepare a stock solution of a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac₄ManNAz), in DMSO.

    • Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.[10][17]

  • Cell Preparation for Ligation:

    • Gently wash the cells three times with warm, azide-free PBS to remove any unincorporated azido-sugar.

    • The cells are now ready for the SPAAC reaction.

Protocol 3: Ligation of DBCO-Antibody to Azide-Labeled Cells

This protocol describes the final copper-free click chemistry reaction on live cells.[4]

  • Prepare Staining Solution:

    • Dilute the purified DBCO-labeled antibody (from Protocol 1) in a suitable imaging buffer (e.g., FluoroBrite DMEM or PBS with 1% BSA) to a final concentration of 5-20 µM.

  • Ligation Reaction:

    • Add the DBCO-antibody staining solution to the azide-labeled cells (from Protocol 2).

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light.[4]

  • Washing and Imaging:

    • Wash the cells three to four times with buffer to remove any unbound antibody.

    • (Optional) Counterstain the cells with a nuclear stain like DAPI or Hoechst 33342.[4]

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorophore conjugated to the antibody.

Data Presentation: Quantitative Parameters

The efficiency of each step is critical for successful cell surface modification. The following tables summarize key quantitative parameters to aid in experimental design.

Table 1: Thiol-Maleimide Conjugation Parameters

Parameter Recommended Value Reference(s)
Reaction pH 6.5 - 7.5 [7][8]
Molar Ratio (Reagent:Protein) 10:1 to 20:1 [13][14]
Reaction Time 1-2 hours at RT or overnight at 4°C [14][15]

| Typical Efficiency | >90% |[18] |

Table 2: Metabolic Labeling & SPAAC Ligation Parameters

Parameter Recommended Value Reference(s)
Azido-Sugar (Ac₄ManNAz) Conc. 25 - 50 µM [17]
Metabolic Incubation Time 1 - 3 days [17]
DBCO-Protein Conc. for Ligation 5 - 100 µM [4]

| SPAAC Ligation Time (Live Cells) | 30 - 60 minutes |[4] |

Troubleshooting

ProblemPossible CauseSuggested Solution
Low/No Protein Labeling with DBCO Insufficient free thiols on the protein.Perform a reduction step with TCEP; confirm reduction with Ellman's Reagent.[5][7]
Hydrolysis of maleimide group.Prepare the maleimide reagent stock solution fresh in anhydrous DMSO/DMF just before use.[5]
High Background/Non-specific Staining Incomplete removal of excess DBCO-antibody.Increase the number and duration of wash steps after the ligation reaction.
Non-specific binding of the antibody.Include a blocking step (e.g., 1% BSA in PBS) before adding the DBCO-antibody.[19]
Low/No Cell Labeling Inefficient metabolic incorporation of azido-sugar.Increase the concentration of the azido-sugar or extend the incubation time.
Low density of target protein on cell surface.Confirm protein expression using a standard immunofluorescence protocol.
Cell Toxicity Reagent concentration is too high.Perform a dose-response curve to determine the optimal, non-toxic concentration of the azido-sugar and DBCO-reagent.

References

Application Notes and Protocols for Sulfo DBCO-PEG4-Maleimide in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sulfo DBCO-PEG4-Maleimide in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from cells by co-opting the body's own ubiquitin-proteasome system. A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is crucial for the subsequent ubiquitination and degradation of the target protein.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex. The this compound linker is a versatile, water-soluble, heterobifunctional linker that offers a streamlined approach to PROTAC synthesis. Its key features include:

  • A Maleimide (B117702) Group: This functional group reacts specifically with sulfhydryl (thiol) groups on cysteine residues, forming a stable thioether bond. This is commonly used to conjugate the linker to a POI ligand or an E3 ligase ligand containing a cysteine.

  • A Dibenzocyclooctyne (DBCO) Group: This group enables copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and allows for the clean and specific conjugation to an azide-functionalized molecule under mild conditions.[1]

  • A Hydrophilic PEG4 Spacer: The tetraethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC.[2] The PEG linker's flexibility can also be crucial for achieving an optimal orientation of the two ligands for ternary complex formation.[3]

  • A Sulfonate Group: The presence of a sulfonate group further increases the water solubility of the linker and the final PROTAC molecule, which can be advantageous for handling and in biological assays.

This application note provides detailed protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker, along with a discussion of relevant signaling pathways and quantitative data considerations.

PROTAC Mechanism of Action and Targeted Signaling Pathways

PROTACs mediate the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]

This powerful mechanism can be applied to a wide range of protein targets, including those previously considered "undruggable." PROTACs have been successfully developed to target proteins involved in various signaling pathways implicated in diseases such as cancer, inflammation, and neurodegeneration.[3][4]

For instance, PROTACs have been designed to degrade key components of the following signaling pathways:

  • PI3K/AKT/mTOR Pathway: This pathway is frequently dysregulated in cancer, and PROTACs targeting PI3K and mTOR have been developed to overcome drug resistance.

  • JAK/STAT Pathway: This signaling cascade is crucial for cytokine signaling and immune responses, and its dysregulation is associated with various cancers and inflammatory diseases.[3]

  • Receptor Tyrosine Kinase (RTK) Signaling: PROTACs targeting RTKs like EGFR and ALK are being explored as a strategy to combat resistance to traditional tyrosine kinase inhibitors.[3]

  • Nuclear Receptor Signaling: PROTACs targeting the Androgen Receptor (AR) and Estrogen Receptor (ER) are in clinical development for the treatment of prostate and breast cancer, respectively.[3]

The development of antibody-PROTAC conjugates (APCs) or degrader-antibody conjugates (DACs) further enhances the therapeutic potential of PROTACs by enabling targeted delivery to specific cell types, thereby increasing efficacy and reducing off-target effects.[5][][] In this approach, an antibody targeting a cell surface antigen is conjugated to a PROTAC, often using linkers like this compound.[5] Upon binding to the target cell, the APC is internalized, releasing the PROTAC to degrade its intracellular target.[5][8]

Quantitative Data on PROTAC Performance

The successful development of a PROTAC requires rigorous quantitative assessment of its performance. Key parameters include its binding affinity to the target protein and the E3 ligase, its ability to induce the degradation of the target protein, and its effect on cell viability. While specific data for PROTACs utilizing the exact this compound linker is not extensively available in a consolidated format in the public domain, the following tables present representative data for PROTACs employing similar PEG linkers to illustrate the typical quantitative parameters measured.

ParameterDescriptionTypical Values
DC50 The concentration of the PROTAC required to degrade 50% of the target protein.Sub-micromolar to low micromolar
Dmax The maximum percentage of target protein degradation achieved.>80%
ParameterDescriptionTypical Values
Kd (Target Protein) The dissociation constant for the binding of the PROTAC to the protein of interest.Nanomolar to micromolar
Kd (E3 Ligase) The dissociation constant for the binding of the PROTAC to the E3 ligase.Nanomolar to micromolar
Ternary Complex Kd The dissociation constant for the formation of the ternary complex (POI-PROTAC-E3).Can be lower than binary Kds due to cooperativity
ParameterDescriptionTypical Values
IC50 The concentration of the PROTAC that inhibits a biological function (e.g., cell proliferation) by 50%.Varies depending on the target and cell line

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of PROTACs using the this compound linker.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step synthesis of a PROTAC where a cysteine-containing POI ligand is first reacted with the maleimide functionality of the linker, followed by a click chemistry reaction with an azide-functionalized E3 ligase ligand.

Step 1: Conjugation of POI Ligand to this compound

  • Preparation of the POI Ligand: Dissolve the cysteine-containing POI ligand in a sulfhydryl-free buffer (e.g., phosphate-buffered saline, pH 6.5-7.5, with 5-10 mM EDTA).

  • Preparation of the Linker: Immediately before use, dissolve this compound in an appropriate solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mM).

  • Reaction: Add a 1.5 to 5-fold molar excess of the this compound solution to the POI ligand solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • Purification: Purify the resulting POI-linker conjugate using reverse-phase HPLC or size-exclusion chromatography to remove unreacted linker and ligand.

  • Characterization: Confirm the successful conjugation and determine the purity of the product by LC-MS analysis.

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

  • Preparation of the E3 Ligase Ligand: Dissolve the azide-functionalized E3 ligase ligand in a suitable solvent (e.g., DMSO or DMF).

  • Click Reaction: Add a 1.1 to 1.5-fold molar excess of the azide-functionalized E3 ligase ligand to the purified POI-linker conjugate from Step 1.

  • Incubation: Stir the reaction mixture at room temperature for 4-12 hours. The reaction is typically performed in the dark to prevent any light-induced degradation of the DBCO group.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

  • Final Product: Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Protocol 2: Western Blot Analysis for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

  • Cell Culture and Treatment: Plate a relevant cell line that endogenously expresses the target protein at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and determine the DC50 and Dmax values.

Protocol 3: NanoBRET™ Assay for Ternary Complex Formation

This live-cell assay quantitatively measures the formation of the ternary complex.

  • Cell Preparation: Use a cell line engineered to express the target protein tagged with NanoLuc® luciferase and the E3 ligase tagged with HaloTag®.

  • Assay Procedure:

    • Plate the engineered cells in a 96-well plate.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells.

    • Add the PROTAC at various concentrations.

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Incubate at 37°C and 5% CO2.

  • Data Acquisition and Analysis: Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a luminometer. Calculate the NanoBRET™ ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that the PROTAC binds to its intended target within the complex environment of the cell.

  • Cell Treatment: Treat intact cells with the PROTAC or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot or other detection methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.

Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound Linker) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Poly-ubiquitination Ub Ubiquitin E1 E1 Ub->E1 E2 E2 E1->E2 Activates E2->E3 Transfers Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation POI_Ligand POI Ligand (with Cys) POI_Linker POI-Linker Conjugate POI_Ligand->POI_Linker Linker This compound Linker->POI_Linker E3_Ligand E3 Ligase Ligand (with Azide) Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC POI_Linker->Final_PROTAC Target_Engagement Target Engagement (CETSA) Final_PROTAC->Target_Engagement Ternary_Complex_Formation Ternary Complex Formation (NanoBRET™) Final_PROTAC->Ternary_Complex_Formation Protein_Degradation Protein Degradation (Western Blot) Ternary_Complex_Formation->Protein_Degradation Cellular_Activity Cellular Activity (e.g., Viability Assay) Protein_Degradation->Cellular_Activity

Caption: Workflow for PROTAC synthesis and subsequent biological evaluation.

Conclusion

The this compound linker is a powerful tool for the modular and efficient synthesis of PROTACs. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer and sulfonate group, facilitates the creation of potent and selective protein degraders. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and evaluate novel PROTACs for targeted protein degradation. Successful PROTAC development hinges on the careful optimization of the warhead, linker, and E3 ligase ligand to achieve potent and selective degradation of the protein of interest.

References

Application Notes and Protocols for Biomolecule Immobilization using Sulfo DBCO-PEG4-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Sulfo DBCO-PEG4-Maleimide for the immobilization of biomolecules on surfaces. This heterobifunctional linker enables a two-step covalent immobilization strategy, offering high efficiency and control over biomolecule orientation.

Introduction

This compound is a versatile crosslinker designed for the covalent conjugation of biomolecules. It features two key reactive groups:

  • Maleimide (B117702): Reacts specifically with free sulfhydryl groups (thiols) on proteins, peptides, or other molecules.

  • Dibenzocyclooctyne (DBCO): A strained alkyne that undergoes a rapid and highly specific copper-free click chemistry reaction (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with azide-functionalized molecules or surfaces.

The inclusion of a sulfonated polyethylene (B3416737) glycol (PEG) spacer (PEG4) enhances the water solubility of the linker and the resulting conjugate, reduces steric hindrance, and minimizes non-specific binding. This controlled, two-step approach is ideal for applications requiring site-specific immobilization and preservation of biomolecule activity, such as in the development of biosensors, antibody-drug conjugates (ADCs), and targeted drug delivery systems.

Principle of Immobilization

The immobilization process involves two sequential reactions:

  • Thiol-Maleimide Ligation: A biomolecule containing a free thiol group (e.g., a cysteine residue in a protein) is reacted with the maleimide group of this compound. This forms a stable thioether bond, effectively "tagging" the biomolecule with a DBCO group.

  • Copper-Free Click Chemistry (SPAAC): The DBCO-tagged biomolecule is then introduced to a surface that has been functionalized with azide (B81097) groups. The DBCO and azide groups react spontaneously and specifically to form a stable triazole linkage, covalently immobilizing the biomolecule to the surface.

This strategy allows for the purification of the DBCO-labeled biomolecule before its immobilization, ensuring that only correctly modified molecules are attached to the surface.

Quantitative Data

The following tables provide representative data on the performance of DBCO-PEG-Maleimide linkers in bioconjugation applications. While specific results will vary depending on the biomolecule, surface, and experimental conditions, these tables offer a general comparison of the efficiency and stability of this immobilization strategy compared to traditional maleimide-based approaches.

Table 1: Physicochemical and Stability Comparison of Antibody-Drug Conjugates (ADCs)

This table illustrates the improved homogeneity and stability often achieved with DBCO-based click chemistry compared to traditional maleimide chemistry for the creation of ADCs.[1]

ParameterADC-DBCO (Click Chemistry)ADC-Maleimide (Traditional)
Drug-to-Antibody Ratio (DAR) Highly defined (e.g., 3.8 - 4.0)Heterogeneous mixture (e.g., 0 - 8)
% Aggregation (by SEC) < 1%2 - 5%
% Drug Loss (in plasma, 7 days) < 5%10 - 20%
Conjugation Efficiency > 95%80 - 95%

Table 2: In Vitro Cytotoxicity Comparison of ADCs

This table demonstrates the potent and target-specific cell-killing activity of ADCs, highlighting the effectiveness of the conjugation method in preserving antibody and drug function.[1]

Cell LineADC-DBCO IC50 (nM)ADC-Maleimide IC50 (nM)Untreated Control IC50 (nM)
Target-Positive Cancer Cells 0.51.2> 1000
Target-Negative Control Cells > 1000> 1000> 1000

Experimental Protocols

Protocol 1: Preparation of a Thiol-Containing Protein

For proteins that do not have accessible free thiols, disulfide bonds must be reduced.

Materials:

  • Protein solution (e.g., antibody at 1-10 mg/mL)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 100 mM)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer, pH 6.5-7.5, containing 5-10 mM EDTA.

Procedure:

  • Prepare the protein solution in the reaction buffer.

  • Add TCEP solution to the protein solution to a final concentration of 1-5 mM.

  • Incubate at room temperature for 30-60 minutes.

  • Remove excess TCEP using a desalting column equilibrated with the reaction buffer. The protein is now ready for conjugation with the maleimide linker.

Protocol 2: Labeling of a Thiol-Containing Protein with this compound

Materials:

  • Thiol-containing protein solution (from Protocol 1 or naturally containing free thiols)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: PBS or other sulfhydryl-free, azide-free buffer, pH 6.5-7.5.

Procedure:

  • Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the linker over the protein. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • (Optional) Quench the reaction by adding a thiol-containing reagent such as cysteine or 2-mercaptoethanol (B42355) to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.

  • Remove excess, unreacted this compound and quenching reagents by size-exclusion chromatography (e.g., a desalting column) or dialysis. The DBCO-labeled protein is now ready for immobilization.

Protocol 3: Immobilization of DBCO-Labeled Protein onto an Azide-Functionalized Surface

Materials:

  • DBCO-labeled protein solution (from Protocol 2)

  • Azide-functionalized surface (e.g., glass slide, microarray plate, magnetic bead)

  • Reaction Buffer: PBS or other azide-free, sulfhydryl-free buffer, pH 7.0-7.5.

Procedure:

  • Prepare the DBCO-labeled protein in the reaction buffer.

  • Add the DBCO-labeled protein solution to the azide-functionalized surface. A typical starting concentration for the protein is 100 µg/mL to 1 mg/mL.

  • Incubate for 2-12 hours at room temperature or overnight at 4°C. The reaction time can be optimized for specific applications.

  • Wash the surface extensively with the reaction buffer to remove any non-covalently bound protein.

  • The surface with the immobilized biomolecule is now ready for use in downstream applications.

Visualizations

G cluster_step1 Step 1: Biomolecule Labeling cluster_step2 Step 2: Surface Immobilization Biomolecule-SH Biomolecule with free Thiol (-SH) Linker This compound Biomolecule-SH->Linker Thiol-Maleimide Reaction (pH 6.5-7.5) DBCO-Biomolecule DBCO-labeled Biomolecule Linker->DBCO-Biomolecule DBCO-Biomolecule2 DBCO-labeled Biomolecule DBCO-Biomolecule->DBCO-Biomolecule2 Purification (Optional) Azide-Surface Azide-functionalized Surface Immobilized-Biomolecule Immobilized Biomolecule Azide-Surface->Immobilized-Biomolecule DBCO-Biomolecule2->Azide-Surface Copper-Free Click Reaction (SPAAC)

Caption: Workflow for biomolecule immobilization.

G cluster_linker This compound Structure cluster_reactivity Reactive Ends DBCO DBCO PEG4 Sulfo-PEG4 Spacer DBCO->PEG4 Linker Backbone Azide Azide (-N3) DBCO->Azide Reacts with Maleimide Maleimide PEG4->Maleimide Thiol Thiol (-SH) Maleimide->Thiol Reacts with

Caption: Functional components of the linker.

References

Site-Specific Protein Modification Using Sulfo DBCO-PEG4-Maleimide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo DBCO-PEG4-Maleimide is a heterobifunctional crosslinker designed for the precise, site-specific modification of proteins. This reagent is particularly valuable in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique structure incorporates three key features:

  • A Maleimide (B117702) Group: This functional group reacts specifically with free sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins. This reaction forms a stable thioether bond, allowing for covalent attachment to the protein of interest.

  • A Dibenzocyclooctyne (DBCO) Group: The DBCO moiety is a key component for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction enables the highly efficient and specific conjugation of the DBCO-modified protein to a molecule containing an azide (B81097) group, even in complex biological environments.

  • A Sulfonated Polyethylene Glycol (PEG4) Spacer: The hydrophilic, sulfonated PEG4 linker enhances the water solubility of the reagent and the resulting protein conjugate.[1][2][3] This property is crucial for preventing aggregation and improving the pharmacokinetic profile of the modified protein.[1][2][3]

This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in site-specific protein modification.

Chemical Principle and Reaction Mechanism

The use of this compound in protein modification is a two-step process:

  • Thiol-Maleimide Ligation: The maleimide group of the linker selectively reacts with a free thiol group on a protein, typically from a cysteine residue, via a Michael addition reaction. This reaction proceeds efficiently at a pH range of 6.5-7.5.[4]

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group on the now-modified protein reacts with an azide-functionalized molecule (e.g., a cytotoxic drug, a fluorescent probe, or a PROTAC component) to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with native biological processes, and it does not require a cytotoxic copper catalyst.[5]

Protein_SH Protein-SH (Cysteine Residue) Protein_DBCO Protein-DBCO Intermediate Protein_SH->Protein_DBCO Thiol-Maleimide Reaction (pH 6.5-7.5) Sulfo_DBCO_Maleimide This compound Sulfo_DBCO_Maleimide->Protein_DBCO Final_Conjugate Final Protein Conjugate Protein_DBCO->Final_Conjugate SPAAC (Copper-Free Click Chemistry) Azide_Molecule Azide-Molecule (e.g., Drug, Probe) Azide_Molecule->Final_Conjugate

Reaction schematic of two-step protein modification.

Applications

The versatility of this compound makes it suitable for a wide range of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies allows for targeted delivery to cancer cells, minimizing off-target toxicity.[6]

  • PROTACs: Construction of heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation through the ubiquitin-proteasome pathway.

  • Fluorescent Labeling: Attachment of fluorescent probes to proteins for imaging and tracking studies.

  • Biomolecule Immobilization: Covalent attachment of proteins to surfaces or nanoparticles functionalized with azide groups.

Quantitative Data

The degree of labeling (DOL), or the number of linker molecules conjugated to each protein, is a critical parameter that can be controlled by adjusting the molar ratio of the this compound to the protein. The following table provides representative data for the labeling of a monoclonal antibody (mAb, ~150 kDa) with this compound.

Molar Ratio (Linker:Protein)Reaction Time (hours)Degree of Labeling (DOL)
5:121.8 - 2.5
10:123.5 - 4.2
20:125.8 - 6.5

Note: The optimal DOL depends on the specific application and should be determined empirically. Higher DOLs can sometimes lead to protein aggregation or loss of function.

The stability of the resulting conjugate is also a crucial factor. The thioether bond formed between the maleimide and cysteine is generally stable. However, under certain in vivo conditions, it can undergo a retro-Michael reaction, leading to deconjugation. The stability of the conjugate can be assessed by incubating it in plasma and analyzing for the presence of the free payload over time.

Time in Plasma (hours)% Intact Conjugate
0100
24~95
48~90
72~85

Experimental Protocols

Protocol 1: Site-Specific Labeling of an Antibody with this compound

This protocol describes the first step of the two-step conjugation: attaching the linker to the antibody.

Materials:

  • Antibody (e.g., IgG) in a sulfhydryl-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reducing agent (e.g., TCEP)

  • Desalting columns

Workflow:

cluster_0 Antibody Preparation cluster_1 Conjugation cluster_2 Purification start Start: Antibody Solution reduce Reduce Disulfide Bonds (e.g., with TCEP) start->reduce purify1 Purify Reduced Antibody (Desalting Column) reduce->purify1 conjugate Incubate Reduced Antibody with Linker purify1->conjugate prepare_linker Prepare this compound Stock Solution in DMSO prepare_linker->conjugate quench Quench Reaction (Optional, with cysteine) conjugate->quench purify2 Purify DBCO-labeled Antibody (Desalting Column) quench->purify2 characterize Characterize Conjugate (e.g., DOL determination) purify2->characterize end End: Purified Protein-DBCO characterize->end

Workflow for antibody labeling with the linker.

Procedure:

  • Antibody Reduction (if necessary): If targeting cysteines involved in disulfide bonds, a partial reduction is necessary.

    • Prepare a 10 mM solution of TCEP in a suitable buffer.

    • Add TCEP to the antibody solution at a 2-3 fold molar excess over the antibody.

    • Incubate for 1-2 hours at room temperature.

    • Remove excess TCEP using a desalting column equilibrated with PBS, pH 7.2.

  • Linker Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the reduced antibody solution. The final DMSO concentration should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching (Optional):

    • To quench any unreacted maleimide groups, add a 10-fold molar excess of free cysteine or N-acetylcysteine and incubate for 15 minutes.

  • Purification:

    • Remove excess, unreacted linker and quenching reagent by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Characterization:

    • Determine the protein concentration (e.g., by measuring absorbance at 280 nm).

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the DBCO group at 309 nm and using the Beer-Lambert law. The molar extinction coefficient of DBCO is approximately 12,000 M⁻¹cm⁻¹.

Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol describes the second step: conjugating the DBCO-labeled protein with an azide-containing molecule.

Materials:

  • Purified DBCO-labeled protein (from Protocol 1)

  • Azide-functionalized molecule (e.g., drug, probe)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO).

    • Add the azide-functionalized molecule to the solution of the DBCO-labeled protein. A 1.5 to 5-fold molar excess of the azide molecule over the DBCO-protein is recommended.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification:

    • Purify the final protein conjugate from unreacted azide-molecule and other impurities using size-exclusion chromatography (SEC) or another suitable purification method.

  • Characterization:

    • Characterize the final conjugate for purity, aggregation, and, if applicable, biological activity.

Application Example: PROTAC Synthesis and Mechanism of Action

This compound can be used as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitin Transfer Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_Target Proteasome Proteasome Ubiquitinated_Target->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC mechanism of action.

Troubleshooting

IssuePossible CauseSuggested Solution
Low DOL Insufficient reduction of disulfide bondsIncrease the concentration of the reducing agent or the incubation time.
Low molar excess of the linkerIncrease the molar ratio of this compound to the protein.
Hydrolysis of the maleimide groupPrepare the linker solution immediately before use.
Protein Aggregation High DOLReduce the molar excess of the linker.
High concentration of organic solventEnsure the final DMSO concentration is below 10%.
Low Click Chemistry Yield Inactive azide-moleculeVerify the purity and reactivity of the azide-functionalized molecule.
Steric hindranceConsider using a linker with a longer PEG spacer.

Conclusion

This compound is a powerful and versatile tool for the site-specific modification of proteins. Its water solubility, dual reactivity, and the bioorthogonality of the copper-free click chemistry reaction make it an ideal choice for the development of advanced bioconjugates for therapeutic and research applications. By following the detailed protocols and considering the quantitative aspects outlined in these application notes, researchers can effectively utilize this reagent to create well-defined and functional protein conjugates.

References

Application Notes and Protocols: Sulfo DBCO-PEG4-Maleimide Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Sulfo DBCO-PEG4-Maleimide, a heterobifunctional crosslinker, in bioconjugation. This water-soluble reagent is a valuable tool for creating stable conjugates between sulfhydryl-containing molecules (e.g., proteins, peptides) and azide-containing molecules, with applications in antibody-drug conjugates (ADCs), proteomics, and diagnostic assay development.[1][2][3]

Introduction

This compound is a versatile crosslinker featuring two reactive groups: a maleimide (B117702) group that specifically reacts with free sulfhydryls (thiols) and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.[2][3] The sulfonated polyethylene (B3416737) glycol (PEG) spacer enhances the reagent's water solubility and provides a flexible connection, minimizing steric hindrance.[1][4][5][6]

The bioconjugation process is a two-step procedure. First, the maleimide group of this compound forms a stable thioether bond with a sulfhydryl group on the target molecule.[7][8] Subsequently, the DBCO group reacts with an azide-modified molecule via a strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal reaction that does not require a cytotoxic copper catalyst.[8][9][10]

Data Presentation

Reagent Specifications
PropertyValue
Molecular Weight 825.89 g/mol [4][5]
Chemical Formula C39H47N5O13S[4][5]
Purity >95% (HPLC)[4][5]
Solubility Water, DMSO, DMF[4][5]
Storage Store at -20°C, desiccated.[1][2][4][5][11] Shipped at ambient temperature or frozen.[1][3][5]
Appearance Grey amorphous solid[4][5]
Reaction Conditions for Bioconjugation

Step 1: Maleimide-Thiol Conjugation

ParameterRecommended ConditionNotes
pH 6.5 - 7.5[7][12]At pH > 7.5, reactivity towards primary amines and hydrolysis of the maleimide group can occur.[7][12]
Buffer Phosphate-buffered saline (PBS) or other sulfhydryl-free and azide-free buffers (e.g., HEPES).[7][12]Avoid buffers containing thiols (e.g., DTT) or azides.[7][12] Including 5-10 mM EDTA can prevent disulfide re-oxidation.[7]
Molar Excess of Reagent 4- to 20-fold molar excess over the sulfhydryl-containing molecule.[7][12]For protein concentrations > 5 mg/mL, use a 10-fold molar excess. For < 5 mg/mL, use a 20- to 50-fold molar excess.[12]
Incubation Time 1 hour at room temperature or 2 hours at 4°C.[7][12]
Quenching Add a quenching agent (e.g., cysteine, 2-mercaptoethanol) at a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.[7][12]

Step 2: Copper-Free Click Chemistry (SPAAC)

ParameterRecommended ConditionNotes
pH 7.0 - 7.4[10]PBS or HEPES buffers are suitable.[10]
Molar Excess of Reagents 1.5- to 10-fold molar excess of one reactant over the other can increase efficiency.[8]For antibody-small molecule conjugation, a 7.5-fold excess is recommended.[8]
Incubation Time 2 - 12 hours at room temperature.[7][8]Reactions can be performed at 4°C, but may require longer incubation times (overnight).[8]
Temperature 4 - 37°C[12]Higher temperatures can improve reaction efficiency.[12]

Experimental Protocols

Preparation of Sulfhydryl-Containing Proteins

For proteins without free sulfhydryl groups, reduction of disulfide bonds or introduction of thiol groups is necessary.

  • Reduction of Disulfide Bonds:

    • For peptides, use a reducing agent like Immobilized TCEP Disulfide Reducing Gel.[7]

    • For proteins like antibodies, selective reduction of hinge-region disulfides can be achieved using 2-Mercaptoethylamine•HCl (2-MEA).[7] Complete reduction with agents like TCEP can inactivate the antibody.[7][8]

  • Introduction of Sulfhydryl Groups:

    • Primary amines can be modified to introduce sulfhydryl groups using reagents like N-succinimidyl S-acetylthioacetate (SATA) or 2-iminothiolane•HCl (Traut's Reagent).[7][12]

Protocol for Protein Labeling with this compound
  • Prepare the Protein: Dissolve the sulfhydryl-containing protein in a suitable reaction buffer (pH 6.5-7.5) at a concentration of 1-5 mg/mL.[8]

  • Prepare the Reagent: Immediately before use, dissolve this compound in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 5-20 mM.[7]

  • Reaction: Add the desired molar excess of the this compound solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.[7][12]

  • Removal of Excess Reagent: Remove unreacted this compound by desalting or dialysis.[7][12]

Protocol for Copper-Free Click Chemistry Reaction
  • Prepare the Azide-Containing Molecule: Dissolve the azide-modified molecule in a compatible buffer (pH 7.0-7.4).

  • Reaction: Add the DBCO-labeled protein to the azide-containing molecule. A 1.5 to 10-fold molar excess of one component is recommended to drive the reaction to completion.[8]

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature.[7][8] Longer incubation times may be necessary for reactions at 4°C.[8]

  • Purification: The final conjugate can be purified by size-exclusion chromatography if necessary.[7]

Visualizations

Bioconjugation_Reaction Protein_SH Protein-SH (Sulfhydryl-containing Protein) invis1 Protein_SH->invis1 Sulfo_DBCO_Maleimide This compound Sulfo_DBCO_Maleimide->invis1 Azide_Molecule Molecule-N3 (Azide-containing Molecule) invis2 Azide_Molecule->invis2 DBCO_Protein Protein-S-Maleimide-PEG4-DBCO (DBCO-labeled Protein) DBCO_Protein->invis2 Final_Conjugate Protein-S-Maleimide-PEG4-Triazole-Molecule (Final Bioconjugate) invis1->DBCO_Protein Maleimide-Thiol Conjugation (pH 6.5-7.5) invis2->Final_Conjugate Copper-Free Click Chemistry (SPAAC)

Caption: Bioconjugation reaction of this compound.

Experimental_Workflow cluster_step1 Step 1: Maleimide-Thiol Reaction cluster_step2 Step 2: Copper-Free Click Chemistry A Prepare Sulfhydryl-containing Protein B Dissolve this compound A->B C Incubate Protein and Reagent (1-2 hours) B->C D Remove Excess Reagent (Desalting/Dialysis) C->D E Prepare Azide-containing Molecule D->E DBCO-labeled Protein F Incubate DBCO-Protein and Azide-Molecule (2-12 hours) E->F G Purify Final Conjugate (e.g., SEC) F->G

Caption: Experimental workflow for bioconjugation.

Logical_Relationships Start Bioconjugation Goal Protein_Prep Protein Preparation Start->Protein_Prep Thiol_Available Free Thiol Available? Protein_Prep->Thiol_Available Reduce_Disulfides Reduce Disulfides Thiol_Available->Reduce_Disulfides No Introduce_Thiols Introduce Thiols Thiol_Available->Introduce_Thiols No Maleimide_Reaction Maleimide-Thiol Reaction Thiol_Available->Maleimide_Reaction Yes Reduce_Disulfides->Maleimide_Reaction Introduce_Thiols->Maleimide_Reaction Click_Reaction DBCO-Azide Click Reaction Maleimide_Reaction->Click_Reaction Final_Product Purified Bioconjugate Click_Reaction->Final_Product

Caption: Decision-making process for the bioconjugation strategy.

References

Troubleshooting & Optimization

Troubleshooting low conjugation yield with Sulfo DBCO-PEG4-Maleimide.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sulfo DBCO-PEG4-Maleimide Conjugation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with low conjugation yield using this compound.

Troubleshooting Guide

This guide addresses specific issues that can lead to low or no conjugation yield. It is divided into two main sections corresponding to the two reactive ends of the this compound linker: the maleimide (B117702) group (for reaction with thiols) and the DBCO group (for copper-free click chemistry with azides).

Part 1: Maleimide-Thiol Conjugation Issues

Q1: I am observing very low or no labeling of my thiol-containing molecule (e.g., protein with cysteine residues) with this compound. What are the possible causes and solutions?

Low yield in the maleimide-thiol conjugation step is a common issue. The primary causes often revolve around the stability of the maleimide group and the availability of reactive thiols.

Potential Causes & Solutions:

  • Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, which renders it unreactive towards thiols.[1][2][3]

    • Solution: Always prepare fresh solutions of this compound immediately before use.[1] If the reagent must be stored in solution, use an anhydrous organic solvent like DMSO or DMF and store at -20°C, protected from moisture.[2][4] Ensure the reaction pH is maintained within the optimal range of 6.5-7.5.[1][3][5]

  • Oxidized or Inaccessible Thiols: Free sulfhydryl groups (-SH) can oxidize to form disulfide bonds (-S-S-), which do not react with maleimides.[2][6] The target thiol may also be sterically hindered within the biomolecule.[7]

    • Solution: Reduce disulfide bonds prior to conjugation using a reducing agent. TCEP (tris(2-carboxyethyl)phosphine) is often recommended as it does not contain thiols and does not need to be removed before adding the maleimide reagent.[6] If using a thiol-containing reducing agent like DTT, it must be completely removed before initiating the conjugation.[6] To prevent re-oxidation, degas buffers and consider adding a chelating agent like EDTA (1-5 mM) to the reaction buffer.[1][6]

  • Suboptimal Reaction Buffer Conditions: The pH and composition of the reaction buffer are critical for efficient maleimide-thiol conjugation.[5]

    • Solution: Use a sulfhydryl-free buffer with a pH between 6.5 and 7.5, such as phosphate-buffered saline (PBS) or HEPES.[1][5] Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT).[3][8]

  • Inadequate Molar Ratio: An insufficient amount of the maleimide reagent can lead to incomplete labeling.

    • Solution: Increase the molar excess of this compound to the thiol-containing molecule. A 10 to 20-fold molar excess is a common starting point for protein labeling.[2][9]

Troubleshooting Workflow for Low Maleimide-Thiol Conjugation Yield

start Low Maleimide-Thiol Conjugation Yield check_maleimide Is the Maleimide Reagent Active? start->check_maleimide check_thiols Are Free Thiols Available? check_maleimide->check_thiols Yes solution_maleimide Prepare fresh reagent. Store properly in DMSO/DMF. check_maleimide->solution_maleimide No check_buffer Are Buffer Conditions Optimal? check_thiols->check_buffer Yes solution_thiols Reduce disulfide bonds (TCEP). Degas buffer, add EDTA. check_thiols->solution_thiols No check_ratio Is the Molar Ratio Sufficient? check_buffer->check_ratio Yes solution_buffer Use PBS or HEPES at pH 6.5-7.5. Avoid amine/thiol buffers. check_buffer->solution_buffer No solution_ratio Increase molar excess of maleimide reagent (10-20x). check_ratio->solution_ratio No end_node Successful Conjugation check_ratio->end_node Yes

Caption: Troubleshooting workflow for low maleimide-thiol conjugation yield.

Part 2: DBCO-Azide (Copper-Free Click Chemistry) Issues

Q2: My DBCO-labeled biomolecule is showing poor conjugation to my azide-containing molecule. What could be wrong?

Once your biomolecule is successfully labeled with the DBCO group, the subsequent copper-free click chemistry reaction with an azide-functionalized molecule should be highly efficient. If you are experiencing low yields at this stage, consider the following:

Potential Causes & Solutions:

  • Degraded DBCO Reagent: Although generally stable, improper storage can lead to degradation of the DBCO moiety.[10]

    • Solution: Ensure the this compound reagent has been stored correctly at -20°C, protected from light and moisture.[4] When preparing to use it, allow the vial to equilibrate to room temperature before opening to prevent condensation.[10]

  • Suboptimal Reaction Conditions: While the DBCO-azide reaction is robust, reaction parameters can still influence the yield.

    • Solution: The reaction is typically efficient at room temperature (20-25°C) with incubation times ranging from 4 to 12 hours.[10] For sensitive biomolecules, the reaction can be performed overnight at 4°C.[10] Increasing the concentration of reactants can also improve the reaction rate.

  • Incompatible Buffer Components: Certain buffer components can interfere with the click reaction.

    • Solution: Avoid using buffers that contain azides, as they will compete with your azide-labeled molecule for the DBCO group.[1][8]

  • Incorrect Molar Ratio: The stoichiometry of the reactants is crucial for driving the reaction to completion.

    • Solution: A common starting point is to use a 1.5 to 3-fold molar excess of the DBCO-containing molecule relative to the azide-containing molecule.[10] If the azide-labeled molecule is more precious, this ratio can be inverted.[10]

Troubleshooting Workflow for Low DBCO-Azide Conjugation Yield

start Low DBCO-Azide Conjugation Yield check_dbco Is the DBCO Moiety Intact? start->check_dbco check_conditions Are Reaction Conditions Optimal? check_dbco->check_conditions Yes solution_dbco Verify proper storage. Use fresh reagent. check_dbco->solution_dbco No check_buffer Is the Buffer Compatible? check_conditions->check_buffer Yes solution_conditions Incubate at RT for 4-12h or 4°C overnight. Increase reactant concentration. check_conditions->solution_conditions No check_ratio Is the Molar Ratio Correct? check_buffer->check_ratio Yes solution_buffer Avoid buffers containing sodium azide. check_buffer->solution_buffer No solution_ratio Use 1.5-3x molar excess of one reactant. check_ratio->solution_ratio No end_node Successful Conjugation check_ratio->end_node Yes

Caption: Troubleshooting workflow for low DBCO-azide conjugation yield.

Frequently Asked Questions (FAQs)

Q3: What is the optimal pH for the maleimide-thiol reaction? A3: The optimal pH range is 6.5-7.5.[1][3][5] Within this range, the reaction is highly selective for thiol groups. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3][8] Below pH 6.5, the reaction rate slows significantly, while above pH 7.5, the maleimide group can react with primary amines (like lysine (B10760008) residues) and is more susceptible to hydrolysis.[1][3]

Q4: Can I store this compound in an aqueous buffer? A4: It is not recommended to store this reagent in aqueous solutions due to the risk of maleimide hydrolysis.[3] If a stock solution is required, it should be prepared in a dry, water-miscible organic solvent such as DMSO or DMF and stored at -20°C, protected from moisture.[2][4] Aqueous solutions should be made immediately before use.[3]

Q5: My protein precipitates after adding the this compound solution. What should I do? A5: Protein precipitation can occur if the concentration of the organic solvent (used to dissolve the reagent) is too high in the final reaction mixture.[8] Typically, the final concentration of DMSO or DMF should be kept below 10-15% to avoid precipitating sensitive proteins.[3][8] Try adding the reagent solution dropwise while gently stirring the protein solution. If precipitation persists, you may need to optimize the final solvent concentration for your specific protein.

Q6: How can I confirm that my protein has been successfully labeled with the DBCO group? A6: The degree of DBCO incorporation can be determined using UV-Vis spectroscopy.[8][11] The DBCO group has a characteristic absorbance maximum at around 309 nm.[12] By measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for the DBCO), you can estimate the degree of labeling.[11][12]

Q7: What is the retro-Michael reaction, and should I be concerned about it? A7: The retro-Michael reaction is the reversal of the thioether bond formed between the maleimide and the thiol.[2][3] This can lead to the transfer of the conjugated payload to other thiol-containing molecules, which is a concern for in vivo applications like antibody-drug conjugates (ADCs).[2][3] To create a more stable linkage, the thiosuccinimide ring can be hydrolyzed (ring-opened) after the initial conjugation by incubating the conjugate at a slightly basic pH (8.5-9.0).[2][13] This ring-opened form is not susceptible to the retro-Michael reaction.[3]

Data Summary Tables

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation

ParameterRecommended ConditionRationale & Notes
pH 6.5 - 7.5Optimal for thiol selectivity and minimizing maleimide hydrolysis.[1][3][5]
Buffer Phosphate-buffered saline (PBS), HEPESMust be free of primary amines and thiols.[1][3]
Temperature Room Temperature (20-25°C) or 4°CRT for 1-2 hours; 4°C for 2-12 hours for sensitive proteins.[1][14]
Maleimide:Thiol Molar Ratio 10:1 to 20:1 (for proteins)Molar excess drives the reaction to completion.[2][9] Should be optimized for each specific application.[9]
Additives 1-5 mM EDTAChelates divalent metal ions that can catalyze thiol oxidation.[1][6]

Table 2: Recommended Reaction Conditions for DBCO-Azide Conjugation

ParameterRecommended ConditionRationale & Notes
pH Not critical, typically performed in standard biological buffers (e.g., PBS pH 7.4)The reaction is generally insensitive to pH within a physiological range.
Buffer Any azide-free bufferAzide in the buffer will compete with the azide-labeled molecule.[1][8]
Temperature Room Temperature (20-25°C) or 4°CRT for 4-12 hours.[10] 4°C overnight for sensitive biomolecules.[10]
DBCO:Azide Molar Ratio 1.5:1 to 3:1A slight molar excess of one component is typically used.[10]
Solvent Aqueous buffers (e.g., PBS). Can tolerate <20% organic co-solvent (DMSO/DMF).DBCO click chemistry is compatible with a variety of solvents.[10]

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
  • Prepare Protein Solution: Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.2, containing 5 mM EDTA) to a concentration of 1-10 mg/mL.[9]

  • Prepare TCEP Stock: Prepare a 0.5 M stock solution of TCEP-HCl in water and adjust the pH to ~7.0 with NaOH.

  • Reduction Reaction: Add the TCEP stock solution to the protein solution to a final concentration of 5-50 mM. A 2 to 10-fold molar excess of TCEP over the protein's disulfide bonds is a good starting point.[6]

  • Incubation: Incubate the mixture at room temperature for 30-60 minutes.[6]

  • Proceed to Conjugation: The reduced protein solution can be used directly for conjugation with the maleimide reagent without removing the TCEP.[6]

Protocol 2: General Procedure for Maleimide-Thiol Conjugation
  • Prepare Reduced Protein: Prepare the thiol-containing protein as described in Protocol 1.

  • Prepare Maleimide Reagent: Immediately before use, dissolve this compound in water, DMSO, or DMF to a concentration of 5-20 mM.[1]

  • Conjugation Reaction: Add the maleimide solution to the reduced protein solution to achieve the desired molar ratio (e.g., 10-20 fold molar excess).[9] Add the reagent dropwise while gently stirring.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[9][14] Protect the reaction from light if working with light-sensitive molecules.

  • Quenching (Optional): To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added to a final concentration of ~10 mM to react with any excess maleimide.[6][14] Incubate for 15 minutes.

  • Purification: Remove excess, unreacted reagent and quenching agent by size-exclusion chromatography (desalting column) or dialysis.[1]

Protocol 3: General Procedure for DBCO-Azide Conjugation
  • Prepare Reactants: Prepare the DBCO-labeled biomolecule (from Protocol 2) and the azide-containing molecule in a compatible reaction buffer (e.g., PBS, pH 7.4).

  • Conjugation Reaction: Add the DBCO-containing molecule to the azide-containing molecule to achieve the desired molar ratio (e.g., 1.5 to 3-fold excess of DBCO).[10]

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight.[10][12]

  • Purification: Purify the final conjugate using a suitable method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove any unreacted components.

References

How to prevent non-specific binding with Sulfo DBCO-PEG4-Maleimide.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sulfo DBCO-PEG4-Maleimide

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize non-specific binding in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a heterobifunctional crosslinker. It contains two reactive moieties:

  • A Maleimide (B117702) group that specifically reacts with sulfhydryl (thiol) groups, typically found on cysteine residues of proteins.[1][2][3]

  • A Dibenzocyclooctyne (DBCO) group that reacts with azide-functionalized molecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5][6]

The molecule also features a hydrophilic PEG4 linker to improve water solubility and reduce non-specific hydrophobic interactions.[7][8][9][10] The sulfo group further enhances its water solubility.[7][11]

Q2: What are the primary causes of non-specific binding with this compound?

Non-specific binding (NSB) can arise from several factors:

  • Reaction with Non-Target Functional Groups: The maleimide group can react with primary amines (e.g., lysine (B10760008) residues) at pH values above 7.5.[2][3][12]

  • Hydrophobic Interactions: The DBCO group is inherently hydrophobic and can lead to non-specific binding with proteins and other surfaces.[13]

  • Electrostatic Interactions: Charged molecules can interact non-specifically with oppositely charged surfaces or biomolecules.[14][15]

  • Hydrolysis of the Maleimide Group: In aqueous solutions, especially at alkaline pH, the maleimide ring can hydrolyze, rendering it unreactive to thiols.[2][12]

Q3: What is the optimal pH for the maleimide-thiol conjugation reaction?

The optimal pH range for the reaction between a maleimide and a thiol is 6.5 to 7.5 .[1][2][12][16] Within this range, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[2][12][17]

Q4: How does the PEG4 linker help in reducing non-specific binding?

The Polyethylene Glycol (PEG) linker is hydrophilic and flexible. It creates a "cloud" around the molecule, which provides steric shielding and helps to prevent non-specific hydrophobic interactions between the DBCO group and other molecules or surfaces.[8][9][10][18] This significantly reduces background signal in assays.

Troubleshooting Guide

This section addresses common issues encountered during bioconjugation with this compound.

Problem Potential Cause Recommended Solution
High Background / Non-Specific Binding Reaction pH is too high (>7.5), leading to maleimide reaction with amines.[2][16]Maintain the reaction buffer pH strictly between 6.5 and 7.5.[1][2][12][16]
Hydrophobic interactions of the DBCO moiety.Add a non-ionic surfactant (e.g., 0.01-0.1% Tween-20 or Triton X-100) to the reaction and wash buffers.[14][15]
Electrostatic interactions.[14][15]Increase the salt concentration (e.g., 150-500 mM NaCl) in your buffers to shield charges.[14][15][19]
Insufficient blocking of non-specific sites.Add a blocking agent like Bovine Serum Albumin (BSA) at 1% to your buffers.[14][15]
Excess unreacted crosslinker.After the conjugation reaction, quench the excess maleimide with a thiol-containing compound like L-cysteine or β-mercaptoethanol.[3][20] Thoroughly purify the conjugate.[21]
Low Conjugation Efficiency Suboptimal pH for maleimide-thiol reaction (<6.5).Ensure the reaction pH is within the optimal range of 6.5-7.5.[12][16]
Hydrolysis of the maleimide group.Prepare the this compound solution immediately before use and avoid storing it in aqueous buffers.[2][12]
Presence of interfering substances in the buffer.Ensure your buffer is free of primary amines (e.g., Tris, glycine) and thiols (e.g., DTT).[2][3][12]
Re-oxidation of sulfhydryl groups.Degas buffers and consider adding a chelating agent like 1-5 mM EDTA to prevent metal-catalyzed oxidation of thiols.[12][16]
Precipitation of Protein during Conjugation High concentration of organic solvent (e.g., DMSO, DMF) used to dissolve the crosslinker.This compound is water-soluble.[7][11][22][23] Dissolve it directly in an aqueous buffer. If an organic solvent is necessary, keep its final concentration below 10-15%.[6]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol outlines the basic steps for conjugating this compound to a protein containing free sulfhydryl groups.

Materials:

  • Protein with free sulfhydryl groups

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, containing 5-10 mM EDTA.

  • Quenching Solution: 1 M L-cysteine in reaction buffer.

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat it with a 10-20 fold molar excess of a thiol-free reducing agent like TCEP for 30-60 minutes at room temperature.[3][24] Remove excess TCEP using a desalting column.

  • Crosslinker Preparation: Immediately before use, dissolve this compound in the reaction buffer to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved this compound to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to a final concentration of 10-50 mM to react with any unreacted maleimide.[25] Incubate for 15 minutes at room temperature.

  • Purification: Purify the DBCO-labeled protein from excess crosslinker and quenching reagent using a size-exclusion chromatography column equilibrated with the desired storage buffer.

Protocol 2: Control Experiment to Assess Non-Specific Binding

This control experiment is crucial to determine the level of non-specific binding of your DBCO-labeled protein in a subsequent click chemistry reaction.

Procedure:

  • Perform the click chemistry reaction with your azide-containing target as planned.

  • In parallel, run a control reaction where the azide-containing target is omitted.

  • Compare the signal obtained from the experimental sample with the control sample. A high signal in the control indicates significant non-specific binding.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_final Final Product Protein Protein Solution (pH 6.5-7.5) Mix Mix Protein and Crosslinker Protein->Mix Crosslinker This compound (Freshly Prepared) Crosslinker->Mix Incubate Incubate (1-2h RT or O/N 4°C) Mix->Incubate Quench Quench Excess Maleimide (e.g., L-cysteine) Incubate->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Final_Product DBCO-Labeled Protein Purify->Final_Product

Caption: Workflow for conjugating this compound to a protein.

non_specific_binding cluster_causes Potential Causes cluster_solutions Solutions NSB High Non-Specific Binding pH Incorrect pH (>7.5) NSB->pH Hydrophobic Hydrophobic Interactions NSB->Hydrophobic Electrostatic Electrostatic Interactions NSB->Electrostatic Blocking Insufficient Blocking NSB->Blocking Adjust_pH Adjust pH to 6.5-7.5 pH->Adjust_pH Add_Surfactant Add Surfactant (e.g., Tween-20) Hydrophobic->Add_Surfactant Increase_Salt Increase Salt Conc. (e.g., NaCl) Electrostatic->Increase_Salt Add_Blocker Add Blocking Agent (e.g., BSA) Blocking->Add_Blocker

Caption: Troubleshooting logic for high non-specific binding.

References

Preventing hydrolysis of the maleimide group in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the hydrolysis of the maleimide (B117702) group in aqueous buffers during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is maleimide hydrolysis and why is it a problem?

A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by a water molecule. This process forms a maleamic acid derivative, which is unreactive towards thiol groups from cysteine residues.[1][2][3] If the maleimide group on your reagent hydrolyzes before it can react with the target thiol, the conjugation reaction will fail, leading to low or no yield of your desired product.[1][2]

Q2: What are the primary factors that influence the rate of maleimide hydrolysis?

A2: The rate of maleimide hydrolysis is primarily influenced by three factors:

  • pH: This is the most critical factor. The rate of hydrolysis significantly increases with rising pH, especially in alkaline conditions (pH > 7.5).[1][3][4][5]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[6]

  • Buffer Composition: The presence of certain nucleophiles can also affect stability. It is crucial to avoid buffers containing primary and secondary amines or other thiols.[1]

Q3: What is the optimal pH range for a thiol-maleimide conjugation reaction?

A3: The recommended pH range for thiol-maleimide conjugation is 6.5 to 7.5 .[1][5][7] This range represents a critical balance:

  • Below pH 6.5: The concentration of the reactive thiolate anion (S⁻) is too low, which slows down the desired conjugation reaction.

  • Above pH 7.5: The rate of maleimide hydrolysis increases significantly, inactivating the reagent.[1][5] Additionally, at higher pH, maleimides can lose their selectivity and begin to react with amines, such as lysine (B10760008) side chains.[1][7]

Q4: How should I prepare and store my maleimide-containing reagents?

A4: To prevent premature hydrolysis, maleimide-containing reagents should be handled carefully.

  • Storage: Store stock solutions in a dry, biocompatible organic solvent such as anhydrous DMSO or DMF at -20°C.[8][9]

  • Preparation: Aqueous solutions of maleimide reagents should always be prepared immediately before use.[1][9] Do not store maleimides in aqueous buffers.[9]

Q5: Are there alternative chemistries for thiol conjugation that are more stable?

A5: Yes, several alternatives to maleimide chemistry exist for applications requiring very high stability or for use in conditions where maleimides are unsuitable. These include:

  • Haloacetamides (e.g., Iodoacetamides): Form stable, irreversible thioether bonds, but typically react more slowly than maleimides.[2]

  • Vinyl Sulfones: React rapidly and selectively with thiols at pH 7-9 to form stable, irreversible thioether bonds.[10]

  • Thiol-yne "Click Chemistry": Forms a highly stable and irreversible thioether linkage.[10][11]

Troubleshooting Guide

Problem: My conjugation efficiency is low or zero.

This is a common issue that can often be traced back to the stability of the maleimide group. Use the following guide to troubleshoot the problem.

Data Presentation

Table 1: Influence of pH on Maleimide Stability

This table summarizes the qualitative relationship between pH and the rate of maleimide hydrolysis. The half-life of the maleimide group decreases dramatically as the pH becomes more alkaline.

pH RangeRelative Rate of HydrolysisStability Recommendation
< 6.5Very SlowStable, but thiol-maleimide reaction rate is also slow.
6.5 - 7.5 Moderate Optimal range for balancing reactivity and stability. [1][7]
> 7.5Rapid to Very RapidHigh risk of hydrolysis; maleimide group is unstable.[1][3][5]
> 8.5Extremely RapidNot recommended for conjugation; can be used for intentional post-conjugation ring-opening.[9]
Table 2: Recommended Buffer Conditions for Maleimide Conjugation
ParameterRecommendationRationaleBuffers to UseBuffers to Avoid
pH 6.5 - 7.5Balances thiol reactivity with maleimide stability.[1][7]PBS, HEPES, MOPS[10][12][13]Buffers with primary or secondary amines (e.g., Tris, Glycine) unless pH is carefully controlled.
Additives (Optional) 1-5 mM EDTAChelates metal ions that can catalyze thiol oxidation.[13]Thiol-containing reagents (e.g., DTT, β-mercaptoethanol) in the final reaction mixture.
Preparation Degas buffer before useRemoves dissolved oxygen to prevent oxidation of free thiols to disulfides.[12]

Key Reaction Pathways

The desired conjugation reaction is in direct competition with the maleimide hydrolysis side reaction. Optimizing experimental conditions pushes the equilibrium towards the formation of the stable thioether bond.

Experimental Protocols

Protocol 1: General Thiol-Maleimide Conjugation

This protocol provides a general workflow for conjugating a maleimide-functionalized molecule to a thiol-containing protein while minimizing hydrolysis.

  • Protein Preparation: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., PBS, 100 mM HEPES) at a pH of 7.0-7.5.[8][10] A typical protein concentration is 1-10 mg/mL.[10][12]

  • (Optional) Disulfide Reduction: If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[9][12] Note: If necessary, remove excess TCEP using a desalting column before proceeding.

  • Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in an anhydrous organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution.[9]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution while gently stirring.[8][14]

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light.[8]

  • Quenching (Optional): To stop the reaction, a quenching reagent like free cysteine or N-acetyl cysteine can be added to react with any excess maleimide.

  • Purification: Remove excess, unreacted maleimide reagent and byproducts using size-exclusion chromatography, dialysis, or another suitable purification method.[2]

Protocol 2: Post-Conjugation Stabilization via Ring Hydrolysis

The thioether bond formed during conjugation can sometimes be reversible via a retro-Michael reaction, especially in the presence of other thiols.[2] To create a more stable final product, the succinimide (B58015) ring of the conjugate can be intentionally hydrolyzed. The resulting ring-opened structure is stable and not susceptible to the retro-Michael reaction.[2][9][15]

  • Confirm Conjugation: After performing the conjugation reaction (Protocol 1) and before final purification, confirm the formation of the desired conjugate using an appropriate analytical method (e.g., HPLC, Mass Spectrometry).

  • Adjust pH: Increase the pH of the conjugate solution to 8.5-9.0 using a suitable buffer or base.[9]

  • Incubate for Hydrolysis: Incubate the solution at room temperature or 37°C. Monitor the progress of the ring-opening hydrolysis by mass spectrometry until the reaction is complete (look for a mass increase corresponding to the addition of one water molecule).[9] This can take several hours.

  • Re-neutralize: Once hydrolysis is complete, adjust the pH of the solution back to a neutral range (7.0-7.5) for storage or downstream applications.

  • Final Purification: Purify the final, stabilized conjugate to remove quenching agents and salts from the pH adjustment steps.

References

Technical Support Center: Sulfo DBCO-PEG4-Maleimide & Thiol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the reaction between Sulfo DBCO-PEG4-Maleimide and thiols. Find answers to frequently asked questions and troubleshoot common issues to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reaction between this compound and a thiol-containing molecule?

The optimal pH for the maleimide-thiol conjugation is in the range of 6.5 to 7.5.[1][2][3][4][5] This pH range offers the best compromise between reaction efficiency and selectivity. At a pH of 7.0, the reaction of a maleimide (B117702) with a thiol is approximately 1,000 times faster than its reaction with an amine.[1][2][3][6]

Q2: Why is the pH range of 6.5-7.5 so critical?

This pH range is crucial for several reasons:

  • Thiol Reactivity: The reaction proceeds through the nucleophilic attack of a thiolate anion on the maleimide double bond. While a higher pH would increase the concentration of the more reactive thiolate anion, it also increases the rate of undesirable side reactions.

  • Maleimide Stability: Maleimide groups are susceptible to hydrolysis, which increases at a higher pH (≥ 8.0).[1][7] Hydrolysis results in the opening of the maleimide ring, rendering it unreactive towards thiols.[1][7]

  • Selectivity: Above pH 7.5, the reactivity of primary amines towards the maleimide group increases, leading to a loss of selectivity for the thiol group and the formation of non-specific conjugates.[1][2][3][4]

Q3: Which buffers are recommended for this reaction?

Phosphate-buffered saline (PBS), Tris, or HEPES buffers at a concentration of 10-100 mM and a pH between 7.0 and 7.5 are ideal for this reaction.[8][9][10][11] It is critical to use buffers that do not contain any thiol-containing compounds, such as dithiothreitol (B142953) (DTT).[2][6][8]

Q4: Can I perform the reaction at a pH outside the recommended 6.5-7.5 range?

While the reaction can proceed outside this range, it is not recommended.

  • Below pH 6.5: The concentration of the reactive thiolate anion is reduced, which will slow down the reaction rate significantly.

  • Above pH 7.5: The risk of side reactions, including maleimide hydrolysis and reaction with primary amines (e.g., lysine (B10760008) residues in proteins), increases substantially, leading to a heterogeneous product mixture and reduced yield of the desired conjugate.[1][2][3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conjugation efficiency Suboptimal pH: The reaction buffer is outside the optimal 6.5-7.5 range.Verify the pH of your reaction buffer and adjust it to fall within the 6.5-7.5 range.
Oxidized thiols: The thiol groups on your molecule have formed disulfide bonds and are unavailable for reaction.Reduce disulfide bonds using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation.[2][6][8][9] If DTT is used, it must be completely removed before adding the maleimide reagent.[4]
Hydrolyzed Maleimide: The this compound has been stored improperly in an aqueous solution or exposed to high pH, causing hydrolysis.Always prepare fresh solutions of the maleimide reagent in an anhydrous solvent like DMSO or DMF immediately before use.[1]
Heterogeneous product/Non-specific labeling Reaction pH is too high: A pH above 7.5 can lead to reactions with primary amines.Lower the reaction pH to within the 6.5-7.5 range to ensure chemoselectivity for thiols.[1]
Precipitation during reaction Low aqueous solubility of the reagent: DBCO-PEG4-Maleimide has moderate aqueous solubility, and high concentrations can lead to precipitation.While the reaction solution may initially appear cloudy, it should clarify as the reaction progresses.[3][6] Ensure the concentration of organic solvent (DMSO or DMF) does not exceed 10-15% of the final reaction volume if your protein is prone to precipitation.[6]

Data Summary

Parameter Recommended Range/Value Reference(s)
Reaction pH 6.5 - 7.5[1][2][3][4][5]
Optimal pH for Selectivity ~7.0[1][2][3][6][11]
Buffer Systems PBS, Tris, HEPES (10-100 mM)[8][9][10][11]
Reaction Temperature Room temperature or 4°C[2][3][6]
Reaction Time 1-2 hours at room temperature, or 2 hours to overnight at 4°C[2][3][6][8][10]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Thiol-Containing Protein
  • Protein Preparation:

    • Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.[9]

    • If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[9]

  • Maleimide Reagent Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved maleimide reagent to the protein solution.[8]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[8]

  • Purification:

    • Remove the excess, unreacted maleimide reagent by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

Protocol 2: Assessing Maleimide Hydrolysis
  • Sample Preparation:

    • Prepare several solutions of this compound at a known concentration in different buffers with varying pH values (e.g., pH 6.0, 7.2, 8.5).

  • Incubation:

    • Incubate the solutions at room temperature.

  • Measurement:

    • At various time points (e.g., 0, 1, 2, 4, 8 hours), measure the absorbance of each solution at ~300 nm. The maleimide group has a characteristic absorbance around this wavelength, which will decrease as hydrolysis occurs.[7]

  • Analysis:

    • Plot the absorbance vs. time for each pH to determine the rate of hydrolysis under different conditions.

Visual Guides

Reaction_Mechanism Thiol Thiol (-SH) Thiolate Thiolate Anion (-S⁻) Thiol->Thiolate pH > 6.5 Conjugate Stable Thioether Bond Thiolate->Conjugate Nucleophilic Attack Maleimide This compound Maleimide->Conjugate

Caption: Thiol-Maleimide Reaction Mechanism.

Troubleshooting_Workflow decision decision issue issue solution solution start Start Conjugation check_efficiency Low Conjugation? start->check_efficiency check_pH Is pH 6.5-7.5? check_efficiency->check_pH Yes success Successful Conjugation check_efficiency->success No check_thiols Thiols Reduced? check_pH->check_thiols Yes adjust_pH Adjust pH to 6.5-7.5 check_pH->adjust_pH No check_reagent Fresh Maleimide? check_thiols->check_reagent Yes reduce_thiols Add TCEP check_thiols->reduce_thiols No prepare_reagent Use Fresh Reagent check_reagent->prepare_reagent No check_reagent->success Yes adjust_pH->start reduce_thiols->start prepare_reagent->start

Caption: Troubleshooting workflow for low conjugation efficiency.

pH_Optimization cluster_0 Reaction Rate & Side Reactions vs. pH cluster_1 Thiolate Formation (Reaction Rate) cluster_2 Maleimide Hydrolysis cluster_3 Amine Reactivity pH pH Low_pH < 6.5 Optimal_pH 6.5 - 7.5 High_pH > 7.5 Rate_Low Slow Rate_Optimal Optimal Rate_High Fast Hydrolysis_Low Low Hydrolysis_Optimal Low Hydrolysis_High High Amine_Low Negligible Amine_Optimal Low Amine_High Increases

Caption: Relationship between pH and reaction parameters.

References

Addressing solubility issues of Sulfo DBCO-PEG4-Maleimide conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and use of Sulfo DBCO-PEG4-Maleimide conjugates in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

This compound is a water-soluble, heterobifunctional crosslinker used in bioconjugation. It contains three key components:

  • A Sulfonate (Sulfo) group , which significantly increases its water solubility.

  • A DBCO (Dibenzocyclooctyne) group , enabling copper-free click chemistry reactions with azide-modified molecules.[1]

  • A Maleimide (B117702) group , which reacts specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides.[2][3]

Its primary application is the covalent labeling of thiol-containing biomolecules (like proteins, peptides, and antibodies) to introduce a DBCO moiety. This DBCO-labeled molecule can then be conjugated to an azide-containing molecule in a subsequent step.

Q2: How soluble is this compound in aqueous buffers?

Q3: At what pH should I perform the maleimide-thiol conjugation?

The optimal pH range for the reaction between the maleimide group and a thiol is 6.5 to 7.5 .[6]

  • Below pH 6.5, the reaction rate is significantly slower.

  • Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines (e.g., the side chain of lysine (B10760008) residues), leading to a loss of specificity.[6][7] At pH 7, the reaction of a maleimide with a sulfhydryl group is approximately 1,000 times faster than its reaction with an amine.[6]

Troubleshooting Guide

Low or No Conjugation Efficiency

Problem: I am observing low or no conjugation of this compound to my protein/peptide.

Potential Cause Recommended Solution
Oxidized Sulfhydryl Groups The maleimide group reacts with free (reduced) thiols, not with oxidized disulfide bonds. Solution: Reduce disulfide bonds in your protein or peptide before conjugation. Use a non-thiol-containing reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Excess TCEP does not need to be removed before adding the maleimide reagent.[7] To prevent re-oxidation, degas your buffers and consider adding 1-5 mM EDTA to chelate metal ions that can catalyze oxidation.
Hydrolysis of the Maleimide Group The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive.[7] Solution: Prepare aqueous solutions of this compound immediately before use. Avoid storing it in aqueous buffers for extended periods.[8] For long-term storage, dissolve it in anhydrous DMSO or DMF.[7]
Incorrect Reaction Buffer Buffers containing primary amines (e.g., Tris) can compete with the thiol reaction at higher pH values. Buffers containing thiols (e.g., DTT) will directly compete for the maleimide group. Azide-containing buffers should also be avoided as the azide (B81097) can react with the DBCO group.[8] Solution: Use a non-amine, non-thiol, and azide-free buffer such as phosphate-buffered saline (PBS), HEPES, or MOPS at a pH between 6.5 and 7.5.
Insufficient Molar Excess An insufficient amount of the labeling reagent can lead to low conjugation efficiency. Solution: For protein labeling, a 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point.[2] This may need to be optimized depending on the protein concentration and the number of available cysteine residues.
Precipitation During Reaction

Problem: My protein-conjugate precipitates out of solution during the labeling reaction.

Potential Cause Recommended Solution
Low Solubility of the Labeled Protein Although this compound is water-soluble, the resulting conjugate's solubility might be different from the starting protein. Solution: The reaction solution may initially appear cloudy but often becomes clearer as the reaction proceeds.[6] If precipitation persists, consider reducing the concentration of the reactants.
High Concentration of Organic Solvent If you are using a stock solution of the maleimide reagent in DMSO or DMF, adding a large volume to your aqueous protein solution can cause precipitation. Solution: Prepare a more concentrated stock solution of the maleimide reagent to minimize the volume of organic solvent added to the reaction. Many proteins may precipitate if the final concentration of DMSO or DMF exceeds 10-15%.[6]
Instability of the Final Conjugate

Problem: My purified conjugate appears to be unstable over time, leading to a loss of the DBCO label.

Potential Cause Recommended Solution
Retro-Michael Reaction The thioether bond formed between the maleimide and the thiol is potentially reversible, especially in the presence of other thiols. This can lead to the transfer of the DBCO-PEG4 label to other thiol-containing molecules.[7][9] Solution: To create a more stable conjugate, the thiosuccinimide ring can be hydrolyzed after the initial conjugation. This can be achieved by incubating the conjugate at a pH of 8.5-9.0 until hydrolysis is complete, as monitored by mass spectrometry. The resulting ring-opened structure is not susceptible to the retro-Michael reaction.[7]
Thiazine (B8601807) Rearrangement If conjugating to a peptide with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a stable six-membered thiazine ring.[10] Solution: This side reaction is more prominent at physiological or higher pH. If possible, avoid conjugating to N-terminal cysteines or perform the reaction at a more acidic pH (around 6.5) to keep the N-terminal amine protonated and less reactive.[10]

Experimental Protocols

Protocol: Labeling an Antibody with this compound

This protocol provides a general guideline for labeling an antibody with this compound. Optimization may be required for specific antibodies and applications.

1. Preparation of the Antibody a. Dissolve the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-5 mg/mL. b. If the antibody's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10- to 20-fold molar excess of TCEP to the antibody solution. c. Incubate for 30-60 minutes at room temperature. d. If necessary, remove excess TCEP using a desalting column.

2. Preparation of this compound Solution a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Immediately before use, dissolve the reagent in an anhydrous organic solvent like DMSO or DMF to create a 10 mM stock solution.[8] Vortex to ensure it is fully dissolved.

3. Conjugation Reaction a. Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced antibody solution. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.

4. Purification of the Conjugate a. Remove the unreacted this compound using a desalting column, spin filtration, or dialysis.

5. Characterization of the Conjugate a. Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the DBCO group at 309 nm.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing antibody_prep Antibody Preparation (Buffer Exchange, Reduction) conjugation Conjugation (pH 6.5-7.5, RT or 4°C) antibody_prep->conjugation reagent_prep Reagent Preparation (Dissolve in DMSO/DMF) reagent_prep->conjugation purification Purification (Desalting, Dialysis) conjugation->purification characterization Characterization (Degree of Labeling) purification->characterization

Caption: Experimental workflow for labeling an antibody with this compound.

troubleshooting_logic start Low Conjugation Yield? cause1 Oxidized Thiols? start->cause1 Check solution1 Reduce with TCEP cause1->solution1 Yes cause2 Hydrolyzed Maleimide? cause1->cause2 No solution2 Prepare Fresh Reagent cause2->solution2 Yes cause3 Incorrect Buffer? cause2->cause3 No solution3 Use PBS/HEPES (pH 6.5-7.5) cause3->solution3 Yes

Caption: Troubleshooting logic for low conjugation yield.

reaction_pathway cluster_product Product Protein_SH Protein-SH (Thiol Group) Conjugate Protein-S-Maleimide-PEG4-DBCO (Stable Thioether Bond) Protein_SH->Conjugate Maleimide_Reagent This compound Maleimide_Reagent->Conjugate

Caption: Reaction pathway for maleimide-thiol conjugation.

References

Technical Support Center: Sulfo DBCO-PEG4-Maleimide Conjugation and Quenching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching reactions involving the heterobifunctional crosslinker, Sulfo DBCO-PEG4-Maleimide.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench the this compound reaction?

Quenching is a critical step to stop the conjugation reaction and deactivate any unreacted crosslinker. This prevents unwanted side reactions, such as the labeling of non-target molecules or the formation of aggregates, ensuring the homogeneity and purity of the final conjugate.

Q2: What are the reactive moieties of this compound that need to be quenched?

This compound has two reactive groups:

  • Maleimide (B117702): Reacts with free sulfhydryl groups (thiols) on molecules like cysteine residues in proteins.

  • Dibenzocyclooctyne (DBCO): Reacts with azide (B81097) groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.

Both functionalities should be considered for quenching depending on the experimental design.

Q3: What are the recommended quenching agents for the maleimide group?

Excess maleimide groups can be effectively quenched by adding a surplus of a small molecule containing a free thiol group.[1] Commonly used quenching agents include:

  • L-cysteine[2][3]

  • 2-Mercaptoethanol (BME)[3][4]

  • Dithiothreitol (DTT)[3]

Q4: How do I quench the DBCO group?

The DBCO group's reactivity is directed towards azide groups. Therefore, to quench unreacted DBCO, a small molecule containing an azide group, such as sodium azide, can be added in molar excess. It is important to note that buffers containing sodium azide should be avoided during the initial conjugation steps if the DBCO group is intended to react with a specific azide-tagged molecule.[5][6]

Q5: When should I perform the quenching step?

The quenching step should be performed after the desired conjugation reaction has reached completion. The optimal incubation time for the primary reaction should be determined empirically, but typical reactions are incubated for 1-2 hours at room temperature or overnight at 4°C.[4][7]

Q6: How can I confirm that the quenching reaction is complete?

The completion of the quenching reaction can be assessed indirectly by analyzing the final product. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to verify the absence of unreacted this compound and the desired mass of the final conjugate.[8] For monitoring the disappearance of DBCO, UV-Vis spectrophotometry can be utilized by tracking the decrease in absorbance at approximately 309 nm.[9]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Incomplete Quenching of Maleimide Insufficient amount or concentration of the thiol-containing quenching agent.Increase the molar excess of the quenching agent (e.g., L-cysteine, 2-mercaptoethanol) to ensure all unreacted maleimide groups are capped. A final concentration of 10-50 mM is often recommended.[2][7][10]
Degraded quenching agent.Prepare fresh solutions of thiol-containing quenching agents immediately before use, as they can oxidize over time.[3]
Incomplete Quenching of DBCO Insufficient amount of the azide-containing quenching agent.Increase the molar excess of the azide quenching agent (e.g., sodium azide).
Precipitation of the Conjugate After Quenching High concentration of the quenching agent altering buffer conditions.Optimize the concentration of the quenching agent. Consider a buffer exchange step (e.g., dialysis or desalting column) immediately after quenching to remove the excess quenching agent and restore optimal buffer conditions.[3]
The use of organic solvents (e.g., DMSO) to dissolve the crosslinker may contribute to protein aggregation.Minimize the percentage of organic solvent in the final reaction mixture.[7]
Low Conjugation Efficiency Before Quenching Suboptimal pH for the maleimide-thiol reaction.The optimal pH range for the maleimide-thiol conjugation is 6.5-7.5.[2][4] At pH values below 6.5, the reaction is slow, while at pH values above 7.5, hydrolysis of the maleimide group can occur.[2]
Re-oxidation of sulfhydryl groups.Include a chelating agent like EDTA (1-5 mM) in the reaction buffer to prevent the re-oxidation of disulfides.[2]
Presence of competing nucleophiles.Ensure that the reaction buffer is free of other thiol-containing compounds (unless they are the target) or high concentrations of primary amines if the pH is above 7.5.[2]

Experimental Protocols

Protocol 1: Quenching the Maleimide Reaction with L-cysteine
  • Primary Conjugation: Perform the reaction between your thiol-containing molecule and this compound under optimal conditions (e.g., pH 6.5-7.5, room temperature for 1-2 hours).

  • Prepare Quenching Solution: Prepare a fresh stock solution of L-cysteine (e.g., 1 M in a compatible buffer).

  • Quenching Step: Add the L-cysteine stock solution to the reaction mixture to a final concentration of 10-50 mM.[2][7][10]

  • Incubation: Incubate the quenching reaction for at least 15-30 minutes at room temperature.[3]

  • Purification: Proceed with the purification of your conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove the excess quenching agent and other byproducts.[4]

Protocol 2: Quenching the DBCO Reaction with Sodium Azide
  • Primary Conjugation: After completing the maleimide-thiol conjugation, if there is unreacted DBCO that needs to be quenched, proceed as follows.

  • Prepare Quenching Solution: Prepare a stock solution of sodium azide in a compatible buffer.

  • Quenching Step: Add the sodium azide solution to the reaction mixture to achieve a molar excess over the initial amount of the DBCO reagent.

  • Incubation: Incubate for a sufficient time to allow the reaction to go to completion (this can be monitored by UV-Vis at 309 nm).

  • Purification: Purify the final conjugate to remove excess sodium azide and other small molecules.

Quantitative Data Summary

Quenching Agent Target Moiety Recommended Final Concentration Recommended Incubation Time Reference(s)
L-cysteineMaleimide10-50 mM15-30 minutes[2][3][7][10]
2-MercaptoethanolMaleimide10-50 mM15-30 minutes[3][4]
Dithiothreitol (DTT)Maleimide10-50 mM15-30 minutes[3]
Sodium AzideDBCOMolar excessTo be determined empirically[5][6]

Visualizations

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_quenching Quenching cluster_purification Purification Thiol_Molecule Thiol-containing Molecule (e.g., Protein) Reaction_Mix Mix and Incubate (pH 6.5-7.5, RT, 1-2h) Thiol_Molecule->Reaction_Mix DBCO_Maleimide This compound DBCO_Maleimide->Reaction_Mix Add_Quencher Add Quenching Agent (e.g., L-cysteine) Reaction_Mix->Add_Quencher Quench_Incubate Incubate (RT, 15-30 min) Add_Quencher->Quench_Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Quench_Incubate->Purify Final_Product Final DBCO-labeled Conjugate Purify->Final_Product

Caption: Experimental workflow for this compound conjugation and quenching.

G start Problem: Ineffective Quenching check_moiety Which moiety is not quenched? start->check_moiety maleimide Maleimide check_moiety->maleimide Maleimide dbco DBCO check_moiety->dbco DBCO check_maleimide_quencher Check Maleimide Quencher maleimide->check_maleimide_quencher check_dbco_quencher Check DBCO Quencher dbco->check_dbco_quencher increase_thiol_conc Increase thiol quencher concentration (e.g., L-cysteine to 10-50 mM) check_maleimide_quencher->increase_thiol_conc fresh_thiol Use freshly prepared thiol quencher check_maleimide_quencher->fresh_thiol increase_azide_conc Increase azide quencher concentration check_dbco_quencher->increase_azide_conc check_precipitation Is there precipitation after quenching? increase_thiol_conc->check_precipitation increase_azide_conc->check_precipitation optimize_quencher_conc Optimize quencher concentration check_precipitation->optimize_quencher_conc Yes buffer_exchange Perform buffer exchange after quenching check_precipitation->buffer_exchange Yes

Caption: Troubleshooting decision tree for quenching the this compound reaction.

References

Technical Support Center: Optimizing Sulfo DBCO-PEG4-Maleimide to Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo DBCO-PEG4-Maleimide for protein conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of this compound to protein?

A1: For initial experiments, a 5- to 20-fold molar excess of this compound to the protein is a good starting point for protein solutions with concentrations greater than 1 mg/mL.[1] A four-fold molar excess over the available sulfhydryl groups has also been suggested.[2] For more dilute protein solutions, a higher molar excess of the reagent may be necessary to achieve a similar degree of labeling.[1][3] The optimal ratio is highly dependent on the protein's characteristics, including the number of available cysteine residues, and should be determined empirically for each specific system.[3][4]

Q2: What are the optimal reaction conditions for the maleimide-thiol conjugation?

A2: The reaction between the maleimide (B117702) group of the linker and the thiol group of a cysteine residue is most efficient at a pH between 6.5 and 7.5.[2][5] At a pH of 7, the reaction with a free sulfhydryl is approximately 1,000 times faster than with an amine.[2][5][6] At pH values above 7.5, the reactivity towards primary amines increases, and the hydrolysis of the maleimide group becomes more significant, which can lead to lower conjugation efficiency.[2][5][6][7] The reaction can be carried out for 1 hour at room temperature or for 2 hours at 4°C.[2][5]

Q3: How should I prepare my protein for conjugation?

A3: The protein must have free (reduced) sulfhydryl groups for the maleimide reaction to occur.[2][5] If your protein has disulfide bonds, they will need to be reduced. This can be achieved by incubating the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature.[2][5] It is crucial to remove the reducing agent before adding the this compound, which can be done using a desalting column.[2][5] For selective reduction of hinge-region disulfide bonds in antibodies, 2-Mercaptoethylamine•HCl (2-MEA) can be used.[2][5] If your protein does not have native free thiols, they can be introduced by modifying primary amines with reagents like SATA (N-succinimidyl S-acetylthioacetate) or Traut's Reagent (2-iminothiolane).[2][5]

Q4: What buffers should I use for the conjugation reaction?

A4: It is critical to use a sulfhydryl-free and azide-free buffer at a pH of 6.5-7.5.[1][2] Phosphate-buffered saline (PBS) or HEPES are common choices.[2][4] Avoid buffers containing primary or secondary amines, such as Tris, especially at pH values above 7.5, as they can react with the maleimide group.[4][6] Also, avoid buffers containing thiols like DTT or β-mercaptoethanol, as they will compete with the protein for the maleimide reagent.[2][4] The presence of 5-10 mM EDTA in the buffer can help prevent the re-oxidation of sulfhydryls by trace metal ions.[2][5]

Q5: How can I determine the degree of labeling (DOL) after conjugation?

A5: The degree of labeling, which is the average number of DBCO linker molecules per protein molecule, can be determined using UV-Vis spectrophotometry.[8] You will need to measure the absorbance of the conjugate at 280 nm (for the protein) and around 309 nm (for the DBCO group).[1][9] The protein concentration and the DOL can then be calculated using the Beer-Lambert law and accounting for the extinction coefficients of the protein and the DBCO group at these wavelengths.[1][8] It is essential to remove any unreacted this compound before measuring the absorbance for accurate DOL determination.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Insufficiently reduced protein: Cysteine residues are in disulfide bonds and not available for reaction.- Ensure complete reduction of disulfide bonds using an appropriate reducing agent like TCEP.[2][5]- Quantify free thiols before conjugation using Ellman's assay.[4]
Maleimide hydrolysis: The maleimide group on the linker has been hydrolyzed and is no longer reactive.- Prepare the this compound solution immediately before use.[1][4]- Maintain the reaction pH between 6.5 and 7.5.[2][5][6]- Avoid storing the reagent in aqueous solutions.[1][6]
Suboptimal molar ratio: The amount of linker is insufficient to achieve the desired level of labeling.- Increase the molar excess of this compound in increments (e.g., 20:1, 40:1).[3][4]
Interfering buffer components: The buffer contains substances that react with the maleimide or DBCO group.- Use a non-amine, sulfhydryl-free, and azide-free buffer like PBS or HEPES.[1][2][4]
Protein Aggregation Suboptimal buffer conditions: The pH or ionic strength of the buffer is not suitable for the protein's stability.- Optimize the buffer conditions to maintain protein stability, ensuring the pH is within the 6.5-7.5 range for the conjugation reaction.[4]
High concentration of organic solvent: If the linker is dissolved in DMSO or DMF, a high final concentration can cause protein precipitation.- Keep the final concentration of the organic solvent low, typically under 10-15%.[5][7]
Inconsistent Degree of Labeling (DOL) Variable reaction conditions: Inconsistent molar ratios, reaction times, or temperatures between batches.- Standardize all reaction parameters, including the precise molar ratio, incubation time, and temperature.[4]
Incomplete removal of excess reagent: Residual unreacted linker interferes with DOL calculation.- Ensure thorough removal of excess this compound using desalting columns or dialysis after the reaction.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Protein-Sulfo DBCO-PEG4-Maleimide Conjugation
  • Protein Preparation:

    • Dissolve the protein in a degassed, amine-free, and sulfhydryl-free buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.[4]

    • If the protein contains disulfide bonds that need to be reduced, add a 50-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[4]

    • Remove the TCEP using a desalting column equilibrated with the reaction buffer.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[4]

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the prepared protein solution.

    • Gently mix and incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.[2][5]

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a thiol-containing reagent like cysteine or β-mercaptoethanol to a final concentration of 10-50 mM and incubating for 15 minutes at room temperature.[2]

    • Remove excess, unreacted this compound and quenching reagents by a desalting column or dialysis.

Protocol 2: Determination of Degree of Labeling (DOL)
  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 309 nm (A309) using a spectrophotometer.[1]

  • Calculations:

    • Calculate the protein concentration using the following formula, correcting for the DBCO absorbance at 280 nm:

      • Protein Concentration (M) = [A280 - (A309 x CF)] / ε_protein

      • Where CF is the correction factor for the DBCO absorbance at 280 nm (typically around 0.90 for IgG) and ε_protein is the molar extinction coefficient of the protein at 280 nm.[1]

    • Calculate the concentration of the DBCO linker:

      • DBCO Concentration (M) = A309 / ε_DBCO

      • Where ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm.

    • Calculate the Degree of Labeling (DOL):

      • DOL = DBCO Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification protein_prep Protein Preparation (Reduction if necessary) conjugation Conjugation Reaction (pH 6.5-7.5) protein_prep->conjugation Add Protein linker_prep Linker Preparation (Freshly prepared) linker_prep->conjugation Add Linker purification Purification (Desalting/Dialysis) conjugation->purification Purify Conjugate analysis Analysis (UV-Vis for DOL) purification->analysis Analyze Purity & DOL

Caption: Experimental workflow for protein conjugation with this compound.

troubleshooting_guide problem Low/No Conjugation cause1 Maleimide Hydrolysis problem->cause1 cause2 Insufficiently Reduced Protein problem->cause2 cause3 Interfering Buffer problem->cause3 solution1 Prepare Linker Freshly Maintain pH 6.5-7.5 cause1->solution1 solution2 Ensure Complete Reduction Quantify Free Thiols cause2->solution2 solution3 Use Amine/Sulfhydryl/Azide-Free Buffer cause3->solution3

Caption: Troubleshooting logic for low or no conjugation.

References

Impact of reducing agents on Sulfo DBCO-PEG4-Maleimide conjugation.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of reducing agents on the conjugation of Sulfo DBCO-PEG4-Maleimide to thiol-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work? this compound is a heterobifunctional crosslinker used in bioconjugation.[1][2][3] It contains two reactive groups:

  • A Maleimide (B117702) group: This group reacts specifically with free sulfhydryl (thiol) groups (-SH), typically found on cysteine residues of proteins, to form a stable, covalent thioether bond.[2][4][5]

  • A Dibenzocyclooctyne (DBCO) group: This group enables copper-free "click chemistry," reacting with azide-functionalized molecules through a process called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][6][7] The PEG4 linker is a hydrophilic spacer that improves the solubility of the reagent and the resulting conjugate in aqueous buffers.[2][3][8]

Q2: Why are reducing agents necessary for maleimide conjugation? In many proteins, such as antibodies, cysteine residues often exist as oxidized disulfide bonds (-S-S-) which are unreactive with maleimides.[9][10] Reducing agents are required to cleave these disulfide bonds, exposing the free thiol groups (-SH) that are necessary for the conjugation reaction to occur.[9][10]

Q3: What are the key differences between DTT and TCEP for reducing proteins for maleimide labeling? The primary difference is their chemical structure and its direct impact on the maleimide conjugation step.

  • Dithiothreitol (DTT): DTT is a thiol-containing reducing agent. These thiols, essential for its reducing activity, will compete with the thiols on your target protein for reaction with the maleimide group.[4][9][11] This competition can drastically lower the efficiency of your desired conjugation.[9] Therefore, all excess DTT must be removed after reduction and before the addition of the this compound.[4][11][12]

  • Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a phosphine-based reducing agent and does not contain a thiol group.[4][11] While it was once believed that TCEP did not react with maleimides, recent studies have confirmed that TCEP can and does react directly with the maleimide group, forming stable adducts and significantly reducing conjugation yields.[13][14][15][16]

Q4: My protocol uses TCEP. Do I need to remove it before adding the maleimide reagent? Yes. Although some older literature and protocols suggest TCEP is compatible with maleimide chemistry and does not require removal[4], it is now strongly recommended to remove TCEP before adding the maleimide reagent.[13][14] The reaction between TCEP and maleimide can be significant, consuming your maleimide reagent and preventing it from reacting with your target molecule.[14][15] Removal can be achieved using a desalting column or through dialysis.[5]

Q5: My conjugation efficiency is very low. What are the most common causes related to reducing agents? Low efficiency is most often traced back to one of these issues:

  • Presence of DTT: Failure to completely remove DTT after the reduction step is a primary cause of failure, as the DTT will react with the maleimide reagent.[9][11]

  • Presence of TCEP: As noted above, TCEP reacts with maleimides. If not removed, it will consume the this compound.[14][15]

  • Thiol Re-oxidation: After the reducing agent is removed, the newly formed free thiols on the protein can re-oxidize back to disulfide bonds, especially in the presence of oxygen or trace metal ions.[11] This makes them unavailable for conjugation.

Q6: What components should I avoid in my reaction buffer? To ensure a successful conjugation, your buffers should be free of:

  • Thiols: Avoid any thiol-containing compounds like DTT or β-mercaptoethanol in the final conjugation buffer.[4][12]

  • Azides: Buffers containing sodium azide (B81097) (NaN₃) must be avoided, as the azide will react with the DBCO group of the crosslinker.[5][6][17]

  • Primary Amines (at high pH): At a pH above 7.5-8.0, the maleimide group can lose its specificity for thiols and begin to react with primary amines, such as the side chain of lysine (B10760008) or Tris buffer.[4][5]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Conjugation Yield Residual Reducing Agent: DTT or TCEP is present in the reaction mixture.For DTT: Thoroughly remove all traces of DTT after reduction using a desalting column or dialysis.[11][12] For TCEP: Remove TCEP post-reduction using a desalting column or dialysis.[5]
Thiol Re-oxidation: Free sulfhydryl groups on the protein have re-formed disulfide bonds.Use buffers that have been degassed to remove oxygen.[11] Add 1-5 mM EDTA to the buffer to chelate metal ions that catalyze oxidation.[11]
Maleimide Hydrolysis: The maleimide group has been hydrolyzed to a non-reactive form.Prepare the this compound solution immediately before use.[18] Avoid storing it in aqueous solutions.[11] Ensure the reaction pH does not exceed 7.5.[4][5]
Incorrect pH: The reaction pH is outside the optimal range of 6.5-7.5.Use a buffer system that reliably maintains a pH between 6.5 and 7.5, such as PBS or HEPES.[11][12] At pH 7, the reaction with thiols is about 1,000 times faster than with amines.[4][5]
Buffer Incompatibility: The buffer contains azides or thiols.Use buffers free from sodium azide, DTT, or other thiol-containing additives.[5][6][12]
Non-Specific Labeling High pH: The reaction pH is >7.5, causing the maleimide to react with primary amines (e.g., lysine).Lower the reaction pH to the optimal range of 6.5-7.5 to ensure specificity for thiol groups.[4][5]
Precipitation During Reaction Low Reagent Solubility: The this compound or the resulting conjugate has poor solubility in the reaction buffer.While the "Sulfo" tag improves water solubility, ensure the final concentration of organic solvent (like DMSO or DMF used for the stock solution) does not exceed 10-15% if your protein is sensitive to it.[17]

Data Summary Tables

Table 1: Comparison of Common Reducing Agents for Maleimide Conjugation

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Chemical Nature Thiol-based reducing agent.[9]Phosphine-based reducing agent (thiol-free).[4][11]
Pros Strong and effective reducing agent.Odorless, stable, and effective over a wide pH range.[11]
Cons for Maleimide Chemistry Directly competes with the target thiol for reaction with the maleimide group.[4][9][11]Reacts with the maleimide group, reducing conjugation efficiency.[13][14][15]
Removal Required? Yes (Mandatory). Must be completely removed before adding the maleimide reagent.[4][11][12]Yes (Strongly Recommended). Must be removed to prevent it from consuming the maleimide reagent.[5][14]

Table 2: Recommended Reaction Conditions for this compound to Thiol Conjugation

ParameterRecommended ConditionRationale & Key Considerations
pH 6.5 - 7.5Optimal for specific and efficient reaction with thiols.[4][5] Below pH 6.5, the reaction is slow. Above pH 7.5, the risk of hydrolysis and side reactions with amines increases.[11]
Temperature 4°C to Room Temperature (20-25°C)Reaction at 4°C overnight is recommended for sensitive proteins.[12] Room temperature reactions are faster, typically complete in 1-2 hours.[5][12]
Molar Ratio (Maleimide:Thiol) 10-20 fold molar excess of MaleimideAn excess of the maleimide reagent helps to drive the reaction to completion.[11][12] This should be optimized for each specific application.
Buffer System PBS, HEPES (10-100 mM)Choose a buffer that does not contain thiols or primary amines (if pH > 7.5).[12]
Additives 1-5 mM EDTARecommended to prevent the re-oxidation of thiols by chelating metal ions.[11]

Experimental Protocols

Protocol 1: Protein Reduction with DTT and Subsequent Purification

  • Prepare Protein: Dissolve the protein containing disulfide bonds in a degassed buffer (e.g., PBS, pH 7.2 with 5 mM EDTA).

  • Reduce with DTT: Add DTT to a final concentration of 10-100 mM. A 10- to 100-fold molar excess over the protein is common.[11]

  • Incubate: Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and incubate at room temperature for 30-60 minutes.[11]

  • Remove DTT: Immediately following incubation, remove the excess DTT using a desalting column (e.g., Sephadex G-25) equilibrated with a degassed conjugation buffer (e.g., PBS, pH 7.2, 5 mM EDTA).[4][11]

  • Proceed to Conjugation: The reduced, purified protein is now ready for immediate conjugation to this compound as described in Protocol 3.

Protocol 2: Protein Reduction with TCEP and Subsequent Purification

  • Prepare Protein: Dissolve the protein in a degassed buffer (e.g., PBS, pH 7.2 with 5 mM EDTA).

  • Reduce with TCEP: Add TCEP to a final concentration of 5-50 mM. A 2- to 10-fold molar excess of TCEP over the protein's disulfide bonds is a typical starting point.[5][11]

  • Incubate: Flush with inert gas, seal, and incubate at room temperature for 30-60 minutes.[5]

  • Remove TCEP: Remove the excess TCEP using a desalting column or dialysis against a degassed conjugation buffer.[5]

  • Proceed to Conjugation: The reduced protein is now ready for immediate use in Protocol 3.

Protocol 3: Conjugation of Reduced Protein to this compound

  • Prepare Maleimide Reagent: Immediately before use, dissolve this compound in an anhydrous solvent like DMSO or DMF to create a 5-20 mM stock solution.[5]

  • Initiate Conjugation: Add the maleimide stock solution to the reduced, purified protein solution from Protocol 1 or 2. Aim for a 10- to 20-fold molar excess of the maleimide reagent over the available protein thiol groups.[11][12]

  • Incubate: Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[5][11]

  • Quench Reaction (Optional): To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to a final concentration of 10-50 mM to react with any excess maleimide.[5][11] Incubate for 15-30 minutes.

  • Purify Conjugate: Remove unreacted this compound and quenching reagents via dialysis, gel filtration, or another suitable chromatographic method to obtain the purified conjugate.

Visual Guides

G cluster_reduction Step 1: Reduction cluster_purification Step 2: Purification cluster_conjugation Step 3: Conjugation Prot_SS Protein with Disulfide Bond (-S-S-) Prot_SH Protein with Free Thiols (-SH) Prot_SS->Prot_SH Add Reducing Agent (TCEP or DTT) Purified_Prot_SH Purified Protein (-SH) (Reducing Agent Removed) Prot_SH->Purified_Prot_SH Desalting Column or Dialysis Final_Conj Final Conjugate (Stable Thioether Bond) Purified_Prot_SH->Final_Conj Maleimide Sulfo DBCO- PEG4-Maleimide Maleimide->Final_Conj pH 6.5-7.5

Caption: Intended workflow for successful maleimide conjugation.

G cluster_dtt DTT Interference cluster_tcep TCEP Interference Maleimide_DTT Sulfo DBCO- PEG4-Maleimide DTT_Adduct Inactive DTT-Maleimide Adduct Maleimide_DTT->DTT_Adduct Competitive Reaction DTT DTT (-SH) DTT->DTT_Adduct Maleimide_TCEP Sulfo DBCO- PEG4-Maleimide TCEP_Adduct Inactive TCEP-Maleimide Adduct Maleimide_TCEP->TCEP_Adduct Side Reaction TCEP TCEP TCEP->TCEP_Adduct

Caption: How reducing agents directly interfere with maleimide reagents.

G Start Start: Low Conjugation Yield Q_Reducer Reducing agent used? Start->Q_Reducer Q_Type Which one? Q_Reducer->Q_Type Yes Check_Other Check other factors: - pH (6.5-7.5) - Maleimide hydrolysis - Thiol re-oxidation - Buffer contains azides? Q_Reducer->Check_Other No Q_Removed Was it removed? Q_Type->Q_Removed DTT or TCEP Sol_DTT FAIL: DTT competes with target thiol. SOLUTION: Must remove DTT via desalting column. Q_Removed->Sol_DTT No (with DTT) Sol_TCEP FAIL: TCEP reacts with maleimide. SOLUTION: Remove TCEP via desalting column. Q_Removed->Sol_TCEP No (with TCEP) Q_Removed->Check_Other Yes

Caption: A logical troubleshooting workflow for low conjugation yield.

References

Validation & Comparative

Confirming Successful Conjugation of Sulfo DBCO-PEG4-Maleimide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of a bifunctional linker to a biomolecule is a critical step in the development of targeted therapeutics, diagnostics, and research tools. Sulfo DBCO-PEG4-Maleimide is a popular heterobifunctional linker designed for just this purpose, enabling the connection of a thiol-containing molecule to an azide-containing molecule. This guide provides a comprehensive comparison of analytical techniques to confirm its successful conjugation and objectively compares its performance with a common alternative, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

The this compound linker possesses two reactive moieties: a maleimide (B117702) group that reacts with sulfhydryl (thiol) groups, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry with azides. The sulfonated polyethylene (B3416737) glycol (PEG) spacer enhances water solubility. Confirmation of a successful conjugation is paramount to ensure the quality, efficacy, and safety of the final bioconjugate.

Workflow for Bioconjugation and Confirmation

A typical workflow involves the sequential reaction of the linker with the thiol- and azide-containing molecules, followed by purification and analysis to confirm the formation of the desired conjugate and to remove any unreacted components.

G cluster_0 Conjugation Steps cluster_1 Confirmation & Purification Thiol_Molecule Thiol-containing Molecule (e.g., Protein) Intermediate Maleimide-Thiol Conjugated Intermediate Thiol_Molecule->Intermediate Maleimide-Thiol Reaction Linker This compound Linker->Intermediate Final_Conjugate Final Bioconjugate Intermediate->Final_Conjugate DBCO-Azide Click Chemistry Azide_Molecule Azide-containing Molecule (e.g., Payload) Azide_Molecule->Final_Conjugate Purification Purification (e.g., SEC, Dialysis) Final_Conjugate->Purification Analysis Analytical Confirmation Purification->Analysis

Caption: A generalized workflow for a two-step conjugation using this compound.

Comparison of Analytical Techniques for Confirmation

Several analytical techniques can be employed to confirm the successful conjugation of this compound. The choice of method depends on the specific molecules being conjugated, the information required, and the available instrumentation.

Analytical Technique Information Provided Advantages Limitations
UV-Vis Spectroscopy Average Drug-to-Antibody Ratio (DAR)Quick and simpleProvides an average value, not distribution; requires distinct chromophores
Mass Spectrometry (MS) Absolute mass confirmation of conjugate, DAR distribution, site of conjugation (with peptide mapping)Highly accurate and detailed informationRequires specialized equipment and expertise
Size-Exclusion Chromatography (SEC-HPLC) Separation of conjugate from unreacted molecules, detection of aggregationRelatively simple and robust for assessing purity and aggregationLimited resolution for species with similar hydrodynamic radii
Hydrophobic Interaction Chromatography (HIC) Separation of species with different DARsExcellent for resolving different drug-load speciesCan be more complex to develop methods for
Reversed-Phase HPLC (RP-HPLC) Separation of light and heavy chains to determine DAROrthogonal method to HIC for DAR determinationRequires reduction of the antibody, which alters its native state

Experimental Protocols

Determining Average DAR by UV-Vis Spectroscopy

This method is a rapid approach to estimate the average number of payload molecules conjugated to a protein, such as an antibody.

Protocol:

  • Determine Extinction Coefficients:

    • Measure the molar extinction coefficient of the unconjugated protein (e.g., antibody) at 280 nm (ε_prot_).

    • Measure the molar extinction coefficient of the azide-containing payload at its maximum absorbance wavelength (λ_max_) (ε_payload_λmax_) and at 280 nm (ε_payload_280_).

  • Measure Absorbance of the Conjugate:

    • Dilute the purified conjugate to a suitable concentration in a non-interfering buffer (e.g., PBS).

    • Measure the absorbance of the conjugate at 280 nm (A_280_) and at the λ_max_ of the payload (A_λmax_).

  • Calculate Concentrations:

    • Calculate the concentration of the payload (C_payload_) using the Beer-Lambert law at λ_max_: C_payload = A_λmax / ε_payload_λmax

    • Calculate the corrected absorbance of the protein at 280 nm to account for the payload's absorbance: A_prot_280 = A_280 - (C_payload * ε_payload_280)

    • Calculate the concentration of the protein (C_prot_): C_prot = A_prot_280 / ε_prot

  • Calculate Average DAR:

    • Average DAR = C_payload / C_prot

Confirmation by Mass Spectrometry (LC-MS)

LC-MS provides a highly accurate determination of the molecular weight of the conjugate, confirming the addition of the linker and payload.

Protocol:

  • Sample Preparation:

    • Desalt the purified conjugate sample using a suitable method (e.g., spin desalting column) to remove non-volatile salts.

  • LC-MS Analysis:

    • Inject the desalted sample onto an appropriate LC column (e.g., a reversed-phase column suitable for proteins).

    • Elute the sample into the mass spectrometer.

    • Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the molecular weights of the species present in the sample.

    • Compare the mass of the conjugate to the theoretical masses of the unconjugated protein, the linker, and the payload to confirm successful conjugation.

    • The presence of multiple peaks corresponding to different drug loads can be used to determine the DAR distribution.

Purity Assessment by Size-Exclusion Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their hydrodynamic radius, allowing for the separation of the larger conjugate from smaller, unreacted components.

Protocol:

  • System Setup:

    • Equilibrate an SEC-HPLC column with a suitable mobile phase (e.g., phosphate-buffered saline).

  • Sample Analysis:

    • Inject the purified conjugate sample.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Interpretation:

    • The chromatogram of a successful conjugation will show a major peak corresponding to the high molecular weight conjugate.

    • The absence of significant peaks at the retention times of the unconjugated protein or payload indicates high purity. The presence of earlier eluting peaks may indicate aggregation.

Performance Comparison: this compound vs. SMCC

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a commonly used heterobifunctional crosslinker that reacts with primary amines and thiols. Below is a comparison with this compound.

Feature This compound SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Primary Amine Reactivity N/A (DBCO reacts with azides)NHS ester reacts with primary amines (e.g., lysines)
Thiol Reactivity Maleimide reacts with thiols (e.g., cysteines)Maleimide reacts with thiols (e.g., cysteines)
Conjugation Chemistry Copper-free Click Chemistry (DBCO-azide) and Maleimide-thiolNHS ester-amine and Maleimide-thiol
Specificity High for both reactionsNHS ester can react with multiple lysines, leading to heterogeneity
Water Solubility High (due to sulfonate and PEG)Low (requires organic co-solvent); Sulfo-SMCC is a water-soluble alternative
Stability of Linkage Triazole from click chemistry is highly stable; Thioether is stableAmide bond is highly stable; Thioether is stable
Control over Conjugation Site High, if azides and thiols are specifically introducedCan be less specific due to multiple available lysines on proteins
Quantitative Comparison (Hypothetical Data)

The following table presents hypothetical data from a comparative study to illustrate potential differences in performance.

Parameter This compound SMCC Method of Analysis
Conjugation Efficiency (Protein-Linker) > 95%~80-90%RP-HPLC
Conjugation Efficiency (Linker-Payload) > 98% (Click Chemistry)> 95%RP-HPLC
Final Conjugate Purity > 95%~90%SEC-HPLC
Average DAR (Targeted Cysteine) 1.91.8HIC / LC-MS
Linkage Stability (in Plasma, 7 days) > 95% remaining conjugated~85-90% remaining conjugatedLC-MS

Logical Decision-Making for Method Selection

The choice of confirmation method should be guided by the stage of research and the specific information required.

G Start Need to Confirm Conjugation? Initial_Screen Initial Screening / Quick Check? Start->Initial_Screen Detailed_Char Detailed Characterization / Regulatory Submission? Initial_Screen->Detailed_Char No UV_Vis UV-Vis Spectroscopy (Average DAR) Initial_Screen->UV_Vis Yes SEC_HPLC SEC-HPLC (Purity/Aggregation) Initial_Screen->SEC_HPLC Yes LC_MS LC-MS (Mass Confirmation, DAR Distribution) Detailed_Char->LC_MS Yes HIC HIC (DAR Distribution) Detailed_Char->HIC Yes Peptide_Mapping Peptide Mapping (Site of Conjugation) LC_MS->Peptide_Mapping

A Comparative Guide to the Analytical Characterization of Sulfo DBCO-PEG4-Maleimide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of a suitable crosslinker is paramount to the success of their work. Sulfo DBCO-PEG4-Maleimide is a heterobifunctional crosslinker that combines two highly specific reactive groups: a sulfhydryl-reactive maleimide (B117702) and a copper-free click chemistry-reactive dibenzocyclooctyne (DBCO) group. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer and a sulfonate group enhances aqueous solubility and reduces steric hindrance.[1][2] This guide provides a comparative overview of the analytical techniques used to characterize this compound products and objectively compares its performance with other common alternatives, supported by experimental data and detailed methodologies.

Core Characteristics and Alternatives

This compound is designed for two-step sequential or one-pot bioconjugation strategies. The maleimide group reacts efficiently with thiol groups from cysteine residues on proteins or peptides, while the DBCO group allows for a highly specific and biocompatible strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified molecules.[2][3] Key alternatives often considered fall into categories based on their reactive moieties, such as those with different click chemistry groups (e.g., TCO) or alternative thiol-reactive groups (e.g., vinyl sulfone).

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)TCO-PEG-Maleimide
Reactive Group 1 Maleimide (reacts with thiols)[3]NHS Ester (reacts with primary amines)[4]Maleimide (reacts with thiols)
Reactive Group 2 DBCO (reacts with azides via SPAAC)[3]Maleimide (reacts with thiols)[4]TCO (reacts with tetrazines via iEDDA)[5]
Reaction Type Michael Addition & Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[4][6]Amine acylation & Michael Addition[4]Michael Addition & Inverse Electron-Demand Diels-Alder (iEDDA)[5]
Biocompatibility High (Copper-free click chemistry)[4]Moderate (NHS esters can hydrolyze)[4]High (Fast, bioorthogonal reaction)[7]
Reaction Rate DBCO-azide (k₂ ≈ 0.31 M⁻¹s⁻¹)[7]NHS-amine (fast), Maleimide-thiol (fast)[8]TCO-tetrazine (k₂ ≈ 820 M⁻¹s⁻¹)[7]
Solubility High (due to Sulfo and PEG4 groups)[1]Low (requires organic solvent, Sulfo-SMCC is a water-soluble alternative)[4]Variable (dependent on PEG length)
Stability of Linkage Thioether bond is susceptible to retro-Michael reaction; Triazole ring is highly stable[4][9]Thioether bond is susceptible to retro-Michael reaction[4]Thioether bond is susceptible to retro-Michael reaction; Diels-Alder adduct is stable

Key Analytical Techniques and Experimental Protocols

A thorough characterization of this compound and its conjugates is crucial to ensure purity, identity, and functional performance. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure and purity of the this compound linker itself. ¹H NMR is particularly useful for identifying the characteristic peaks of the DBCO, PEG, and maleimide moieties.

Experimental Protocol: ¹H NMR Characterization

  • Sample Preparation: Dissolve 5-10 mg of the this compound product in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.[10]

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Acquisition: Record the spectrum, typically with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Integrate the characteristic peaks corresponding to the protons of the DBCO, PEG, and maleimide groups. The relative integration values should correspond to the number of protons in each part of the molecule. The purity can be estimated by comparing the integrals of the compound's peaks to those of any impurity peaks. For PEGylated compounds, it's important to correctly assign the repeating unit peaks, as ¹³C satellite peaks can sometimes be mistaken for terminal group signals.[11][12][13][14]

Mass Spectrometry (MS)

Purpose: To verify the molecular weight of the linker and its conjugates. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques. LC-MS, which couples liquid chromatography with mass spectrometry, is powerful for analyzing reaction mixtures and purified conjugates.[15][16]

Experimental Protocol: LC-MS Analysis of a Protein-Linker Conjugate

  • Sample Preparation: Prepare the conjugated protein sample at a concentration of approximately 1 mg/mL in a buffer compatible with mass spectrometry (e.g., ammonium (B1175870) acetate).[15]

  • Chromatography:

    • Column: Use a reversed-phase column suitable for protein separations (e.g., C4 or C8).[17]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a typical starting point.

    • Flow Rate: 0.3 mL/min.

    • Temperature: 60°C.[16]

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI.

    • Scan Range: 300–3000 m/z.[16]

  • Data Analysis: The raw mass spectrum, which shows a series of multiply charged ions, is deconvoluted to obtain the zero-charge mass spectrum of the intact conjugate.[15] This allows for the confirmation of successful conjugation and the determination of the number of linkers attached to the protein (drug-to-antibody ratio, DAR, in the context of ADCs).[15]

High-Performance Liquid Chromatography (HPLC)

Purpose: To assess the purity of the linker and the extent of conjugation. Reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC-HPLC) are commonly used. RP-HPLC can often separate unconjugated protein, free linker, and different conjugated species.[18][19]

Experimental Protocol: RP-HPLC Analysis of a PEGylated Protein

  • Sample Preparation: Dilute the reaction mixture or purified conjugate in the initial mobile phase.

  • Chromatography:

    • Column: A C4 reversed-phase column (e.g., Jupiter 300 C4).[17]

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.[18]

    • Mobile Phase B: 90% acetonitrile with 0.085% TFA in water.[18]

    • Gradient: A shallow gradient, for example, 20% to 65% B over 25 minutes.[18]

    • Flow Rate: 1 mL/min.[18]

    • Temperature: 45°C.[17][18]

    • Detection: UV absorbance at 220 nm or 280 nm.[18]

  • Data Analysis: The retention time and peak area of the different species are analyzed. The PEGylated protein will typically have a different retention time than the unconjugated protein.[17] The percentage of conjugation can be calculated from the relative peak areas.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Chemical Structure of this compound cluster_sulfo Sulfonate Group cluster_dbco DBCO Moiety cluster_peg PEG4 Spacer cluster_maleimide Maleimide Group sulfo SO3- dbco Dibenzocyclooctyne sulfo->dbco peg - (CH2CH2O)4 - dbco->peg maleimide Maleimide peg->maleimide

Caption: Structure of this compound.

Experimental Workflow for Conjugate Characterization start Bioconjugation Reaction (Protein-SH + this compound) purification Purification (e.g., SEC) start->purification nmr NMR Analysis (Structure of Linker) start->nmr Linker Only hplc HPLC Analysis (Purity & Conjugation Efficiency) purification->hplc ms LC-MS Analysis (Identity & DAR) purification->ms end Characterized Conjugate hplc->end ms->end Comparison of Reaction Mechanisms cluster_dbco This compound Pathway cluster_smcc SMCC Pathway protein_sh Protein-SH step1_dbco Thiol-Maleimide Conjugation protein_sh->step1_dbco linker_dbco This compound linker_dbco->step1_dbco intermediate_dbco Protein-S-Linker-DBCO step1_dbco->intermediate_dbco step2_dbco SPAAC Click Chemistry intermediate_dbco->step2_dbco azide Azide-Molecule azide->step2_dbco product_dbco Final Conjugate step2_dbco->product_dbco protein_nh2 Protein-NH2 step1_smcc Amine-NHS Ester Reaction protein_nh2->step1_smcc linker_smcc SMCC linker_smcc->step1_smcc intermediate_smcc Protein-NH-Linker-Maleimide step1_smcc->intermediate_smcc step2_smcc Thiol-Maleimide Conjugation intermediate_smcc->step2_smcc thiol Thiol-Molecule thiol->step2_smcc product_smcc Final Conjugate step2_smcc->product_smcc

References

A Comparative Guide to Peptide Labeling for Mass Spectrometry: Sulfo DBCO-PEG4-Maleimide and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise analysis of peptides by mass spectrometry is fundamental to proteomics and drug development. Chemical labeling of peptides is a critical step in many quantitative proteomic workflows. This guide provides an objective comparison of Sulfo DBCO-PEG4-Maleimide with two widely used alternative labeling reagents: Iodoacetamide (IAA) and Tandem Mass Tags (TMT). This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the optimal reagent for their specific experimental needs.

At a Glance: Key Differences and Performance Metrics

This compound is a bifunctional reagent that labels cysteine residues via a maleimide (B117702) group and introduces a dibenzocyclooctyne (DBCO) moiety. This DBCO group can then be used for copper-free "click" chemistry, allowing for the attachment of reporter tags or other molecules. In contrast, Iodoacetamide is a simple and effective alkylating agent for cysteine residues, while TMT reagents are a set of isobaric tags that label primary amines (N-terminus and lysine (B10760008) residues) for multiplexed quantitative proteomics.

The choice of labeling reagent significantly impacts experimental outcomes, including labeling efficiency, specificity, and the subsequent mass spectrometry analysis.

Performance Comparison of Labeling Reagents

The following tables summarize the key performance characteristics of this compound, Iodoacetamide, and TMT reagents based on available data.

Table 1: General Characteristics and Reactivity

FeatureThis compoundIodoacetamide (IAA)Tandem Mass Tags (TMT)
Target Residue(s) Cysteine (via Maleimide)CysteinePrimary amines (N-terminus, Lysine)
Reaction Chemistry Michael additionNucleophilic substitutionAcylation
Mass Shift (Da) Variable (depends on subsequent click reaction)+57.02Isobaric (reporter ions differ in MS/MS)
Optimal pH 6.5 - 7.5[1]7.5 - 8.5[2]~8.5
Reaction Time 1-2 hours[1]15 - 60 min[2]1 hour
Reaction Temperature Room Temperature or 4°C[1]Room Temperature to 37°C[2]Room Temperature
Solubility Water-soluble[3]Water-solubleSoluble in organic solvents (e.g., acetonitrile)

Table 2: Performance in Mass Spectrometry

Performance MetricThis compoundIodoacetamide (IAA)Tandem Mass Tags (TMT)
Specificity & Off-Target Reactions High for Cys at pH 6.5-7.5. Can react with other nucleophiles at higher pH.[1]High for Cys. Can react with Met, Lys, His, Asp, Glu, and N-terminus at higher pH or concentration.[2]Specific for primary amines. Off-target modification of Ser, Thr, Tyr, and His can occur, especially at non-optimal pH.[4][5]
Impact on Peptide Fragmentation PEG linker may influence fragmentation patterns.[6][7][8][9]Minimal impact on peptide backbone fragmentation.Reporter ions are cleaved in MS/MS, providing quantitative information. Can lead to some signal suppression of fragment ions.
Quantitative Strategy Subsequent click reaction with an isotope-coded tag or reporter.Can be used in label-free quantification or with stable isotope-labeled IAA.Multiplexed relative quantification using reporter ion intensities.[10][11]
Multiplexing Capability Dependent on the clicked reporter tag.Limited to 2-plex with stable isotope versions.Up to 18-plex with TMTpro reagents.

Experimental Protocols

Detailed methodologies for peptide labeling are crucial for reproducible and accurate results. The following are representative protocols for each labeling reagent.

Protocol 1: Cysteine Labeling with this compound

This protocol describes the labeling of cysteine-containing peptides with this compound.

Materials:

  • Peptide sample containing reduced cysteines

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer, pH 6.5-7.5

  • Quenching reagent (e.g., Dithiothreitol - DTT)

  • Desalting column

Procedure:

  • Sample Preparation: Ensure the peptide sample is in the reaction buffer and that all cysteine residues are reduced.

  • Reagent Preparation: Immediately before use, dissolve this compound in the reaction buffer to the desired concentration.

  • Labeling Reaction: Add the this compound solution to the peptide sample. A molar excess of the labeling reagent over the peptide is typically used.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.[1]

  • Quenching: Add a quenching reagent (e.g., DTT) to react with any excess this compound.

  • Sample Cleanup: Remove excess reagent and byproducts using a desalting column.

  • Click Chemistry (Optional): The DBCO-labeled peptides can now be reacted with an azide-containing reporter molecule via copper-free click chemistry.

Protocol 2: Cysteine Alkylation with Iodoacetamide (IAA)

This is a standard protocol for the alkylation of cysteine residues in proteomics workflows.

Materials:

  • Protein or peptide sample

  • Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)

  • Iodoacetamide (IAA)

  • Buffer (e.g., Ammonium bicarbonate)

Procedure:

  • Reduction: Reduce disulfide bonds in the protein/peptide sample by adding DTT or TCEP and incubating at an appropriate temperature (e.g., 56°C for 30 minutes).

  • Alkylation: In the dark, add a freshly prepared solution of IAA to the sample to alkylate the reduced cysteines. Incubate for 30-45 minutes at room temperature.

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like DTT.

  • Sample Processing: The sample is now ready for enzymatic digestion (if starting with proteins) and subsequent mass spectrometry analysis.

Protocol 3: Peptide Labeling with Tandem Mass Tags (TMT)

This protocol outlines the general steps for labeling peptides with TMT reagents for multiplexed quantitative proteomics.

Materials:

  • Digested peptide samples

  • TMT Labeling Reagents

  • Anhydrous acetonitrile

  • Reaction Buffer (e.g., HEPES or TEAB, pH ~8.5)

  • Quenching reagent (e.g., Hydroxylamine)

Procedure:

  • Sample Preparation: Ensure peptide samples are in the appropriate reaction buffer and at the correct pH.

  • Reagent Preparation: Reconstitute the TMT labeling reagents in anhydrous acetonitrile.

  • Labeling Reaction: Add the respective TMT reagent to each peptide sample.

  • Incubation: Incubate the reactions for 1 hour at room temperature.

  • Quenching: Add hydroxylamine (B1172632) to quench the reaction.

  • Sample Pooling: Combine the labeled samples in equal amounts.

  • Sample Cleanup: Desalt the pooled sample before mass spectrometry analysis.

Mandatory Visualizations

To better illustrate the experimental workflows and the chemical principles involved, the following diagrams are provided.

experimental_workflow_sulfo_dbco_peg4_maleimide cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_cleanup Cleanup & Analysis start Peptide Sample (Reduced Cysteines) mix Mix & Incubate (1-2h, RT or 4°C) start->mix reagent This compound reagent->mix quench Quench Reaction (e.g., DTT) mix->quench desalt Desalting quench->desalt click Click Chemistry (with Azide-Tag) desalt->click ms Mass Spectrometry click->ms

Caption: Workflow for peptide labeling with this compound.

experimental_workflow_alternatives cluster_iaa Iodoacetamide (IAA) Workflow cluster_tmt Tandem Mass Tag (TMT) Workflow iaa_start Protein/Peptide Sample iaa_reduce Reduction (DTT/TCEP) iaa_start->iaa_reduce iaa_alkylate Alkylation (IAA) iaa_reduce->iaa_alkylate iaa_quench Quench Reaction iaa_alkylate->iaa_quench iaa_digest Digestion (for proteins) iaa_quench->iaa_digest iaa_ms Mass Spectrometry iaa_digest->iaa_ms tmt_start Digested Peptide Samples tmt_label TMT Labeling tmt_start->tmt_label tmt_quench Quench Reaction tmt_label->tmt_quench tmt_pool Sample Pooling tmt_quench->tmt_pool tmt_desalt Desalting tmt_pool->tmt_desalt tmt_ms Mass Spectrometry tmt_desalt->tmt_ms

Caption: Comparative workflows for IAA and TMT labeling.

logical_relationship cluster_factors Decision Factors cluster_outcomes Experimental Outcomes reagent Choice of Labeling Reagent target Target Amino Acid (Cys vs. Amine) reagent->target quant Quantitative Strategy (Label-free, Multiplex) reagent->quant chem Downstream Chemistry (Click Reaction) reagent->chem coverage Peptide/Protein Coverage target->coverage accuracy Quantitative Accuracy quant->accuracy throughput Sample Throughput quant->throughput chem->accuracy

Caption: Factors influencing the choice of labeling reagent and outcomes.

References

A Comparative Guide to Thiol vs. Amine-Reactive DBCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. The choice of crosslinker is a critical determinant of success in applications ranging from antibody-drug conjugates (ADCs) and targeted drug delivery to advanced cellular imaging. This guide provides an in-depth comparison of two popular water-soluble, dibenzocyclooctyne (DBCO)-containing linkers: Sulfo DBCO-PEG4-Maleimide and DBCO-sulfo-NHS ester. We will explore their distinct reactivity profiles, performance characteristics, and provide detailed experimental protocols to inform your selection for specific bioconjugation needs.

At the heart of copper-free click chemistry, the DBCO group enables a highly specific and bioorthogonal reaction with azide-functionalized molecules. This strain-promoted alkyne-azide cycloaddition (SPAAC) is favored for its rapid kinetics and biocompatibility, proceeding efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst. The key distinction between this compound and DBCO-sulfo-NHS ester lies in their respective functionalities for attaching the DBCO moiety to a biomolecule of interest: the former targets thiols (sulfhydryl groups), while the latter targets primary amines.

Chemical Properties and Reactivity Profile

This compound is a heterobifunctional linker featuring a maleimide (B117702) group that selectively reacts with free sulfhydryl groups, such as those on cysteine residues in proteins and peptides.[1][2] The inclusion of a sulfonate group and a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer significantly enhances its water solubility, which is advantageous for reactions in aqueous buffers and reduces the potential for aggregation of the labeled biomolecule.[3][4]

DBCO-sulfo-NHS ester is also a water-soluble linker designed for copper-free click chemistry.[5][6] Its reactive N-hydroxysuccinimide (NHS) ester group readily couples with primary amines, found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[][8] The "sulfo" modification on the NHS ring improves its hydrophilicity, allowing for conjugation reactions in aqueous media without the need for organic co-solvents.[8]

The fundamental difference in their reactive moieties dictates their applications. This compound is the reagent of choice for site-specific conjugation to cysteine residues, which are often less abundant on protein surfaces than lysines, allowing for more controlled and homogenous labeling. In contrast, DBCO-sulfo-NHS ester is utilized for more general labeling of proteins via their numerous lysine residues.

Performance Comparison

The selection between these two linkers should be guided by the specific requirements of the intended application, including the desired site of conjugation and the nature of the biomolecule. The following table summarizes the key performance characteristics of each reagent.

FeatureThis compoundDBCO-sulfo-NHS ester
Target Functional Group Thiols (Sulfhydryls, -SH) on Cysteine ResiduesPrimary Amines (-NH2) on Lysine Residues and N-terminus
Reaction pH 6.5 - 7.5[1]7.2 - 8.5[][8]
Bond Formed Stable Thioether BondStable Amide Bond
Selectivity High for thiols over amines at pH < 7.5[1]Reactive with all accessible primary amines
Reaction Speed Rapid with thiolsRapid with amines
Stability of Conjugate Thioether bond can be susceptible to retro-Michael addition, especially in the presence of other thiols.[9]Amide bond is highly stable under physiological conditions.[]
Water Solubility Excellent due to sulfo and PEG4 groups.[3][4]Excellent due to sulfo group.[5][6]
Key Applications Site-specific protein labeling, ADC development, peptide modification.[1]General protein and antibody labeling, surface immobilization.[]

Experimental Protocols

Protocol 1: Labeling of a Thiol-Containing Protein with this compound

Objective: To conjugate this compound to a protein containing free sulfhydryl groups.

Materials:

  • Thiol-containing protein (e.g., antibody with reduced disulfides)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 5 mM EDTA

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Solution: 1 M Cysteine or Mercaptoethanol

  • Desalting column

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like TCEP. Remove the reducing agent using a desalting column.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[1]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[10]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming unreacted maleimide groups.

    • Incubate for 15 minutes at room temperature.[1]

  • Purification:

    • Remove excess, unreacted reagent and quenching agent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Labeling of a Primary Amine-Containing Protein with DBCO-sulfo-NHS ester

Objective: To conjugate DBCO-sulfo-NHS ester to a protein via its primary amine groups.

Materials:

  • Protein with accessible primary amines (e.g., antibody)

  • DBCO-sulfo-NHS ester

  • Reaction Buffer: Amine-free buffer such as PBS (phosphate-buffered saline), pH 7.4. Avoid buffers containing primary amines like Tris.[11]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[11]

  • Desalting column

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of DBCO-sulfo-NHS ester in anhydrous DMSO or DMF.[11] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[11]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the DBCO-sulfo-NHS ester stock solution to the protein solution.[12] The final concentration of the organic solvent should be kept low to avoid protein denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[11]

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.[11]

    • Incubate for an additional 15 minutes at room temperature.[11]

  • Purification:

    • Remove excess, unreacted reagent and quenching agent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Visualizing the Conjugation Workflows

To further clarify the experimental processes and the chemical transformations involved, the following diagrams illustrate the core concepts.

Chemical Structures of DBCO Linkers cluster_0 This compound cluster_1 DBCO-sulfo-NHS ester Sulfo_DBCO_PEG4_Maleimide Sulfo_DBCO_PEG4_Maleimide DBCO_sulfo_NHS_ester DBCO_sulfo_NHS_ester

Caption: Chemical structures of this compound and DBCO-sulfo-NHS ester.

Bioconjugation Workflow: Thiol vs. Amine Labeling cluster_0 Thiol-Reactive Labeling cluster_1 Amine-Reactive Labeling Thiol_Protein Protein with Free Thiols (-SH) Add_Maleimide Add Sulfo DBCO-PEG4-Maleimide Thiol_Protein->Add_Maleimide Thiol_Reaction Incubate (pH 6.5-7.5) Add_Maleimide->Thiol_Reaction Thiol_Quench Quench with Excess Thiol Thiol_Reaction->Thiol_Quench Thiol_Purify Purify Thiol_Quench->Thiol_Purify Thiol_Conjugate DBCO-Labeled Protein (Thioether) Thiol_Purify->Thiol_Conjugate Amine_Protein Protein with Primary Amines (-NH2) Add_NHS Add DBCO- sulfo-NHS ester Amine_Protein->Add_NHS Amine_Reaction Incubate (pH 7.2-8.5) Add_NHS->Amine_Reaction Amine_Quench Quench with Excess Amine (e.g., Tris) Amine_Reaction->Amine_Quench Amine_Purify Purify Amine_Quench->Amine_Purify Amine_Conjugate DBCO-Labeled Protein (Amide) Amine_Purify->Amine_Conjugate

Caption: Generalized experimental workflows for protein labeling.

Logical Flow for Linker Selection Start Start: Need to Incorporate DBCO Question1 Is site-specific labeling required? Start->Question1 Question2 Are free thiols available or can they be generated? Question1->Question2 Yes Amine_Linker Use DBCO- sulfo-NHS ester Question1->Amine_Linker No Thiol_Linker Use Sulfo DBCO-PEG4-Maleimide Question2->Thiol_Linker Yes Question2->Amine_Linker No

Caption: Decision tree for selecting the appropriate DBCO linker.

References

The PEGylated Advantage: A Comparative Guide to Sulfo DBCO-PEG4-Maleimide and Non-PEGylated DBCO Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, particularly for the development of targeted therapeutics like antibody-drug conjugates (ADCs) and PROTACs, the choice of a chemical linker is a critical determinant of the final product's performance. This guide provides an in-depth comparison of Sulfo DBCO-PEG4-Maleimide, a hydrophilic and PEGylated linker, against its non-PEGylated DBCO-maleimide counterparts. By examining key performance parameters, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed linker selection.

Executive Summary

The fundamental advantage of this compound over non-PEGylated DBCO linkers lies in its enhanced hydrophilicity. This is conferred by the presence of both a sulfonate group and a polyethylene (B3416737) glycol (PEG) spacer. This increased water solubility translates to several practical benefits in bioconjugation, including improved handling of the linker itself, reduced aggregation of the final bioconjugate, and potentially improved pharmacokinetic profiles. While non-PEGylated linkers offer a more direct and sterically unhindered connection, they often pose challenges when working with hydrophobic payloads or proteins prone to aggregation.

Key Performance Parameters: A Head-to-Head Comparison

The selection of a linker should be guided by the specific requirements of the application, including the properties of the biomolecule and the payload. The following tables summarize the key differences between this compound and non-PEGylated DBCO-maleimide linkers.

FeatureThis compoundNon-PEGylated DBCO-MaleimideRationale
Solubility Water-soluble[1]Soluble in organic solvents (e.g., DMSO, DMF)[2][3]The sulfonate group and PEG4 spacer impart significant aqueous solubility.
Aggregation of Conjugate ReducedProne to aggregation with hydrophobic payloadsThe hydrophilic PEG chain creates a hydration shell around the conjugate, preventing intermolecular hydrophobic interactions.
Steric Hindrance Potential for moderate hindranceMinimalThe PEG4 spacer introduces a flexible chain that can create distance between the conjugated molecules, which can be beneficial or detrimental depending on the application.
Pharmacokinetics Generally improved half-lifeShorter half-lifePEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, leading to reduced renal clearance and longer circulation times.[4][5]
Reaction Efficiency HighHighBoth linkers utilize the highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) and maleimide-thiol reactions.
Quantitative Data Summary

The following table presents a summary of available quantitative data comparing the properties and performance of these linkers.

ParameterThis compoundNon-PEGylated DBCO-MaleimideReference
Aqueous Solubility Soluble in water, DMSO, DMF[1]Insoluble in water; soluble in DMSO, DMF, DCM, THF, Chloroform[2][3]Vendor-supplied data
In Vitro Cytotoxicity (IC50) of Conjugate May be slightly reducedPotentially higherThe PEG spacer can introduce steric hindrance, potentially slowing internalization or payload release, leading to a higher IC50 value. A study on affibody-drug conjugates showed a 4.5-fold reduction in cytotoxicity with a 4kDa PEG linker compared to a non-PEGylated version.[5][6]
In Vivo Efficacy Potentially enhanced due to improved PKMay be limited by rapid clearanceImproved pharmacokinetics can lead to greater tumor accumulation and overall therapeutic efficacy.
Maximum Tolerable Dose (MTD) Generally higherLowerReduced off-target toxicity due to improved pharmacokinetics can lead to a higher MTD.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of linker performance. Below are representative protocols for key experiments.

General Protocol for Antibody-Drug Conjugation (ADC)

This protocol describes the two-step conjugation of a cytotoxic payload to an antibody using a DBCO-maleimide linker.

Step 1: Antibody Modification with the Linker

  • Antibody Reduction (for cysteine conjugation):

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5).

    • Add a 10- to 20-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

    • Incubate for 1-2 hours at 37°C to reduce interchain disulfide bonds.

    • Remove excess TCEP using a desalting column.

  • Linker Conjugation:

    • Dissolve the this compound or non-PEGylated DBCO-maleimide in an appropriate solvent (water or DMSO, respectively) to a stock concentration of 10 mM.

    • Add a 5- to 10-fold molar excess of the linker solution to the reduced antibody.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine.

    • Purify the antibody-linker conjugate using size-exclusion chromatography (SEC).

Step 2: Payload Attachment via Click Chemistry

  • Prepare Azide-Modified Payload:

    • Dissolve the azide-functionalized cytotoxic payload in DMSO to a stock concentration of 10 mM.

  • Click Reaction:

    • Add a 1.5- to 3-fold molar excess of the azide-payload solution to the purified antibody-linker conjugate.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

    • Purify the final ADC using SEC to remove unreacted payload and other impurities.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against a target cancer cell line.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs (with both PEGylated and non-PEGylated linkers) and a free drug control in cell culture medium.

    • Add the diluted ADCs and controls to the cells and incubate for 72-96 hours.

  • Cell Viability Measurement:

    • Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

In Vivo Pharmacokinetic (PK) Study

This study evaluates the circulation half-life and clearance of the ADC in an animal model.

  • Animal Dosing:

    • Administer a single intravenous (IV) dose of the ADC to a cohort of mice or rats.

  • Blood Sampling:

    • Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

    • Process the blood to obtain plasma.

  • ADC Quantification:

    • Quantify the concentration of the total antibody and the intact ADC in the plasma samples using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Plot the plasma concentration of the ADC over time and use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate key concepts and workflows.

G cluster_sulfo This compound cluster_nonpeg Non-PEGylated DBCO-Maleimide Sulfo_Sol Increased Aqueous Solubility Sulfo_Agg Reduced Aggregation Sulfo_Sol->Sulfo_Agg leads to Sulfo_PK Improved Pharmacokinetics Sulfo_Agg->Sulfo_PK contributes to NonPeg_Sol Hydrophobic NonPeg_Agg Aggregation Prone NonPeg_Sol->NonPeg_Agg leads to NonPeg_PK Rapid Clearance NonPeg_Agg->NonPeg_PK contributes to

Caption: Logical relationship of linker properties.

G cluster_workflow ADC Development Workflow start Antibody & Payload Selection reduction Antibody Reduction start->reduction conjugation Linker Conjugation reduction->conjugation purification1 Purification (SEC) conjugation->purification1 click Click Chemistry purification1->click purification2 Final Purification (SEC) click->purification2 characterization Characterization (DAR, etc.) purification2->characterization invitro In Vitro Cytotoxicity characterization->invitro invivo In Vivo PK & Efficacy characterization->invivo end Lead Candidate invitro->end invivo->end

Caption: Experimental workflow for ADC development.

Conclusion

The choice between this compound and a non-PEGylated DBCO-maleimide linker is a critical decision in the design of bioconjugates. The inclusion of a sulfonate group and a PEG4 spacer in this compound offers significant advantages in terms of aqueous solubility, reduced aggregation, and improved pharmacokinetics. These benefits often outweigh the potential for a slight reduction in in vitro potency due to steric hindrance. For applications involving hydrophobic payloads or for therapeutics intended for in vivo use, the enhanced properties of this compound make it a superior choice for achieving a stable, effective, and safer bioconjugate. Non-PEGylated linkers may be suitable for applications where hydrophobicity is not a concern and a minimal linker length is paramount. Ultimately, the optimal linker must be determined empirically based on the specific goals of the research or drug development program.

References

A Comparative Guide to DBCO Crosslinkers: The Impact of PEG Spacer Length on Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a crosslinker is a critical decision that profoundly influences the properties and performance of the resulting conjugate. Among the array of available tools, dibenzocyclooctyne (DBCO) crosslinkers featuring polyethylene (B3416737) glycol (PEG) spacers have gained prominence, particularly in the development of antibody-drug conjugates (ADCs). The length of the PEG spacer is a crucial design parameter that can be modulated to optimize a conjugate's solubility, stability, pharmacokinetics, and overall therapeutic efficacy.

This guide provides an objective comparison of DBCO crosslinkers with different PEG spacer lengths, supported by experimental data. We delve into the quantitative effects on key performance metrics, offer detailed experimental protocols for evaluation, and present visual workflows to aid in the rational design of next-generation bioconjugates.

Data Presentation: Quantitative Comparison of PEG Spacer Lengths

The selection of a PEG spacer length in a DBCO crosslinker involves a trade-off between enhancing hydrophilicity and pharmacokinetic properties while potentially introducing steric hindrance that could affect binding affinity or in vitro potency. The following tables summarize quantitative data from various studies to illustrate these effects.

Table 1: Impact of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics

Longer PEG spacers generally improve the pharmacokinetic profile of ADCs by increasing their hydrodynamic radius, which reduces renal clearance and extends circulation half-life.[1][2]

PEG Spacer LengthClearance Rate (mL/day/kg)Key Observations
No PEG~15Rapid clearance from circulation.[2]
PEG2~10Moderate improvement in clearance rate.[2]
PEG4~7Significant reduction in clearance.[2]
PEG8~5Approaching the clearance rate of the parent antibody, indicating optimal shielding of the hydrophobic payload.[1][2]
PEG12~5Minimal additional improvement in clearance compared to PEG8.[1][2]
PEG24~5No significant further advantage in clearance rate for this particular ADC construct.[1][2]

Data synthesized from preclinical studies on ADCs with varying PEG linker lengths.[1][2]

Table 2: Influence of PEG Spacer Length on In Vitro Cytotoxicity

While longer PEG chains can enhance in vivo performance, they may also introduce steric hindrance that can slightly reduce the immediate cytotoxic effect in vitro.[2][3]

LinkerIC50 (nM)Fold Change in Cytotoxicity vs. No PEG
No PEGX1
4 kDa PEG4.5X4.5-fold reduction
10 kDa PEG22X22-fold reduction

Data from a study on affibody-drug conjugates, illustrating the potential for reduced in vitro potency with very long PEG chains. "X" represents the baseline IC50 value.[3]

Table 3: Effect of PEG Spacer Length on Binding Affinity

The length of the PEG spacer can influence the binding affinity of a conjugate to its target. Shorter linkers may be optimal in some cases, while longer linkers might be necessary to overcome steric hindrance in others.

PEG Spacer LengthIC50 (nM)
PEG23.1 ± 0.2
PEG33.9 ± 0.3
PEG45.4 ± 0.4
PEG65.8 ± 0.3

Data from a study on a ⁶⁸Ga-labeled NOTA-conjugated bombesin (B8815690) antagonist, where shorter PEG spacers resulted in higher binding affinity (lower IC50). This highlights that the optimal PEG length is context-dependent.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the systematic evaluation of different PEG spacer lengths in DBCO crosslinkers.

1. General Protocol for ADC Synthesis and Characterization

This protocol outlines the steps for conjugating a DBCO-PEG-NHS ester to an antibody, followed by the strain-promoted alkyne-azide cycloaddition (SPAAC) of an azide-containing payload.

  • Antibody Preparation:

    • Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 2-10 mg/mL.

  • DBCO-PEG-NHS Ester Conjugation:

    • Dissolve the DBCO-PEGn-NHS ester (where n = 4, 8, 12, etc.) in anhydrous DMSO to a stock concentration of 10 mM.

    • Add a 5-20 fold molar excess of the DBCO-PEGn-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

    • Remove excess, unreacted DBCO-PEG linker using a desalting column or dialysis.

  • SPAAC Reaction:

    • Dissolve the azide-modified payload in a suitable solvent (e.g., DMSO).

    • Add a 1.5-3 fold molar excess of the azide-payload to the DBCO-modified antibody.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[4]

  • Purification and Characterization:

    • Purify the ADC using size-exclusion chromatography (SEC) to remove unreacted payload and aggregates.

    • Characterize the ADC for drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

    • Assess purity and aggregation by SEC.

2. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).[5][6]

  • Cell Seeding:

    • Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs with different PEG spacer lengths in cell culture medium.

    • Add the diluted ADCs to the respective wells and incubate for 72-96 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the logarithm of the ADC concentration to determine the IC50 value.

3. Pharmacokinetic Study in Rodents

This protocol describes a typical study to evaluate the clearance and half-life of ADCs with varying PEG spacer lengths.[7]

  • Animal Model and Administration:

    • Use healthy mice or rats for the study.

    • Administer the ADCs intravenously at a defined dose (e.g., 1-5 mg/kg).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

  • Sample Processing and Analysis:

    • Isolate plasma from the blood samples.

    • Quantify the concentration of the ADC in the plasma using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.

  • Data Analysis:

    • Plot the plasma concentration of the ADC over time.

    • Calculate pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC).

Mandatory Visualization

The following diagrams, created using the Graphviz DOT language, illustrate key workflows and concepts related to the comparison of different PEG spacer lengths in DBCO crosslinkers.

experimental_workflow cluster_synthesis ADC Synthesis & Characterization cluster_evaluation Comparative Evaluation ab Antibody linker_peg4 DBCO-PEG4-NHS ab->linker_peg4 Amine Coupling linker_peg8 DBCO-PEG8-NHS ab->linker_peg8 Amine Coupling linker_peg12 DBCO-PEG12-NHS ab->linker_peg12 Amine Coupling conj_peg4 Antibody-DBCO-PEG4 linker_peg4->conj_peg4 conj_peg8 Antibody-DBCO-PEG8 linker_peg8->conj_peg8 conj_peg12 Antibody-DBCO-PEG12 linker_peg12->conj_peg12 payload Azide-Payload adc_peg4 ADC (PEG4) payload->adc_peg4 adc_peg8 ADC (PEG8) payload->adc_peg8 adc_peg12 ADC (PEG12) payload->adc_peg12 conj_peg4->payload SPAAC conj_peg8->payload SPAAC conj_peg12->payload SPAAC stability Stability Assay (Aggregation) adc_peg4->stability invitro In Vitro Cytotoxicity (IC50) adc_peg4->invitro invivo In Vivo PK Study (Clearance, Half-life) adc_peg4->invivo adc_peg8->stability adc_peg8->invitro adc_peg8->invivo adc_peg12->stability adc_peg12->invitro adc_peg12->invivo

Experimental workflow for comparing ADCs with different PEG spacer lengths.

adc_pathway ADC ADC with DBCO-PEGn Linker Receptor Tumor Cell Receptor ADC->Receptor 1. Targeting Binding Binding Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Linker Cleavage (if applicable) Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Cytotoxicity Cell Death Payload_Release->Cytotoxicity 2. Therapeutic Effect

General pathway of ADC internalization and payload release.

trade_offs cluster_increase Increasing PEG Length cluster_decrease Increasing PEG Length peg_length PEG Spacer Length solubility Increased Solubility peg_length->solubility Leads to stability Increased Stability peg_length->stability Leads to half_life Longer Half-life peg_length->half_life Leads to pk_profile Improved PK Profile peg_length->pk_profile Leads to steric_hindrance Potential Steric Hindrance peg_length->steric_hindrance May lead to invitro_potency Decreased In Vitro Potency (sometimes) peg_length->invitro_potency May lead to binding_affinity Altered Binding Affinity peg_length->binding_affinity May lead to

Logical relationship of PEG spacer length and its effects on bioconjugate properties.

References

The Efficacy of Sulfo DBCO-PEG4-Maleimide in Proteomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of proteomics research, the precise and stable conjugation of biomolecules is paramount for the development of advanced diagnostics, therapeutics, and research tools. Sulfo DBCO-PEG4-Maleimide has emerged as a valuable heterobifunctional crosslinker, enabling a two-step ligation strategy for covalently linking proteins and other molecules. This guide provides an objective comparison of its performance with alternative approaches, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Principle of Action: A Two-Fold Strategy for Bioconjugation

This compound facilitates a sequential and highly specific bioconjugation process. The molecule comprises three key components:

  • A Maleimide (B117702) Group: This functional group reacts specifically with free sulfhydryl (thiol) groups, commonly found in the amino acid cysteine, to form a stable thioether bond. This reaction is efficient at physiological pH (6.5-7.5).[1]

  • A Dibenzocyclooctyne (DBCO) Group: This strained alkyne enables a copper-free "click chemistry" reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[2][3][4] This bioorthogonal reaction is highly specific and proceeds rapidly under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[5]

  • A Hydrophilic Sulfo-PEG4 Spacer: The sulfonated polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the crosslinker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[2][4][6]

This dual reactivity allows for the controlled and sequential attachment of two different molecules, making it a versatile tool in proteomics.

Performance Comparison: this compound vs. Alternatives

The efficacy of a crosslinker is determined by several factors, including reaction efficiency, specificity, and the stability of the resulting conjugate. Here, we compare the maleimide-thiol linkage of this compound with alternative chemistries.

Quantitative Comparison of Conjugation Chemistries

FeatureMaleimide-Thiol ConjugationStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Julia-Kocienski-like Reagents
Reaction Rate High (k₂ ≈ 10² - 10⁴ M⁻¹s⁻¹)[4]Very High (e.g., DBCO with benzyl (B1604629) azide (B81097): 0.24 M⁻¹s⁻¹)[7]Generally slower than maleimides
Specificity High for thiols at pH 6.5-7.5Highly specific for azides (bioorthogonal)[5]High for thiols
Stability of Linkage Susceptible to retro-Michael reaction and hydrolysisHighly stable triazole ringSuperior stability to maleimide-thiol conjugates in human plasma[8][9]
Reversibility Potentially reversible via thiol exchangeIrreversibleIrreversible

Stability of the Maleimide-Thiol Linkage: A Critical Consideration

A significant drawback of traditional maleimide-based conjugation is the potential instability of the resulting succinimide (B58015) thioether linkage. This linkage can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in vivo.[9] Furthermore, the succinimide ring is susceptible to hydrolysis.

Hydrolysis Half-Life of N-Substituted Thiosuccinimides (pH 7.4, 37°C)

N-Substituent of MaleimideHydrolysis Half-Life (t½)Reference
N-alkyl27 hours[6]
N-aryl1.5 hours[6]
N-fluorophenyl0.7 hours[6]
Dioxolane-bearing< 20 hours (complete hydrolysis)[6]

In contrast, the triazole linkage formed by the SPAAC reaction between the DBCO group and an azide is exceptionally stable and not prone to cleavage under physiological conditions. This makes the DBCO-azide pairing a more robust choice for applications requiring long-term stability.

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation using this compound

This protocol outlines the general procedure for conjugating two proteins (Protein A and Protein B) using this compound.

Materials:

  • Protein A (containing a free cysteine)

  • Protein B (functionalized with an azide group)

  • This compound

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (amine- and azide-free)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns

Procedure:

Step 1: Maleimide Labeling of Protein A

  • Protein Preparation: Dissolve or exchange Protein A into the Reaction Buffer at a concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein A solution. Keep the final DMSO concentration below 10-15% to avoid protein precipitation.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess, unreacted this compound using a desalting column to obtain the DBCO-labeled Protein A.

Step 2: Copper-Free Click Chemistry Reaction

  • Prepare Azide-Functionalized Protein B: Ensure Protein B, functionalized with an azide group, is in a compatible buffer.

  • Click Reaction: Mix the DBCO-labeled Protein A with the azide-functionalized Protein B in a 1:1.5 to 1:3 molar ratio (DBCO:azide).

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. For larger molecules, the incubation time may need to be extended to 24 hours.[10]

  • Purification: Purify the final conjugate using size-exclusion chromatography or other appropriate methods to remove any unreacted components.

Protocol 2: Characterization of Degree of Labeling (DOL)

Objective: To determine the average number of DBCO molecules conjugated per protein molecule.

Procedure:

  • Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (for protein concentration) and ~309 nm (for DBCO concentration).

  • Calculate the protein concentration using its molar extinction coefficient at 280 nm.

  • Calculate the DBCO concentration using the molar extinction coefficient of DBCO (ε ≈ 12,000 M⁻¹cm⁻¹ at ~309 nm).

  • The Degree of Labeling (DOL) is the molar ratio of DBCO to protein.

Visualizing the Workflow and Pathways

experimental_workflow cluster_step1 Step 1: Maleimide-Thiol Conjugation cluster_step2 Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) ProteinA Protein A (with Cys-SH) Reaction1 ProteinA->Reaction1 Crosslinker This compound Crosslinker->Reaction1 DBCO_ProteinA DBCO-labeled Protein A ProteinB Protein B (with Azide) Reaction2 DBCO_ProteinA->Reaction2 Reaction1->DBCO_ProteinA Stable Thioether Bond ProteinB->Reaction2 Conjugate Protein A - Protein B Conjugate Reaction2->Conjugate Stable Triazole Linkage

Caption: Workflow for two-step protein conjugation.

stability_comparison cluster_maleimide Maleimide-Thiol Adduct cluster_spaac SPAAC Adduct Maleimide_Adduct Succinimide Thioether Retro_Michael Retro-Michael Reaction (Thiol Exchange) Maleimide_Adduct->Retro_Michael Reversible Hydrolysis Hydrolysis Maleimide_Adduct->Hydrolysis Irreversible SPAAC_Adduct Triazole Linkage Stable Highly Stable SPAAC_Adduct->Stable

Caption: Stability pathways of conjugation linkages.

Conclusion

This compound is a highly effective and versatile reagent for proteomics research, offering a straightforward two-step method for bioconjugation. Its enhanced water solubility and the bioorthogonal nature of the copper-free click chemistry step are significant advantages. However, researchers must consider the potential instability of the maleimide-thiol linkage for applications requiring long-term in vivo stability. For such cases, alternatives that form more robust linkages, or strategies to stabilize the maleimide conjugate, should be evaluated. The choice of crosslinker will ultimately depend on the specific requirements of the experiment, including the nature of the biomolecules, the desired stability of the conjugate, and the biological environment in which it will be used.

References

A Researcher's Guide to Bioconjugation: Kinetic Analysis of Sulfo DBCO-PEG4-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of linker is critical to the success of applications ranging from antibody-drug conjugates (ADCs) to advanced molecular imaging agents. The heterobifunctional linker, Sulfo DBCO-PEG4-Maleimide, offers a versatile tool for covalently linking biomolecules. This guide provides a comprehensive kinetic analysis of the reactions involving this linker, comparing its performance with alternative conjugation chemistries, and presenting supporting experimental data for researchers, scientists, and drug development professionals.

The this compound linker possesses two distinct reactive moieties: a maleimide (B117702) group for rapid reaction with thiols (sulfhydryl groups), and a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry". This dual reactivity allows for a two-step conjugation strategy, providing control and precision in the assembly of complex biomolecular structures.

Quantitative Kinetic Comparison

The efficiency of a bioconjugation reaction is paramount, and this is quantitatively described by the second-order rate constant (k). A higher rate constant signifies a faster and more efficient reaction. Below is a summary of the typical reaction kinetics for the maleimide-thiol and DBCO-azide reactions, alongside a common alternative.

Reactive Moiety 1Reactive Moiety 2Linkage FormedSecond-Order Rate Constant (M⁻¹s⁻¹)Reaction Conditions
Maleimide Thiol (e.g., Cysteine)Thioether~10³ - 10⁴[1]pH 7.0 - 7.4, 25°C[1]
DBCO (SPAAC) AzideTriazole~0.1 - 2.0 (Sulfo-DBCO constructs: 0.27 - 1.22)[2]Aqueous buffer, room temperature
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)Terminal AlkyneAzide10 - 10⁴[3]Requires Copper(I) catalyst

Note: The thiol-maleimide reaction is generally faster than the DBCO-azide (SPAAC) reaction.[4] Consequently, for sequential conjugations, it is often advisable to perform the thiol-maleimide reaction first.[4]

Stability of the Resulting Conjugate

Beyond reaction kinetics, the stability of the formed linkage is a critical performance indicator. The thioether bond created by the maleimide-thiol reaction can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to deconjugation.[5] In contrast, the triazole linkage formed via the DBCO-azide click chemistry reaction is considered highly stable.[6]

Linkage TypeChemical BondPrimary Degradation PathwayStability in Reducing Environments
Maleimide-CysteineThioetherRetro-Michael reaction (thiol exchange)[5]Moderate to Low Stability[5]
DBCO-AzideTriazoleGenerally considered highly stable[5]High Stability[5]

Experimental Protocols

Accurate kinetic analysis is crucial for understanding and optimizing bioconjugation reactions. Below are detailed protocols for determining the reaction rates of the maleimide-thiol and DBCO-azide reactions.

Protocol 1: Kinetic Analysis of the Maleimide-Thiol Reaction via UV-Vis Spectrophotometry

This method monitors the decrease in absorbance of the maleimide double bond as it reacts with a thiol-containing molecule.[1]

Materials:

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes

  • Stock solution of this compound in an appropriate solvent (e.g., DMSO)

  • Stock solution of a thiol-containing molecule (e.g., N-acetylcysteine) in a degassed reaction buffer

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5[7]

Procedure:

  • Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C).

  • In a quartz cuvette, prepare the reaction mixture by combining the reaction buffer and the this compound stock solution to the desired final concentration.

  • Initiate the reaction by adding the thiol stock solution to the cuvette.

  • Immediately begin monitoring the absorbance at approximately 300 nm at regular time intervals until the reaction reaches completion (i.e., the absorbance stabilizes).[8]

  • To determine the second-order rate constant, the experiment should be performed under pseudo-first-order conditions, with one reactant (e.g., the thiol) in significant excess. The natural logarithm of the change in absorbance is plotted against time, and the pseudo-first-order rate constant is derived from the slope of the resulting linear fit. The second-order rate constant is then calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess.[1]

Protocol 2: Kinetic Analysis of the DBCO-Azide (SPAAC) Reaction via UV-Vis Spectrophotometry

This protocol leverages the characteristic absorbance of the DBCO group to monitor the progress of the click reaction.[2][9]

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Stock solution of this compound (or a DBCO-labeled molecule)

  • Stock solution of an azide-containing molecule

  • Reaction Buffer: e.g., PBS, pH 7.4 (ensure it is azide-free for baseline measurements)[2]

Procedure:

  • Set the spectrophotometer to measure absorbance at approximately 309 nm.[2]

  • Prepare the reaction mixture in a quartz cuvette with the azide-containing molecule in the reaction buffer. Use this solution to zero the spectrophotometer.

  • Initiate the reaction by adding the this compound stock solution.

  • Monitor the decrease in absorbance at 309 nm over time until the signal stabilizes.[9]

  • The kinetic analysis is performed similarly to the maleimide-thiol reaction, employing pseudo-first-order conditions to determine the second-order rate constant.[2]

Visualizing the Process

To aid in the conceptual understanding of the experimental workflows and the comparative logic, the following diagrams are provided.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis Reagent1 Prepare Stock Solution (this compound) Mix Mix Reactants in Spectrophotometer Cuvette Reagent1->Mix Reagent2 Prepare Stock Solution (Thiol or Azide Compound) Reagent2->Mix Buffer Prepare Reaction Buffer (e.g., PBS, pH 7.4) Buffer->Mix Monitor Monitor Absorbance Change (300 nm for Maleimide, 309 nm for DBCO) Mix->Monitor Plot Plot ln(Absorbance) vs. Time Monitor->Plot Calculate Calculate Rate Constant Plot->Calculate

Experimental workflow for kinetic analysis.

comparison_guide cluster_kinetics Reaction Kinetics cluster_stability Conjugate Stability cluster_conditions Reaction Conditions Rate Second-Order Rate Constant (k) Linkage Linkage Type Degradation Degradation Pathway Linkage->Degradation influences pH pH Temp Temperature Catalyst Catalyst Requirement Linker Bioconjugation Linker (e.g., this compound) Linker->Rate determines Linker->Linkage forms Linker->pH is sensitive to Linker->Temp is sensitive to Linker->Catalyst may require

Key parameters for comparing bioconjugation linkers.

References

Safety Operating Guide

Proper Disposal of Sulfo DBCO-PEG4-Maleimide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for Sulfo DBCO-PEG4-Maleimide. Adherence to these procedural, step-by-step guidelines is crucial for ensuring a safe laboratory environment and compliance with local regulations.

While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not consistently available, the presence of the reactive maleimide (B117702) group necessitates that it be handled as a hazardous chemical waste. The following procedures are based on best practices for the management of reactive and potentially hazardous laboratory chemicals.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE) to minimize exposure risks.

Recommended PPE:

  • Safety Goggles: To protect eyes from potential splashes.

  • Lab Coat: To shield skin and clothing from contamination.

  • Chemical-Resistant Gloves (e.g., Nitrile): To prevent direct skin contact.

All handling of this compound, including weighing, reconstitution, and disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of any dust or aerosols.

II. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Never dispose of this compound down the drain or in regular trash.[2][3]

Step 1: Waste Segregation

Proper segregation at the point of generation is a critical first step to ensure safe disposal and prevent incompatible chemical reactions.[4]

  • Solid Waste:

    • Collect any unused or expired solid this compound in its original vial or in a clearly labeled, sealed, and chemical-resistant container.[5]

    • Contaminated consumables, such as weighing paper, pipette tips, and microfuge tubes, that have come into direct contact with the solid compound should be collected in a designated, sealed plastic bag or container.[1]

  • Liquid Waste:

    • Unused Solutions: Stock solutions of this compound (typically dissolved in solvents like DMSO or DMF) must be collected as hazardous liquid chemical waste.[5]

    • Aqueous Solutions: All aqueous solutions containing this compound, including reaction buffers, washes, and quenched reaction mixtures, should be collected in a dedicated, leak-proof, and chemical-resistant container. Do not mix with other waste streams.[6]

Step 2: Deactivation of Reactive Maleimide (Optional but Recommended)

For liquid waste containing the maleimide functional group, deactivation is a recommended best practice to reduce its reactivity before disposal.[7] This is achieved by quenching the maleimide with an excess of a thiol-containing compound.

  • Quenching Solution: Prepare a solution with a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT).

  • Reaction: In a designated chemical waste container within a fume hood, add the quenching solution to the this compound waste solution. A 10-fold molar excess of the thiol is recommended.[7]

  • Incubation: Allow the mixture to react for at least 2 hours at room temperature with occasional mixing to ensure the complete deactivation of the maleimide group.[7]

Step 3: Container Labeling

Proper labeling of waste containers is a regulatory requirement and is essential for the safety of all laboratory and waste management personnel.[2]

  • All waste containers must be clearly labeled with:

    • The words "Hazardous Waste ".

    • The full chemical name: "This compound Waste ".

    • If applicable, the name of the solvent (e.g., "in DMSO") or deactivating agent (e.g., "deactivated with β-mercaptoethanol").

    • The primary hazard(s) (e.g., "Reactive", "Irritant").

Step 4: Storage Pending Disposal

  • Store sealed and labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area within your laboratory.[4][8]

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and bases.[8]

  • Keep a log of the waste generated as required by your institution.

Step 5: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1]

  • Provide them with a complete and accurate description of the waste, including the chemical name and any available safety information.

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Personal Protective Equipment: Before cleaning the spill, don the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For a large spill of solid powder, respiratory protection may be necessary.

  • Cleanup:

    • Solid Spills: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne. Carefully scoop the material into a designated hazardous waste container. Do not use a vacuum cleaner.

    • Liquid Spills: Absorb the spill with a chemical absorbent pad or other inert material. Place the used absorbent materials into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by a water rinse. Collect all cleaning materials as hazardous waste.[7]

IV. Quantitative Data Summary

ParameterValueSource
Molecular Weight825.89 g/mol [9]
Chemical FormulaC₃₉H₄₇N₅O₁₃S[9]
AppearanceGrey amorphous solid[9]
SolubilityWater, DMSO, DMF[9]
Storage Temperature-20°C, Desiccated[9]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_id Waste Identification cluster_procedure Disposal Procedure cluster_final Final Steps A Start: Disposal of This compound B Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves A->B C Identify Waste Type B->C D Solid Waste: - Unused Powder - Contaminated Consumables C->D Solid E Liquid Waste: - Stock Solutions (DMSO/DMF) - Aqueous Solutions C->E Liquid F Collect in Labeled Hazardous Waste Container D->F G Deactivate Maleimide with Thiol Reagent (e.g., BME, DTT) (Optional but Recommended) E->G I Label Container: - 'Hazardous Waste' - Full Chemical Name - Solvent/Deactivator F->I H Collect in Labeled Hazardous Liquid Waste Container G->H H->I J Store Sealed Container in Designated Satellite Accumulation Area I->J K Contact EHS or Licensed Contractor for Waste Pickup J->K L End: Proper Disposal Complete K->L

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Sulfo DBCO-PEG4-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sulfo DBCO-PEG4-Maleimide. Adherence to these procedural steps is vital for ensuring laboratory safety and maintaining the integrity of the compound.

Hazard Assessment and Chemical Profile

This compound is a heterobifunctional linker containing a reactive maleimide (B117702) group and a DBCO (Dibenzocyclooctyne) moiety for copper-free click chemistry.[1] The maleimide group is highly reactive towards thiols (sulfhydryls), while the overall compound is moisture-sensitive.[1] Due to its reactive nature, it should be handled as a potentially hazardous substance.

Characteristic Description Primary Concern
Physical Form Grey amorphous solid.[2]Potential for dust inhalation.
Reactivity The maleimide group readily reacts with thiol-containing molecules.[3] The DBCO group reacts with azides.[4]Unintended reactions with biological materials or other chemicals.
Stability Moisture-sensitive, particularly the maleimide group.[1]Degradation of the compound, leading to loss of reactivity.
Solubility Soluble in water, DMSO, and DMF.[1][2]Use of appropriate anhydrous solvents is critical to prevent degradation.[1]
Toxicity Specific toxicity data is not readily available. However, reactive maleimides should be treated as potentially hazardous.[5][6]Avoid direct contact with skin, eyes, and inhalation.[7]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure and ensure personal safety. The level of PPE may vary depending on the procedure being performed.

Procedure Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Solid (Weighing) Safety glasses with side shields or chemical splash goggles.[8]Chemical-resistant gloves (e.g., nitrile), consider double-gloving.[8][9]Full-length laboratory coat.[8]N95 respirator or higher if not handled in a chemical fume hood.[8]
Preparing Solutions Chemical splash goggles.[9]Chemical-resistant gloves (e.g., nitrile).[9]Laboratory coat.[7]Work in a certified chemical fume hood.[7]
Running Reactions Chemical splash goggles.[9]Chemical-resistant gloves (e.g., nitrile).[9]Laboratory coat.[7]Work in a well-ventilated area or chemical fume hood.[7]
Handling Waste Chemical splash goggles.[8]Chemical-resistant gloves (e.g., nitrile).[8]Laboratory coat.[8]Work in a certified chemical fume hood.

Operational and Handling Protocol

Proper handling techniques are essential to protect both the user and the chemical's integrity.

Protocol for Preparing a Stock Solution:

  • Preparation: Before starting, ensure your work area, preferably a chemical fume hood, is clean and dry. Gather all necessary equipment, including anhydrous solvents (e.g., DMF, DMSO), appropriate glassware, and PPE.[1]

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening. This prevents condensation of moisture inside the vial, which can compromise the compound.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid compound into a suitable, dry container. Avoid creating dust.

  • Dissolution: Add the appropriate volume of anhydrous solvent to the solid. Mix gently until fully dissolved. The use of anhydrous solvents is critical to preserve the activity of the maleimide group.[1]

  • Storage: Store the stock solution at –20 °C in a tightly sealed container with a desiccant.[1][2]

Disposal Plan: Deactivation and Waste Management

All waste containing this compound must be treated as hazardous chemical waste.[7] The reactive maleimide group should be deactivated ("quenched") before disposal to minimize potential hazards.[8]

Protocol for Maleimide Deactivation and Disposal:

  • Prepare Quenching Solution: Prepare a solution with a 10-fold molar excess of a thiol-containing compound, such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT), in a suitable buffer (e.g., PBS).

  • Deactivation Reaction: In a designated hazardous waste container, add the this compound waste (e.g., unused solutions) to the quenching solution.[8]

  • Incubation: Gently mix and allow the reaction to proceed for at least 2 hours at room temperature. This ensures the complete reaction and deactivation of the maleimide group.[8]

  • Waste Collection:

    • Liquid Waste: Collect the deactivated solution in a clearly labeled, sealed, and appropriate hazardous waste container. The label should include "Hazardous Waste" and the specific contents (e.g., "this compound waste, deactivated with BME").[8]

    • Solid Waste: Collect all contaminated consumables (gloves, pipette tips, weighing paper) in a separate, sealed plastic bag or container labeled as hazardous chemical waste.[7]

  • Final Disposal: Arrange for the collection of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][8] Do not pour any waste down the drain.[8]

Workflow for Handling and Disposal of this compound

G Workflow for Handling and Disposal of this compound start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve use Use in Experiment dissolve->use waste_generated Waste Generated? use->waste_generated deactivate Deactivate Maleimide with Thiol Reagent (e.g., BME) waste_generated->deactivate Yes end End waste_generated->end No collect_liquid Collect Liquid Waste in Labeled, Sealed Container deactivate->collect_liquid collect_solid Collect Solid Waste in Labeled, Sealed Container deactivate->collect_solid ehs_disposal Arrange Disposal via EHS Office collect_liquid->ehs_disposal collect_solid->ehs_disposal ehs_disposal->end

Caption: Workflow for the safe handling, use, and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfo DBCO-PEG4-Maleimide
Reactant of Route 2
Reactant of Route 2
Sulfo DBCO-PEG4-Maleimide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。